molecular formula C7H7BCl2O2 B1426770 4,5-Dichloro-2-methylphenylboronic acid CAS No. 1612184-33-4

4,5-Dichloro-2-methylphenylboronic acid

Cat. No.: B1426770
CAS No.: 1612184-33-4
M. Wt: 204.85 g/mol
InChI Key: LBJTUVOHTOREJR-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-methylphenylboronic acid is a useful research compound. Its molecular formula is C7H7BCl2O2 and its molecular weight is 204.85 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,5-Dichloro-2-methylphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Dichloro-2-methylphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4,5-dichloro-2-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BCl2O2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJTUVOHTOREJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1C)Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4,5-Dichloro-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 4,5-dichloro-2-methylphenylboronic acid, a key building block in modern organic synthesis. Primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, this versatile reagent enables the formation of complex biaryl structures, which are prevalent in pharmaceuticals and advanced materials. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a thorough analysis of characterization data to ensure scientific integrity and reproducibility.

Introduction: The Significance of Substituted Phenylboronic Acids

Phenylboronic acids and their derivatives are indispensable tools in contemporary organic chemistry. Their stability, ease of handling, and reactivity in carbon-carbon bond-forming reactions have made them staples in the synthesis of a vast array of complex molecules. 4,5-Dichloro-2-methylphenylboronic acid, with its specific substitution pattern, offers unique steric and electronic properties that can be leveraged to fine-tune the characteristics of target molecules. Its applications are particularly prominent in the field of drug discovery, where the precise arrangement of substituents on an aromatic ring can significantly impact biological activity.

The primary utility of 4,5-dichloro-2-methylphenylboronic acid lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an organohalide, providing a powerful method for the construction of biaryl and substituted aromatic systems.

Synthesis of 4,5-Dichloro-2-methylphenylboronic Acid

The most common and efficient method for the synthesis of arylboronic acids is through the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. This section details a robust protocol for the synthesis of 4,5-dichloro-2-methylphenylboronic acid, starting from the commercially available 4-bromo-1,2-dichlorobenzene.

Reaction Scheme

Synthesis_Scheme cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Final Product 4-Bromo-1,2-dichlorobenzene 4-Bromo-1,2-dichlorobenzene Grignard_Reagent (4,5-Dichloro-2-methylphenyl)magnesium bromide 4-Bromo-1,2-dichlorobenzene->Grignard_Reagent  1. Grignard Formation Mg_THF Mg, THF Boronate_ester Boronate Ester Intermediate Grignard_Reagent->Boronate_ester  2. Borylation Trimethyl_borate B(OCH3)3, THF Product 4,5-Dichloro-2-methylphenylboronic acid Boronate_ester->Product  3. Hydrolysis HCl_H2O HCl (aq), H2O

Caption: Synthesis of 4,5-Dichloro-2-methylphenylboronic acid.

Mechanistic Insights

The synthesis proceeds through a two-step mechanism. The first step is the formation of a Grignard reagent, where magnesium metal undergoes oxidative insertion into the carbon-bromine bond of 4-bromo-1,2-dichlorobenzene. This reaction is typically carried out in an anhydrous ether solvent, such as tetrahydrofuran (THF), which stabilizes the Grignard reagent.

In the second step, the highly nucleophilic Grignard reagent attacks the electrophilic boron atom of the trialkyl borate (e.g., trimethyl borate). This forms a boronate ester intermediate. Subsequent hydrolysis of the boronate ester with an aqueous acid, such as hydrochloric acid, yields the final 4,5-dichloro-2-methylphenylboronic acid.

Detailed Experimental Protocol

Materials:

  • 4-Bromo-1,2-dichlorobenzene (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Iodine (a single crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Trimethyl borate (1.5 eq)

  • Hydrochloric acid (2 M aqueous solution)

  • Diethyl ether

  • Hexanes

  • Anhydrous sodium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Grignard Reagent Formation:

    • Under an inert atmosphere, add magnesium turnings (1.2 eq) and a single crystal of iodine to a dry three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel.

    • Add a small amount of anhydrous THF to cover the magnesium.

    • Dissolve 4-bromo-1,2-dichlorobenzene (1.0 eq) in anhydrous THF and add a small portion to the flask to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicates the start of the reaction.

    • Once the reaction has initiated, add the remaining solution of 4-bromo-1,2-dichlorobenzene dropwise, maintaining a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation and Hydrolysis:

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Add trimethyl borate (1.5 eq) dropwise to the cold Grignard solution, maintaining the temperature below -60 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

    • Cool the reaction mixture in an ice bath and slowly quench by adding 2 M hydrochloric acid.

    • Stir the biphasic mixture vigorously for 30 minutes.

  • Work-up and Purification:

    • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a mixture of diethyl ether and hexanes to afford 4,5-dichloro-2-methylphenylboronic acid as a white solid.

Characterization of 4,5-Dichloro-2-methylphenylboronic Acid

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:

Physical Properties
PropertyValue
Molecular Formula C₇H₇BCl₂O₂
Molecular Weight 204.85 g/mol [1][2][3]
Appearance White to off-white solid
Storage Store at 2-8°C under an inert atmosphere[1]
Spectroscopic Data

3.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show the following signals:

  • Aromatic Protons (Ar-H): Two singlets in the aromatic region (δ 7.0-8.0 ppm). The exact chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating effect of the methyl group.

  • Methyl Protons (-CH₃): A singlet in the upfield region (δ 2.0-2.5 ppm).

  • Boronic Acid Protons (-B(OH)₂): A broad singlet that is exchangeable with D₂O. The chemical shift of this proton is highly dependent on the solvent and concentration.

3.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. The predicted chemical shifts are:

  • Aromatic Carbons (Ar-C): Six distinct signals in the aromatic region (δ 120-150 ppm). The carbon attached to the boron atom will likely be broad and may be difficult to observe.

  • Methyl Carbon (-CH₃): A signal in the aliphatic region (δ 15-25 ppm).

3.2.3. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode is a suitable technique for the analysis of boronic acids. The expected mass-to-charge ratio (m/z) for the [M-H]⁻ ion would be approximately 203.98. The isotopic pattern will be characteristic of a molecule containing two chlorine atoms.

Applications in Suzuki-Miyaura Cross-Coupling

4,5-Dichloro-2-methylphenylboronic acid is a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl compounds.

General Reaction Scheme

Suzuki_Coupling cluster_reactants Reactants cluster_product Product Boronic_Acid 4,5-Dichloro-2-methylphenylboronic acid Coupled_Product Coupled Biaryl Product Boronic_Acid->Coupled_Product Organohalide Ar'-X (X = Br, I, OTf) Organohalide->Coupled_Product  Suzuki-Miyaura Coupling Catalyst Pd Catalyst, Base

Caption: Suzuki-Miyaura Cross-Coupling Reaction.

Mechanistic Overview of the Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ar'-X) to form a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the biaryl product, regenerating the Pd(0) catalyst.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices. While a specific safety data sheet (SDS) for 4,5-dichloro-2-methylphenylboronic acid is not widely available, the following precautions should be taken based on the data for similar compounds:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed under an inert atmosphere.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

4,5-Dichloro-2-methylphenylboronic acid is a valuable and versatile building block in organic synthesis. The synthetic protocol detailed in this guide, based on the well-established Grignard reaction methodology, provides a reliable route to this important compound. Proper characterization, as outlined, is crucial for ensuring the quality and purity of the material for its subsequent applications, particularly in the synthesis of novel pharmaceutical agents and advanced materials via Suzuki-Miyaura cross-coupling.

References

  • European Patent Office. (2009). EP2119697A1 - Process for preparing substituted biphenylanilides.
  • ChemBK. (n.d.). 4,5-Dichloro-2-methylphenylboronic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4,5-Dichloro-2-methylphenylboronic Acid: Synthesis, Properties, and Applications in Cross-Coupling Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichloro-2-methylphenylboronic acid (CAS Number: 1612184-33-4) is a specialized organoboron compound that serves as a critical building block in modern organic synthesis. Its structural features—a dichlorinated toluene backbone functionalized with a boronic acid moiety—make it a valuable reagent for the construction of complex molecular architectures, particularly in the synthesis of biaryl and heteroaryl compounds. These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive overview of the synthesis, properties, and applications of 4,5-dichloro-2-methylphenylboronic acid, with a focus on its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Physicochemical Properties

The physical and chemical properties of 4,5-dichloro-2-methylphenylboronic acid are summarized in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

PropertyValueSource
CAS Number 1612184-33-4[1][2]
Molecular Formula C₇H₇BCl₂O₂[1][2]
Molecular Weight 204.85 g/mol [1][2]
Appearance Solid (predicted)
Purity ≥97% (typical)[2]
Storage Temperature 2-8°C, sealed in dry conditions[2]

Synthesis of 4,5-Dichloro-2-methylphenylboronic Acid

The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate ester, followed by acidic workup. A plausible synthetic route to 4,5-dichloro-2-methylphenylboronic acid starts from 1,2-dichloro-4-methylbenzene.

Synthesis 1,2-Dichloro-4-methylbenzene 1,2-Dichloro-4-methylbenzene Organolithium Intermediate Organolithium Intermediate 1,2-Dichloro-4-methylbenzene->Organolithium Intermediate n-BuLi, THF, -78 °C Boronate Ester Boronate Ester Organolithium Intermediate->Boronate Ester B(OR)₃ 4,5-Dichloro-2-methylphenylboronic acid 4,5-Dichloro-2-methylphenylboronic acid Boronate Ester->4,5-Dichloro-2-methylphenylboronic acid H₃O⁺ Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X aryl_pd_complex Ar-Pd(II)-X L₂ oxidative_addition->aryl_pd_complex transmetalation Transmetalation aryl_pd_complex->transmetalation Ar'-B(OH)₂, Base diaryl_pd_complex Ar-Pd(II)-Ar' L₂ transmetalation->diaryl_pd_complex reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 releases product Ar-Ar' reductive_elimination->product

Sources

physical and chemical properties of 4,5-Dichloro-2-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4,5-Dichloro-2-methylphenylboronic acid

Introduction

4,5-Dichloro-2-methylphenylboronic acid is a specialized arylboronic acid that serves as a critical building block in modern organic synthesis. Its unique substitution pattern—featuring two chlorine atoms and a methyl group on the phenyl ring—offers steric and electronic properties that are highly valuable for creating complex molecular architectures. For researchers, scientists, and professionals in drug development, understanding the nuanced properties of this reagent is paramount for its effective application.

Boronic acids are most renowned for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[1] This guide provides a comprehensive overview of the , its reactivity, practical applications, and essential safety protocols, grounded in established scientific principles. The information herein is designed to empower researchers to leverage this versatile compound with confidence and precision in their synthetic endeavors.[2]

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are the foundation of its successful use in any experimental setting. 4,5-Dichloro-2-methylphenylboronic acid is a solid at room temperature, and its key identifiers and computed properties are summarized below.

Core Identification

Caption: Chemical Structure of 4,5-Dichloro-2-methylphenylboronic acid.

Physical and Computational Data Summary
PropertyValueSource(s)
CAS Number 1612184-33-4[3][4][5]
Molecular Formula C₇H₇BCl₂O₂[3][4][5]
Molecular Weight 204.85 g/mol [3][4][5]
Physical State Solid
Purity ≥97%[4]
Topological Polar Surface Area (TPSA) 40.46 Ų[4]
LogP (octanol/water) 0.98162[4]
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 2[4]
Rotatable Bonds 1[4]

Spectroscopic Profile (Predicted)

While specific experimental spectra for this compound are not publicly available, its structure allows for a reliable prediction of its key spectroscopic features, which are essential for identity confirmation.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three distinct regions.

    • Aromatic Region (~7.0-8.0 ppm): Two singlets corresponding to the two protons on the phenyl ring. The proton at C6 (adjacent to the boronic acid group) and the proton at C3 will appear as distinct signals.

    • Aliphatic Region (~2.5 ppm): A sharp singlet integrating to three protons, characteristic of the methyl (-CH₃) group at the C2 position.

    • Boronic Acid Region (variable, ~4.5-8.5 ppm): A broad, exchangeable singlet corresponding to the two hydroxyl (-OH) protons of the boronic acid group. This peak's position can vary and may not be observed if the sample is analyzed in D₂O due to proton-deuterium exchange.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon spectrum will provide a map of the carbon framework.

    • Aromatic Region (~120-145 ppm): Six signals are expected for the six unique carbons of the phenyl ring. The carbon atom directly bonded to the boron (C1) will likely exhibit a broader signal and may have a lower intensity compared to the protonated carbons.

    • Aliphatic Region (~20 ppm): A single signal corresponding to the methyl group carbon.

  • IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a very broad and strong absorption band in the 3200-3600 cm⁻¹ region, indicative of the O-H stretching of the boronic acid's hydroxyl groups. Strong peaks around 1350-1450 cm⁻¹ would correspond to B-O stretching, and a peak near 1000-1100 cm⁻¹ would be associated with the B-C bond. Aromatic C-H and C=C stretching vibrations would also be present in their typical regions.

Chemical Properties and Reactivity

The utility of 4,5-Dichloro-2-methylphenylboronic acid is defined by its chemical reactivity, primarily its function as a nucleophilic partner in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is the cornerstone application for arylboronic acids.[1] This reaction facilitates the formation of a carbon-carbon bond between the boronic acid's aryl group and an organic halide or triflate, typically an aryl or vinyl halide.[6][7] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts.[2]

The catalytic cycle involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X).

  • Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center, displacing the halide. This step requires activation by a base.

  • Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general methodology. Causality: The choice of a biphasic solvent system (e.g., toluene/water) facilitates the interaction of organic-soluble reactants and the aqueous-soluble inorganic base. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for efficient transmetalation.[8]

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv.), 4,5-Dichloro-2-methylphenylboronic acid (1.2-1.5 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).[9]

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as the Pd(0) catalyst is sensitive to oxygen.

  • Solvent and Base Addition: Under the inert atmosphere, add the degassed solvent (e.g., toluene or dioxane) followed by an aqueous solution of the base (e.g., 2M Na₂CO₃ or K₂CO₃, 2-3 equiv.).[8]

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Applications in Research and Drug Development

Substituted phenylboronic acids are indispensable tools in medicinal chemistry and materials science.

  • Drug Discovery: The biaryl motif formed via Suzuki coupling is a common scaffold in many pharmaceutical agents.[10] The specific dichloromethyl substitution pattern of this reagent can be used to fine-tune the electronic and lipophilic properties of a lead compound, potentially improving its potency, selectivity, or pharmacokinetic profile. Boron-containing compounds themselves are an emerging class of therapeutic agents, including proteasome inhibitors for cancer therapy and novel antibacterial agents.[2][11]

  • Materials Science: This building block can be incorporated into organic light-emitting diodes (OLEDs), conductive polymers, and other advanced materials where precise tuning of the electronic structure is required.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when working with chemical reagents. Based on data for similar arylboronic acids, 4,5-Dichloro-2-methylphenylboronic acid should be handled with care.

  • Hazard Identification:

    • Causes skin irritation.[12][13]

    • Causes serious eye irritation.[12][13]

    • May cause respiratory irritation.[12][14]

    • May be harmful if swallowed.

  • Handling Precautions:

    • Always handle in a well-ventilated area or a chemical fume hood.[12][15]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[12][13]

    • Avoid breathing dust. Minimize dust generation and accumulation.[12]

    • Wash hands thoroughly after handling.[12][15]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][12][15] Recommended storage temperatures range from 2-8°C to -20°C for long-term stability.[4][5]

    • Store away from incompatible materials such as strong oxidizing agents and strong acids.[15]

Conclusion

4,5-Dichloro-2-methylphenylboronic acid is more than a mere chemical; it is an enabling tool for innovation in synthetic chemistry. Its well-defined structure provides a reliable entry point for constructing complex biaryl systems via the robust and versatile Suzuki-Miyaura coupling reaction. By understanding its physical properties, predictable reactivity, and proper handling requirements, researchers can effectively integrate this compound into synthetic workflows to advance projects in drug discovery, materials science, and beyond.

References

  • ChemBK. (n.d.). 4,5-Dichloro-2-methylphenylboronic acid - Physico-chemical Properties. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Supporting Information 22-01-15. Retrieved from [Link]

  • Santos, M. A., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(10), 2359. Available from: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • Elumalai, V., Sandtorv, A. H., & Bjorsvik, H.-R. (2015). A highly efficient Pd(PPh₃)₄-catalyzed suzuki cross-coupling method for the preparation of 2-nitrobiphenyls from 1-chloro-2-nitrobenzenes and phenylboronic acids.
  • Singh, V. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(15), 4938. Available from: [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Reddy, T. J., et al. (2009). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Heterocyclic Communications, 15(3-4). Available from: [Link]

  • Smith, S. R., et al. (2023). Spectroscopy Data for Undergraduate Teaching.
  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Alfa Aesar. (2025, September 16). Safety Data Sheet: 4-Methylbenzeneboronic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. Retrieved from [Link]

  • Nicholson, J. K., et al. (2012). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Metabolomics, 8(Suppl 1), 1-36. Available from: [Link]

  • Greenwich Academic Literature Archive (GALA). (2016). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Retrieved from [Link]

  • Singh, V. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(15), 4938. Available from: [Link]

  • Global Industrial. (n.d.). 4-Ethoxy-2-methylphenylboronic Acid, 5g, Each. Retrieved from [Link]

Sources

4,5-Dichloro-2-methylphenylboronic acid solubility and stability data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 4,5-Dichloro-2-methylphenylboronic acid

Introduction

4,5-Dichloro-2-methylphenylboronic acid (C₇H₇BCl₂O₂) is a vital organoboron compound, extensively utilized as a building block in synthetic organic chemistry.[1][2][3] Its primary role is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology for the formation of carbon-carbon bonds in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[4][5] For researchers, process chemists, and drug development professionals, a comprehensive understanding of this reagent's physicochemical properties—specifically its solubility and stability—is not merely academic. It is a critical prerequisite for optimizing reaction conditions, ensuring reproducibility, developing robust analytical methods, and meeting stringent regulatory standards.

This guide provides a detailed exploration of the solubility and stability profiles of 4,5-dichloro-2-methylphenylboronic acid. It synthesizes fundamental chemical principles with field-proven experimental protocols, offering insights into the causality behind its behavior and providing actionable methodologies for its characterization and handling.

Physicochemical Properties: A Snapshot

A foundational understanding begins with the core physicochemical properties of the molecule. These parameters influence its behavior in various chemical environments.

PropertyValueSource
Molecular Formula C₇H₇BCl₂O₂[1]
Molecular Weight 204.85 g/mol [1][3]
Physical Form Solid / Crystalline Powder[6][7]
CAS Number 1612184-33-4[1][8]
Predicted pKa 7.44 ± 0.58[3]
Predicted LogP 0.98[1]
Storage Conditions Sealed in dry, 2-8°C[1]

Solubility Profile: "Like Dissolves Like" in Practice

Solubility is a critical determinant of a reagent's utility, impacting everything from reaction kinetics to the feasibility of purification and formulation.[9]

Qualitative Overview

General observations and data from analogous structures indicate that 4,5-dichloro-2-methylphenylboronic acid, like many arylboronic acids, exhibits good solubility in polar organic solvents.[7][10] This is largely due to the two hydroxyl groups on the boron atom, which can participate in hydrogen bonding with solvent molecules.[5] Its solubility in non-polar organic solvents and water is expected to be limited.

Factors Influencing Solubility
  • Solvent Polarity: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), and polar protic solvents like alcohols are effective at solvating the boronic acid functional group.

  • Aqueous pH: The solubility of arylboronic acids in aqueous media is highly pH-dependent. The boronic acid group (ArB(OH)₂) exists in equilibrium with its anionic, tetrahedral boronate form ([ArB(OH)₃]⁻).[11] As the pH of the solution increases beyond the compound's pKa, the equilibrium shifts toward the more water-soluble boronate species.[11]

  • Temperature: For most solid-liquid systems, solubility increases with temperature, a principle that can be leveraged during recrystallization and purification processes.

Quantitative Solubility: An Analog-Based Approach

While specific, publicly available quantitative solubility data for 4,5-dichloro-2-methylphenylboronic acid is scarce, data for structurally related compounds provides a valuable proxy for estimating its behavior. The following table presents solubility data for phenylboronic acid in various organic solvents, illustrating common trends.

SolventTemperature (°C)Solubility (mole fraction, x)
Acetone 250.135
400.231
Chloroform 250.012
400.025
Dipropyl ether 250.003
400.008
Data adapted from studies on phenylboronic acid and its derivatives.[12]

Stability Profile: Understanding Degradation Pathways

Arylboronic acids are notoriously susceptible to degradation, which can compromise reaction yields, introduce impurities, and shorten shelf-life.[13] Understanding these degradation pathways is essential for proper handling, storage, and the development of stability-indicating analytical methods.[14]

Major Decomposition Pathways

Three primary degradation pathways affect arylboronic acids:

  • Protodeboronation: This is a common decomposition route where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, yielding the corresponding arene (1,2-dichloro-4-methylbenzene).[14][15] The process is highly pH-dependent, often accelerating under both strongly acidic and, more commonly, basic conditions.[11][16] The mechanism typically involves the more reactive tetrahedral boronate anion.[16]

  • Oxidation: The C-B bond can be oxidatively cleaved to form the corresponding phenol (4,5-dichloro-2-methylphenol). This pathway can be mediated by atmospheric oxygen or other oxidizing agents present in the reaction mixture.[17][18]

  • Dehydration (Boroxine Formation): Boronic acids can undergo intermolecular dehydration, typically under thermal stress or in the presence of a dehydrating agent, to form a stable, six-membered cyclic anhydride known as a boroxine.[12][19] This process is reversible upon the addition of water.

G cluster_conditions Stress Conditions A 4,5-Dichloro-2-methylphenylboronic Acid (Ar-B(OH)₂) cond1 + H₂O (Acid/Base) A->cond1 cond2 + [O] A->cond2 cond3 - 3 H₂O (Heat) A->cond3 B Protodeboronation Product (Ar-H) C Oxidation Product (Ar-OH) D Boroxine (Trimer) ([ArBO]₃) cond1->B Protodeboronation cond2->C Oxidation cond3->D Dehydration

Caption: The three primary decomposition pathways for arylboronic acids.

Forced Degradation Studies (Stress Testing)

To systematically investigate stability, regulatory bodies like the International Council for Harmonisation (ICH) recommend performing forced degradation studies.[20][21] These "stress tests" expose the compound to harsh conditions to accelerate decomposition, which is crucial for:

  • Identifying likely degradation products and pathways.[20][22]

  • Establishing the intrinsic stability of the molecule.

  • Developing and validating stability-indicating analytical methods that can resolve the parent compound from all significant degradants.[23]

Typical stress conditions include:

  • Acidic and Basic Hydrolysis: e.g., 0.1 M to 1.0 M HCl and NaOH at room or elevated temperatures.[24]

  • Oxidation: e.g., treatment with hydrogen peroxide (H₂O₂).

  • Thermal Degradation: Exposure to high heat, both in solid form and in solution.

  • Photostability: Exposure to a combination of UV and visible light as specified by ICH Q1B guidelines.[24]

Experimental Protocols: Methodologies for Characterization

The following protocols provide robust, step-by-step frameworks for determining the solubility and stability of 4,5-dichloro-2-methylphenylboronic acid.

Protocol for Thermodynamic Aqueous Solubility (Shake-Flask Method)

This method is considered the "gold standard" for determining equilibrium solubility.[25] It measures the concentration of a compound in a saturated solution that is in equilibrium with the solid material.

Caption: Workflow for the Shake-Flask thermodynamic solubility assay.

Methodology:

  • Preparation: Add an excess amount of solid 4,5-dichloro-2-methylphenylboronic acid to a vial containing a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid is essential.

  • Equilibration: Seal the vial and agitate it in a temperature-controlled shaker or rotator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[25]

  • Phase Separation: Separate the solid and liquid phases. This is typically achieved by filtering the suspension through a low-binding filter (e.g., 0.45 µm PTFE) or by high-speed centrifugation.[26]

  • Quantification: Dilute an aliquot of the clear filtrate/supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC/MS, against a calibration curve prepared with known concentrations of the compound.[25][27]

Protocol for a Forced Degradation Study

This protocol outlines a general workflow for stress testing to identify and quantify degradation products.

Caption: General workflow for a forced degradation (stress testing) study.

Methodology:

  • Sample Preparation: Prepare solutions of 4,5-dichloro-2-methylphenylboronic acid at a known concentration (e.g., 1 mg/mL) in various stress media (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, water for thermal/photolytic).[24] Include a control sample protected from stress.

  • Stress Application: Expose the samples to the specified conditions (e.g., elevated temperature, light).

  • Time-Point Sampling: Withdraw aliquots at predetermined intervals (e.g., 0, 2, 8, 24 hours).

  • Quenching: Stop the degradation reaction if necessary. For acid/base hydrolysis, this involves neutralization.

  • Analysis: Analyze all samples, including the time-zero and control samples, using a pre-developed and validated stability-indicating HPLC method.[23]

  • Data Interpretation: Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed. Aim for a target degradation of 5-20% to ensure that the analytical method is adequately challenged without generating secondary or tertiary degradants.[23][24]

Analytical Methodologies for Characterization

A robust analytical strategy is paramount for obtaining reliable solubility and stability data.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for both solubility quantification and stability studies. A stability-indicating HPLC method must be developed and validated to demonstrate specificity, meaning it can separate the intact parent compound from process impurities and all potential degradation products without interference.[20]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for the identification of unknown degradation products by providing molecular weight information, which is crucial for elucidating degradation pathways.[27]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR can be used to confirm the structure of degradation products and to monitor the kinetics of decomposition in solution.[28]

Handling and Storage Recommendations

Given its susceptibility to degradation, proper handling and storage of 4,5-dichloro-2-methylphenylboronic acid are critical to maintain its purity and reactivity.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from air and moisture.[29] Refrigeration at 2-8°C is recommended to slow the rate of potential decomposition.[1]

  • Handling: Avoid prolonged exposure to atmospheric moisture and high temperatures. When weighing and handling, do so in a dry environment. For applications requiring high stability, consider using an air-stable protected form, such as an N-methyliminodiacetic acid (MIDA) boronate ester, which can release the active boronic acid in situ.[13]

Conclusion

4,5-Dichloro-2-methylphenylboronic acid is a powerful synthetic tool whose efficacy is intrinsically linked to its solubility and stability. While it exhibits favorable solubility in common polar organic solvents, its stability profile is complex, with protodeboronation, oxidation, and dehydration representing key liabilities. A thorough understanding of these characteristics, underpinned by empirical data generated through robust protocols such as the shake-flask method and forced degradation studies, is essential for any scientist working with this reagent. By applying the principles and methodologies outlined in this guide, researchers can ensure the reliable and effective use of 4,5-dichloro-2-methylphenylboronic acid in their synthetic endeavors, leading to more consistent outcomes in research and development.

References

  • Vertex AI Search. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Onyx. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Pharmaguideline. (n.d.).
  • IVT Network. (n.d.).
  • PMC. (n.d.).
  • Eawag-BBD. (2008).
  • ACS Publications. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.
  • ResearchGate. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.
  • Wiley Online Library. (2000).
  • PMC. (n.d.). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA.
  • NIH. (2022).
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  • BenchChem. (2025). Effect of pH on the stability and reactivity of aryl boronic acids.
  • Enamine. (n.d.). Aqueous Solubility Assay.
  • Creative Biolabs. (n.d.). Aqueous Solubility.
  • ACS Publications. (2022).
  • PubMed. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids.
  • American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Fisher Scientific. (2025).
  • BenchChem. (2025). A Comparative Guide to the Kinetics of Boronic and Borinic Acid Ester Reactions.
  • Sigma-Aldrich. (n.d.).
  • BenchChem. (2025). Storage and handling guidelines for organoboronic acids to prevent decomposition.
  • ChemBK. (n.d.). 4,5-Dichloro-2-methylphenylboronic acid. Retrieved from [Link]

  • ACS Publications. (2009).
  • ResearchGate. (n.d.).
  • ResearchGate. (2025). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
  • ChemicalBook. (2023). Phenylboronic acid:Synthesis,reactions.
  • Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.
  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Organic Chemistry Portal. (n.d.).
  • Wikipedia. (n.d.). Boronic acid.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of Methylboronic Acid in Organic Solvents.
  • PubChem. (n.d.). Tolylboronic acid.
  • Chem-Impex. (n.d.). 4-Fluoro-2-methylphenylboronic acid.
  • Fluorochem. (n.d.). 4-Methylphenylboronic acid (contains varying amounts of anhydries).
  • Manchester Organics. (n.d.). (2,4-Dichloro-5-methyl-phenyl)boronic acid.

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A Technical Guide to the Spectral Analysis of 4,5-Dichloro-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern pharmaceutical development and materials science, a thorough understanding of the structural and electronic properties of novel chemical entities is paramount. 4,5-Dichloro-2-methylphenylboronic acid, a halogenated arylboronic acid, presents as a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its utility in the construction of complex molecular architectures necessitates a comprehensive characterization of its spectral properties. This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4,5-Dichloro-2-methylphenylboronic acid. In the absence of publicly available experimental spectra, this document leverages predictive methodologies based on established spectroscopic principles to offer a robust framework for its identification and characterization.

Molecular Structure and Spectroscopic Overview

The structural attributes of 4,5-Dichloro-2-methylphenylboronic acid (CAS No. 1612184-33-4, Molecular Formula: C₇H₇BCl₂O₂) dictate its characteristic spectral fingerprint. The molecule consists of a benzene ring substituted with two chlorine atoms, a methyl group, and a boronic acid functional group. This unique arrangement of substituents gives rise to distinct signals in various spectroscopic techniques, which are crucial for its unambiguous identification and purity assessment.

Caption: Molecular structure of 4,5-Dichloro-2-methylphenylboronic acid.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4,5-Dichloro-2-methylphenylboronic acid, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl protons of the boronic acid group. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the boronic acid group, and the electron-donating nature of the methyl group.

Table 1: Predicted ¹H NMR Spectral Data for 4,5-Dichloro-2-methylphenylboronic acid

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.8 - 8.0Singlet1HAr-HThis proton is ortho to the boronic acid group and is deshielded by its electron-withdrawing nature.
~7.4 - 7.6Singlet1HAr-HThis proton is situated between two chlorine atoms, leading to a downfield shift.
~4.5 - 6.0Broad Singlet2HB(OH)₂The hydroxyl protons of the boronic acid are acidic and their signal is often broad and can exchange with deuterium in deuterated solvents. Its chemical shift can be highly variable depending on concentration and solvent.
~2.4 - 2.6Singlet3H-CH₃The methyl group is attached to the aromatic ring and its signal appears as a singlet in the typical alkyl-aromatic region.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of 4,5-Dichloro-2-methylphenylboronic acid in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for boronic acids as it can help in observing the exchangeable B(OH)₂ protons.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is advantageous for resolving closely spaced aromatic signals.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (zg30 or similar).

    • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds. A longer delay may be necessary for quantitative integration.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale using the residual solvent peak as an internal standard.

A Sample Preparation (5-10 mg in 0.7 mL solvent) B Instrument Setup (≥400 MHz NMR) A->B C Data Acquisition (zg30, 16-64 scans) B->C D Data Processing (FT, Phasing, Calibration) C->D

Caption: Workflow for ¹H NMR data acquisition.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Due to the substitution pattern, all seven carbon atoms are expected to be chemically non-equivalent.

Table 2: Predicted ¹³C NMR Spectral Data for 4,5-Dichloro-2-methylphenylboronic acid

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~140 - 145Ar-C-BThe carbon atom directly attached to the boron is significantly deshielded. The signal may be broad due to quadrupolar relaxation of the boron nucleus.
~135 - 140Ar-C-CH₃The carbon bearing the methyl group.
~130 - 135Ar-C-ClThe carbons attached to chlorine atoms will be deshielded. Two distinct signals are expected.
~125 - 130Ar-C-HThe aromatic carbons bonded to hydrogen will appear in this region. Two distinct signals are expected.
~20 - 25-CH₃The methyl carbon signal appears in the typical aliphatic region.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: A slightly more concentrated sample (20-50 mg) in 0.7 mL of deuterated solvent is preferable to obtain a good signal-to-noise ratio in a reasonable time.

  • Instrument Setup: A broadband probe is required.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and the chemical shift axis is calibrated.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For 4,5-Dichloro-2-methylphenylboronic acid, the key vibrational bands will be associated with the O-H, C-H, C=C, and B-O bonds.

Table 3: Predicted IR Absorption Bands for 4,5-Dichloro-2-methylphenylboronic acid

Predicted Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group
3200 - 3600O-H stretchBroad, StrongB(OH)₂
2850 - 3000C-H stretch (aliphatic)Medium-CH₃
3000 - 3100C-H stretch (aromatic)Medium-WeakAr-H
1600 - 1650C=C stretchMediumAromatic Ring
1300 - 1400B-O stretchStrongB-O
1000 - 1100C-Cl stretchStrongAr-Cl

Experimental Protocol for IR Spectroscopy (ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be collected first.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum Data:

  • Molecular Ion (M⁺): The molecular weight of 4,5-Dichloro-2-methylphenylboronic acid is 204.85 g/mol . Due to the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl) and boron (¹⁰B and ¹¹B), the mass spectrum will show a characteristic isotopic cluster for the molecular ion. The most abundant peak in this cluster will likely correspond to the species containing ¹¹B, and two ³⁵Cl atoms.

  • Key Fragmentation Patterns:

    • Loss of H₂O from the boronic acid group.

    • Loss of the entire B(OH)₂ group.

    • Cleavage of the methyl group.

Experimental Protocol for Mass Spectrometry (LC-MS):

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system. Electrospray ionization (ESI) in negative ion mode is often effective for boronic acids.[1]

  • LC Method: A simple isocratic or gradient elution with a C18 column can be used to introduce the sample into the mass spectrometer.

  • MS Parameters:

    • Ionization Mode: ESI- (negative ion mode).

    • Mass Range: Scan a range that includes the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion cluster and analyze the fragmentation pattern to confirm the structure.

A Dilute Sample (1 µg/mL in MeOH/ACN) B LC-MS Analysis (ESI Negative Mode) A->B C Data Interpretation (Molecular Ion & Fragmentation) B->C

Caption: Workflow for LC-MS analysis.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectral data for 4,5-Dichloro-2-methylphenylboronic acid, along with standardized protocols for data acquisition. While experimental data remains the gold standard, this predictive framework offers valuable guidance for researchers in confirming the identity and assessing the purity of this important synthetic building block. The provided methodologies represent best practices in a modern analytical laboratory, ensuring data integrity and reproducibility.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
  • SCIEX. Quantitation of boronic acids at pg/mL levels of sensitivity. [Link][1]

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A Technical Guide to 4,5-Dichloro-2-methylphenylboronic Acid: Strategic Application in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Substituted Phenylboronic Acids in Modern Chemistry

Phenylboronic acids are foundational pillars in contemporary organic synthesis, primarily celebrated for their pivotal role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Their appeal lies in their general stability, low toxicity, and the remarkable breadth of carbon-carbon bonds they can form. However, the true power of this class of reagents is unlocked through the strategic substitution on the phenyl ring. By modifying the electronic and steric properties of the aryl group, chemists can fine-tune the reactivity of the boronic acid and impart specific, desirable characteristics to the final product.

This guide focuses on a particularly strategic building block: 4,5-Dichloro-2-methylphenylboronic acid (CAS No. 1612184-33-4) . The unique arrangement of two electron-withdrawing chlorine atoms and a sterically influential ortho-methyl group makes this reagent a highly valuable tool, especially in the synthesis of complex molecules for pharmaceuticals and materials science. We will explore its commercial availability, delve into the rationale for its use, provide a detailed protocol for its application in a Suzuki-Miyaura coupling, and discuss critical aspects of quality control and handling.

I. Commercial Availability and Physicochemical Properties

4,5-Dichloro-2-methylphenylboronic acid is readily accessible from a variety of specialized chemical suppliers catering to the research and development sectors. Its availability in research quantities facilitates its use from early-stage discovery through to process development.

Table 1: Commercial Sourcing and Key Properties

ParameterValueSource
CAS Number 1612184-33-4[1][2][3][4][5]
Molecular Formula C₇H₇BCl₂O₂[1][2][3]
Molecular Weight 204.85 g/mol [1][2][3]
Typical Purity ≥97%[2]
Physical Form Off-white to white solid
Storage Conditions Sealed in dry, 2-8°C or -20°C[1][2][3]

Procurement professionals should ensure that a detailed Certificate of Analysis (CoA) is provided by the supplier, confirming purity by a reliable method such as HPLC or NMR, and specifying water content, as this can be detrimental to reaction efficiency.

II. The Rationale for Use: A Case Study in Kinase Inhibitor Scaffolds

The specific substitution pattern of 4,5-dichloro-2-methylphenylboronic acid is not arbitrary; it is a deliberate design choice to address specific challenges in medicinal chemistry. The "4,5-dichloro-2-methylphenyl" moiety is a recurring motif in the design of potent and selective kinase inhibitors.

Why this specific substitution pattern?

  • Inductive Effects and Lipophilicity: The two chlorine atoms are strongly electron-withdrawing, which can influence the acidity of the boronic acid and the electronic properties of the final molecule. Furthermore, the halogen atoms significantly increase the lipophilicity of the phenyl ring. This is a critical parameter in drug design, as it can enhance membrane permeability and improve interactions with hydrophobic pockets in target proteins, such as the ATP-binding site of many kinases.

  • Steric Hindrance and Selectivity: The ortho-methyl group introduces steric bulk adjacent to the point of coupling. This can serve several purposes:

    • It can lock the phenyl ring into a specific conformation (a high rotational barrier), which can be crucial for achieving selective binding to a biological target.

    • In drug metabolism, it can act as a "metabolic blocker," preventing unwanted enzymatic oxidation at the methyl-bearing carbon, thereby increasing the compound's half-life.

  • Vector for Further Functionalization: While the dichlorinated positions are generally fixed, the core structure allows for the synthesis of a diverse library of compounds by varying the coupling partner, enabling extensive Structure-Activity Relationship (SAR) studies.[6]

G cluster_0 Design Rationale cluster_1 Contributing Factors Boronic_Acid 4,5-Dichloro-2-methylphenyl boronic acid Properties Key Molecular Properties Boronic_Acid->Properties imparts Application Kinase Inhibitor Scaffold Properties->Application enables Inductive Inductive Effect (Cl, Cl) Properties->Inductive Lipophilicity Increased Lipophilicity Properties->Lipophilicity Steric Steric Hindrance (o-Methyl) Properties->Steric Metabolism Metabolic Stability Properties->Metabolism Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex R¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd_complex Oxidative Addition transmetal_complex R¹-Pd(II)L₂-R² pd_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product R¹-R² (Coupled Product) transmetal_complex->product r1x R¹-X (Aryl Halide) r1x->pd_complex boronic R²-B(OH)₂ (Boronic Acid) boronate [R²-B(OH)₃]⁻ (Activated Boronate) boronic->boronate base Base (e.g., K₂CO₃) base->boronate boronate->transmetal_complex

Fig 2. Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Field-Proven Experimental Protocol

The following protocol is a robust starting point for the Suzuki-Miyaura coupling of 4,5-dichloro-2-methylphenylboronic acid with a heteroaryl bromide, a common step in the synthesis of kinase inhibitors. The ortho-methyl group introduces steric hindrance, which often necessitates the use of specialized phosphine ligands and slightly elevated temperatures to achieve good yields.

Reaction: Coupling of 4,5-Dichloro-2-methylphenylboronic acid with 2-bromo-pyridine.

Table 2: Reagents and Materials

Reagent/MaterialM.W.AmountMolesEquiv.
2-Bromopyridine158.00158 mg1.0 mmol1.0
4,5-Dichloro-2-methylphenylboronic acid 204.85246 mg1.2 mmol1.2
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.7223 mg0.025 mmol0.025
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)410.5241 mg0.1 mmol0.1
K₃PO₄ (Potassium phosphate)212.27425 mg2.0 mmol2.0
1,4-Dioxane / Water (5:1)-6 mL--
Schlenk flask or microwave vial-1--
Magnetic stir bar-1--

Step-by-Step Methodology:

  • Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromopyridine (1.0 equiv), 4,5-dichloro-2-methylphenylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd₂(dba)₃ (0.025 equiv), and SPhos (0.1 equiv).

  • Flask Sealing: Seal the flask with a rubber septum.

  • Purging: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent mixture (5 mL of 1,4-Dioxane and 1 mL of Water) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the limiting reagent (2-bromopyridine).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the desired biaryl product.

IV. Quality Control and Handling: Ensuring Experimental Success

The success of a Suzuki coupling is highly dependent on the quality of the boronic acid. As a Senior Application Scientist, it is crucial to understand and mitigate potential points of failure.

1. Boroxine Formation: Arylboronic acids can undergo dehydration, especially upon prolonged storage or heating, to form cyclic trimeric anhydrides called boroxines. While boroxines are often in equilibrium with the monomeric acid in the reaction mixture, their presence can lead to inconsistent reaction rates and yields.

  • Validation: A high-quality reagent should have minimal boroxine content. This can be checked by ¹H NMR in a dry solvent (like DMSO-d₆); the boronic acid protons appear as a broad singlet, while boroxine formation can alter the spectrum.

  • Mitigation: If significant boroxine is suspected, the boronic acid can often be re-hydrated by dissolving it in a solvent like diethyl ether and washing with water, followed by careful drying.

2. Protodeboronation: This is a key decomposition pathway where the C-B bond is cleaved and replaced by a C-H bond, resulting in the formation of 1,2-dichloro-3-methylbenzene as a byproduct. This is often promoted by excessive heat or non-optimal basic conditions.

  • Validation: Use LC-MS to monitor for the formation of the protodeboronated byproduct during the reaction.

  • Mitigation: Careful selection of the base and temperature is critical. For sterically hindered substrates, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often preferred over hydroxides.

3. Handling and Storage:

  • Storage: Store 4,5-dichloro-2-methylphenylboronic acid in a tightly sealed container at the recommended low temperature (2-8°C or -20°C) to minimize degradation. [2][3]* Handling: Weigh out the reagent quickly in a dry environment to minimize moisture absorption. Always handle under an inert atmosphere for best results in sensitive coupling reactions.

Conclusion

4,5-Dichloro-2-methylphenylboronic acid is more than just a commodity chemical; it is a specialized building block designed for high-stakes synthetic applications. Its commercial availability allows researchers to leverage its unique electronic and steric properties to construct complex molecular architectures, particularly in the field of drug discovery. By understanding the rationale behind its design, employing optimized and robust reaction protocols like the Suzuki-Miyaura coupling detailed herein, and adhering to strict quality control measures, scientists can effectively utilize this reagent to accelerate their research and development programs.

References

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safety and handling of 4,5-Dichloro-2-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling and Application of 4,5-Dichloro-2-methylphenylboronic acid

Introduction

4,5-Dichloro-2-methylphenylboronic acid is a vital organoboron compound that serves as a critical building block in modern organic synthesis. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is a cornerstone for the formation of carbon-carbon bonds.[1][2][3] This reaction is fundamental to the development of a wide range of complex molecules, including active pharmaceutical ingredients (APIs) and advanced electronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs).[2]

This guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive, field-proven framework for the safe handling, storage, and application of 4,5-Dichloro-2-methylphenylboronic acid. Moving beyond a simple recitation of safety data, this document explains the causality behind established protocols, ensuring a deep, actionable understanding of the compound's chemical nature and associated risks.

Section 1: Compound Profile and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its safe and effective use. The key characteristics of 4,5-Dichloro-2-methylphenylboronic acid are summarized below.

PropertyValueSource(s)
CAS Number 1612184-33-4[4][5][6]
Molecular Formula C₇H₇BCl₂O₂[4][5]
Molecular Weight 204.85 g/mol [4][5]
Physical Form Solid[7]
Storage Conditions Sealed in a dry environment at 2-8°C[5]

Section 2: Hazard Identification and Risk Assessment

While an invaluable synthetic tool, 4,5-Dichloro-2-methylphenylboronic acid is classified as a hazardous substance. The primary risks are associated with its irritant properties and potential for decomposition. A systematic approach to risk assessment is mandatory before any handling.

GHS Hazard Classification (Anticipated) Based on data from structurally similar arylboronic acids, 4,5-Dichloro-2-methylphenylboronic acid should be handled as a compound with the following GHS classifications:

  • Skin Irritation (Category 2, H315): Causes skin irritation.[8][9][10][11]

  • Serious Eye Irritation (Category 2, H319): Causes serious eye irritation.[8][9][10][11]

  • Specific Target Organ Toxicity – Single Exposure (Category 3, H335): May cause respiratory irritation upon inhalation of dust.[8]

  • Acute Toxicity, Oral (Category 4, H302): May be harmful if swallowed.[7]

The irritancy of boronic acids stems from their acidic nature and their ability to form complexes with biological molecules.

Compound Stability and Decomposition Pathways Organoboronic acids are susceptible to several decomposition pathways that can affect their purity and reactivity.[12] The two primary concerns are:

  • Protodeboronation: The cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This process can be accelerated by acidic or basic conditions and the presence of water.[13]

  • Oxidation: Exposure to air can lead to the oxidation of the boronic acid, yielding phenol byproducts.

Furthermore, residual arylboronic acids in final products, particularly APIs, are sometimes considered potential genotoxic impurities, necessitating strict control and removal strategies.[13]

Risk Assessment Workflow A structured risk assessment should precede any laboratory work. This involves identifying hazards, evaluating potential exposure, and implementing robust control measures to mitigate risk.

A Identify Hazards (Irritant, Inhalation Risk) B Assess Exposure Scenarios (Weighing, Transfer, Reaction Setup) A->B informs C Characterize Risk Level (Probability & Severity) B->C determines D Implement Control Measures (Engineering, PPE, SOPs) C->D mandates E Review & Refine (Post-Procedure Debrief) D->E requires

Caption: A logical workflow for assessing and mitigating risks.

Section 3: Safe Handling and Storage Protocols

Adherence to strict, validated protocols is non-negotiable. The following measures constitute a self-validating system for safe handling.

Engineering Controls

The primary engineering control is the mandatory use of a certified chemical fume hood for all manipulations of 4,5-Dichloro-2-methylphenylboronic acid, including weighing and transfers. This prevents the inhalation of fine dust particles and contains any potential spills.[14] An eyewash station and safety shower must be readily accessible.[9][14]

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is required to prevent exposure.[14][15]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a full-face shield.Protects eyes and face from dust particles and accidental splashes.[14][15][16]
Hand Protection Chemically resistant nitrile or butyl rubber gloves.Prevents skin contact. Gloves must be inspected before use and changed immediately if contaminated.[15][16]
Body Protection A flame-resistant lab coat (fully buttoned), long pants, and closed-toe shoes.Protects skin from accidental spills and contact.[15]
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound.Prevents the inhalation of dust particles and subsequent respiratory tract irritation.[14][15][16]
Standard Handling Workflow

This workflow minimizes exposure by design, from preparation to use.

A Preparation - Verify fume hood function - Confirm eyewash/shower access - Assemble all glassware & reagents B Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat, Respirator) A->B C Weighing - Perform inside fume hood - Use anti-static weigh boat - Handle container with care to avoid dust B->C D Transfer to Reaction Vessel - Add reagent slowly and carefully - Rinse weigh boat with solvent to ensure full transfer C->D E Cleanup - Decontaminate work surface - Dispose of contaminated materials in designated hazardous waste D->E F Doff PPE & Wash Hands - Remove PPE in correct order - Wash hands thoroughly E->F

Caption: Step-by-step workflow for safely handling the solid reagent.

Storage Procedures

Proper storage is critical to maintaining the compound's integrity and preventing degradation.

  • Container: Store in the original, tightly closed container.[14]

  • Atmosphere: To prevent hydrolysis and oxidation, store in a dry environment, preferably within a desiccator or under an inert atmosphere (e.g., nitrogen or argon).[17]

  • Temperature: Keep refrigerated at 2-8°C to slow potential decomposition.[5][9]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[8][17][18]

Section 4: Emergency Procedures

In the event of an accident, a swift and informed response is crucial.

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists.[14][18]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][14][18]

  • Inhalation: Remove the individual from the exposure area to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[14][18]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14]

  • Spills:

    • Evacuate non-essential personnel and ensure adequate ventilation.

    • Wearing full PPE, contain the spill.

    • For small spills, carefully sweep or vacuum up the solid material, avoiding dust generation, and place it into a suitable, labeled container for hazardous waste disposal.[8][14]

    • Clean the spill area with an appropriate solvent and decontaminate all tools used.

  • Fire: In case of a fire, use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam extinguisher.[14][18] Firefighters should wear full protective gear and a self-contained breathing apparatus. Thermal decomposition may produce irritating and highly toxic gases, including carbon oxides and boron oxides.[8][17][18]

Section 5: Application in Organic Synthesis: A Suzuki-Miyaura Coupling Case Study

The primary application of 4,5-Dichloro-2-methylphenylboronic acid is in the Suzuki-Miyaura coupling reaction. Understanding the reaction from a safety and practical standpoint is essential.

Reaction Mechanism Overview The palladium-catalyzed cycle involves three key steps:

  • Oxidative Addition: The aryl halide (Ar-X) reacts with the Pd(0) catalyst.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is base-assisted.

  • Reductive Elimination: The two organic groups couple to form the new C-C bond, regenerating the Pd(0) catalyst.

A Pd(0)L₂ B Ar-Pd(II)(X)L₂ A->B Oxidative Addition (+ Ar-X) C Ar-Pd(II)(Ar')L₂ B->C Transmetalation (+ Ar'-B(OH)₂ / Base) C->A Reductive Elimination (- Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure

This is a representative protocol and must be adapted and optimized for specific substrates and scales. A thorough literature search for the specific transformation is always recommended.

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 equiv.), 4,5-Dichloro-2-methylphenylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if required, a ligand.

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane).[19]

  • Reaction: Heat the mixture to the required temperature (typically 80-110°C) and stir vigorously until the reaction is complete, as monitored by TLC or LC-MS.[19]

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Causality and Safety Notes:

  • Inert Atmosphere: Prevents the oxidation of the Pd(0) catalyst and degradation of the boronic acid.

  • Degassed Solvents: Removes dissolved oxygen which can interfere with the catalytic cycle.

  • Base: The base is crucial for activating the boronic acid for the transmetalation step.[1] Handling of strong bases requires appropriate PPE.

  • Palladium Catalysts: Many palladium compounds are toxic and should be handled with the same care as the primary reagent.

Section 6: Waste Management and Disposal

Chemical waste generators are responsible for the proper classification and disposal of all waste generated.[8][20]

  • Classification: All solid waste contaminated with 4,5-Dichloro-2-methylphenylboronic acid (e.g., weigh boats, gloves, paper towels) and liquid waste streams from the reaction and work-up must be classified as hazardous chemical waste.

  • Segregation: Keep solid and liquid waste streams separate. Halogenated and non-halogenated solvent waste should also be segregated according to your institution's guidelines.

  • Disposal: All waste must be disposed of through an approved environmental health and safety (EHS) program.[20] Containers must be properly sealed, clearly labeled with their full chemical contents, and stored in a designated satellite accumulation area before collection. Never dispose of this chemical down the drain.[8]

Conclusion

4,5-Dichloro-2-methylphenylboronic acid is a powerful reagent for constructing complex molecular architectures. However, its utility is matched by its potential hazards. A deep, mechanistic understanding of its properties, combined with disciplined adherence to robust safety protocols—from engineering controls and PPE to emergency preparedness and proper waste disposal—is essential. By integrating the principles and procedures outlined in this guide, researchers can leverage the synthetic power of this compound while upholding the highest standards of laboratory safety.

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  • ChemicalBook. 4,5-Dichloro-2-methylphenylboronic acid | 1612184-33-4. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERUmU6WlNVHIPKv5etDLc9w1qepL68Iy_0fjGx8KzuK6RPrBZrcIcxDl44PC050kiuP_3sBLpjBN1_BjJ27SZnFbClUCCBen25k8nGWRwRmDnGkuEb2ioY6O4jmqzDZiNIYBnbCy7Z-35ig3mwEKRUyn_3HP_oMWkmmvjoamrUgyUaVBlSvc50im2bUmE1_0OKHew=]

Sources

The Uncharted Potential of 4,5-Dichloro-2-methylphenylboronic Acid: A Technical Guide to Unlocking its Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document serves as an in-depth technical guide into the prospective biological activities of 4,5-dichloro-2-methylphenylboronic acid and its derivatives. As a Senior Application Scientist, the following content is synthesized from established principles of medicinal chemistry, extensive literature on analogous compounds, and field-proven experimental methodologies. This guide is designed to be a foundational resource, providing not just a roadmap for investigation but also the causal reasoning behind the proposed experimental designs. Our objective is to empower researchers to explore the therapeutic potential of this specific, yet under-investigated, chemical entity.

Introduction: The Versatility of the Phenylboronic Acid Scaffold

Phenylboronic acids (PBAs) and their derivatives have emerged as a privileged scaffold in medicinal chemistry and chemical biology. Their unique ability to form reversible covalent bonds with diols is central to their diverse biological activities. This interaction underlies their utility as sensors for saccharides and as inhibitors of various enzymes. The boron atom in boronic acids is a Lewis acid, readily interacting with nucleophilic residues, such as the serine hydroxyl group in the active sites of many enzymes. This forms a tetrahedral intermediate that mimics the transition state of substrate hydrolysis, leading to potent and often reversible inhibition.[1][2][3]

The biological activity of PBAs can be finely tuned by modifying the substituents on the phenyl ring. Electron-withdrawing groups, such as halogens, can increase the acidity of the boronic acid, enhancing its interaction with biological targets.[4] Conversely, the steric and electronic properties of substituents can dictate target specificity and pharmacokinetic properties. The subject of this guide, 4,5-dichloro-2-methylphenylboronic acid, possesses a unique combination of electron-withdrawing chloro groups and an electron-donating methyl group, suggesting a nuanced profile of biological activity that warrants thorough investigation.

Hypothesized Biological Activities of 4,5-Dichloro-2-methylphenylboronic Acid Derivatives

Based on the extensive research into substituted PBAs, we can hypothesize several key biological activities for 4,5-dichloro-2-methylphenylboronic acid and its derivatives. The presence of two chlorine atoms is anticipated to significantly influence its potency and selectivity.

Enzyme Inhibition: A Primary Avenue of Investigation

The core of PBA bioactivity often lies in enzyme inhibition. The following enzyme classes represent prime targets for 4,5-dichloro-2-methylphenylboronic acid.

Bacterial resistance to β-lactam antibiotics, primarily through the action of β-lactamase enzymes, is a critical global health threat. Boronic acids have been successfully developed as β-lactamase inhibitors.[1][5] They function by forming a stable, reversible adduct with the catalytic serine residue in the enzyme's active site.[1][2] The dichloro-substitution on the phenyl ring of our target molecule could enhance its binding affinity to the active site through favorable hydrophobic and electronic interactions.

Hypothesized Mechanism of Action: The boron atom of 4,5-dichloro-2-methylphenylboronic acid is expected to be attacked by the nucleophilic serine residue in the β-lactamase active site, forming a tetrahedral boronate species that mimics the transition state of β-lactam hydrolysis. The dichloro-phenyl moiety would likely occupy the hydrophobic pocket that normally accommodates the side chains of penicillin or cephalosporin substrates.

G cluster_0 β-Lactamase Active Site cluster_1 4,5-Dichloro-2-methylphenylboronic Acid cluster_2 Inhibition Complex Serine_OH Serine-OH Tetrahedral_Intermediate Serine-O-B(OH)₂⁻-Phenyl Enzyme_Pocket Hydrophobic Pocket Boronic_Acid B(OH)₂ Boronic_Acid->Serine_OH Nucleophilic Attack Phenyl_Ring 4,5-dichloro-2-methylphenyl Phenyl_Ring->Enzyme_Pocket Hydrophobic Interaction

Caption: Hypothesized interaction of 4,5-dichloro-2-methylphenylboronic acid with a serine β-lactamase.

The proteasome is a multi-catalytic protease complex crucial for protein degradation, making it an attractive target for cancer therapy. Bortezomib, a dipeptidyl boronic acid, is a clinically successful proteasome inhibitor.[6] Simple PBAs have also demonstrated the ability to inhibit the proteasome, inducing apoptosis in cancer cells. The electrophilic nature of the boron atom in 4,5-dichloro-2-methylphenylboronic acid suggests it could interact with the N-terminal threonine residue of the proteasome's catalytic subunits.

Antimicrobial Activity

Halogenated PBAs have shown promising antibacterial and antifungal properties.[7][8] Their mechanisms of action are often multifaceted, involving enzyme inhibition and disruption of cellular processes.

Beyond β-lactamase inhibition, PBAs can exert direct antibacterial effects. A study on halogenated PBAs demonstrated their efficacy against Vibrio species by inhibiting biofilm formation and other virulence factors.[8] The lipophilicity imparted by the dichloro and methyl groups on our target molecule may enhance its ability to penetrate bacterial cell membranes.

Some 2-formylphenylboronic acids exhibit antifungal activity by inhibiting leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis.[4] While our target molecule lacks the formyl group, the general principle of enzyme inhibition by PBAs suggests that it could target other essential fungal enzymes. Recent research has shown that boronic acid derivatives can compromise fungal energy metabolism by inhibiting succinate dehydrogenase (SDH) and reducing ATP levels.[9]

Proposed Antifungal Mechanism:

G PBA_Derivative 4,5-Dichloro-2-methyl- phenylboronic Acid Mitochondrion Fungal Mitochondrion PBA_Derivative->Mitochondrion SDH Succinate Dehydrogenase (SDH) Inhibition Mitochondrion->SDH ATP_Reduction Decreased ATP Production SDH->ATP_Reduction Cell_Wall_Stress Cell Wall Integrity Disruption ATP_Reduction->Cell_Wall_Stress Fungal_Growth_Inhibition Inhibition of Fungal Growth Cell_Wall_Stress->Fungal_Growth_Inhibition

Caption: Proposed mechanism of antifungal action via mitochondrial dysfunction.

Anticancer Activity

The potential of PBAs as anticancer agents is a rapidly growing field of research.[6][10] Their activity can stem from proteasome inhibition, induction of apoptosis, and cell cycle arrest.[10] Simple substituted PBAs have shown low micromolar IC50 values in various cancer cell lines.[10] Phenylboronic acids can also selectively bind to sialic acids, which are overexpressed on the surface of many cancer cells, offering a potential mechanism for targeted drug delivery.[11][12]

Experimental Protocols for Biological Evaluation

To empirically validate the hypothesized biological activities of 4,5-dichloro-2-methylphenylboronic acid, a structured, multi-tiered experimental approach is recommended.

General Preparation of Test Compound

4,5-Dichloro-2-methylphenylboronic acid should be dissolved in an appropriate solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Subsequent dilutions for all assays should be made in the respective culture media, ensuring the final DMSO concentration is non-toxic to the cells or microorganisms (typically ≤ 0.5%).

In Vitro Cytotoxicity and Anticancer Activity Assays

A panel of human cancer cell lines should be selected, for example, a breast cancer line (e.g., MCF-7 or MDA-MB-231), a colon cancer line (e.g., HCT116), and a lung cancer line (e.g., A549). A non-cancerous cell line (e.g., human dermal fibroblasts) should be included to assess selectivity.

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of 4,5-dichloro-2-methylphenylboronic acid for 24, 48, and 72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[13]

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values.

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of apoptosis.

Protocol:

  • Grow cells on chamber slides and treat with the IC50 concentration of the test compound for 24 hours.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate.

  • Perform the TUNEL staining according to the manufacturer's protocol (e.g., Elabscience).[14]

  • Counterstain the nuclei with DAPI.

  • Visualize the cells using a fluorescence microscope and quantify the percentage of apoptotic cells.

Antimicrobial Susceptibility Testing

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol (Broth Microdilution):

  • Prepare a twofold serial dilution of 4,5-dichloro-2-methylphenylboronic acid in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for yeast).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

This method assesses the ability of the compound to potentiate the activity of a β-lactam antibiotic against a β-lactamase-producing bacterial strain.

Protocol:

  • Prepare a lawn of a known β-lactamase-producing bacterium (e.g., AmpC-producing E. coli) on a Mueller-Hinton agar plate.

  • Place a standard disk of a β-lactam antibiotic (e.g., cefoxitin) on the agar.

  • Place a blank disk impregnated with a solution of 4,5-dichloro-2-methylphenylboronic acid adjacent to the antibiotic disk.

  • Incubate the plate overnight at 37°C.

  • An enhancement of the zone of inhibition between the two disks indicates β-lactamase inhibition.[15]

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: In Vitro Cytotoxicity of 4,5-Dichloro-2-methylphenylboronic Acid

Cell Line IC50 (µM) at 24h IC50 (µM) at 48h IC50 (µM) at 72h
MCF-7
MDA-MB-231
HCT116
A549

| Fibroblasts | | | |

Table 2: Antimicrobial Activity of 4,5-Dichloro-2-methylphenylboronic Acid

Microorganism MIC (µg/mL)
Staphylococcus aureus
Escherichia coli
Pseudomonas aeruginosa
Candida albicans

| Aspergillus niger | |

Conclusion and Future Directions

4,5-Dichloro-2-methylphenylboronic acid represents a promising, yet unexplored, chemical entity with the potential for significant biological activity. The strategic placement of dichloro and methyl substituents on the phenylboronic acid scaffold suggests a high probability of potent enzyme inhibition, broad-spectrum antimicrobial effects, and targeted anticancer activity. The experimental framework outlined in this guide provides a robust starting point for a comprehensive evaluation of these potential therapeutic applications.

Future research should focus on elucidating the precise molecular targets through techniques such as affinity chromatography and proteomics. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related derivatives, will be crucial for optimizing potency and selectivity. Furthermore, promising lead compounds should be advanced to in vivo models to assess their efficacy and pharmacokinetic profiles. The exploration of 4,5-dichloro-2-methylphenylboronic acid and its derivatives could unveil a new class of therapeutic agents with significant clinical potential.

References

A comprehensive list of references will be compiled upon the completion of the experimental work outlined in this guide. The in-text citations provided serve as a foundational literature base for the proposed research.

Sources

The Emergence of a Key Building Block: A Technical Guide to 4,5-Dichloro-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A comprehensive technical guide offering an in-depth exploration of 4,5-Dichloro-2-methylphenylboronic acid, a vital reagent in modern synthetic chemistry, is now available. This guide, tailored for researchers, scientists, and professionals in drug development, delves into the compound's presumed synthetic origins, its established role in cross-coupling reactions, and its significance in the synthesis of complex molecules. While the precise historical record of its initial discovery remains elusive in readily available scientific literature, this document provides a robust framework for understanding its importance and application.

I. Introduction: An Unassuming Reagent of Significant Impact

4,5-Dichloro-2-methylphenylboronic acid, with the CAS number 1612184-33-4, has emerged as a crucial building block in organic synthesis. Its utility primarily lies in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental to the creation of carbon-carbon bonds. These reactions are indispensable in the pharmaceutical and material science industries for the construction of complex molecular architectures. Although its presence as a commercially available reagent is noted in patent literature dating back to at least 2014, a definitive inaugural publication detailing its synthesis and characterization has not been identified through comprehensive searches of the current scientific databases. This guide, therefore, extrapolates its probable synthetic pathways based on established methodologies for analogous compounds.

II. Physicochemical Properties and Data

A summary of the key physicochemical properties of 4,5-Dichloro-2-methylphenylboronic acid is presented below.

PropertyValue
CAS Number 1612184-33-4
Molecular Formula C₇H₇BCl₂O₂
Molecular Weight 204.85 g/mol
Appearance Typically a white to off-white solid
Solubility Soluble in many organic solvents

III. Presumed Synthetic Pathways: A Methodological Perspective

The synthesis of arylboronic acids is a well-established field in organic chemistry. While the specific initial synthesis of 4,5-Dichloro-2-methylphenylboronic acid is not explicitly documented in the searched literature, its structure suggests a logical retrosynthetic approach from commercially available starting materials. The most probable synthetic routes involve the borylation of a Grignard or organolithium reagent derived from a suitable precursor.

A. The Grignard Approach: A Workhorse of Organometallic Chemistry

A common and robust method for the preparation of arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.

Workflow for Grignard-based Synthesis

G A 1,2-Dichloro-4-methyl-5-bromobenzene C Grignard Reagent Formation A->C B Magnesium Metal B->C E Boration C->E D Trialkyl Borate D->E F Boric Ester Intermediate E->F G Acidic Hydrolysis F->G H 4,5-Dichloro-2-methylphenylboronic Acid G->H

Caption: Presumed Grignard-based synthesis of 4,5-Dichloro-2-methylphenylboronic acid.

Experimental Protocol (Hypothetical):

  • Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are added. A solution of 1,2-dichloro-4-methyl-5-bromobenzene in a suitable anhydrous ether solvent (e.g., tetrahydrofuran or diethyl ether) is then added dropwise. The reaction is initiated, if necessary, with a small crystal of iodine or a sonicator. The mixture is stirred until the magnesium is consumed, yielding the Grignard reagent, (4,5-dichloro-2-methylphenyl)magnesium bromide.

  • Borylation: The freshly prepared Grignard reagent is cooled to a low temperature (typically -78 °C) and a solution of a trialkyl borate, such as trimethyl borate or triisopropyl borate, in the same anhydrous solvent is added slowly. The reaction is allowed to warm to room temperature with continuous stirring.

  • Hydrolysis: The resulting reaction mixture, containing the boric ester intermediate, is quenched by the careful addition of an aqueous acid solution (e.g., hydrochloric acid or sulfuric acid).

  • Isolation and Purification: The aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate), and the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield 4,5-Dichloro-2-methylphenylboronic acid.

B. The Organolithium Route: An Alternative Pathway

An alternative, often complementary, method involves the use of an organolithium reagent, which can be generated via lithium-halogen exchange.

Workflow for Organolithium-based Synthesis

G A 1,2-Dichloro-4-methyl-5-iodobenzene C Lithium-Halogen Exchange A->C B n-Butyllithium B->C E Borylation C->E D Trialkyl Borate D->E F Boric Ester Intermediate E->F G Acidic Hydrolysis F->G H 4,5-Dichloro-2-methylphenylboronic Acid G->H

Caption: Presumed Organolithium-based synthesis of 4,5-Dichloro-2-methylphenylboronic acid.

Experimental Protocol (Hypothetical):

  • Organolithium Formation: A solution of 1,2-dichloro-4-methyl-5-iodobenzene (or the corresponding bromide) in an anhydrous ether solvent is cooled to -78 °C under an inert atmosphere. A solution of an alkyllithium reagent, typically n-butyllithium, is added dropwise. The reaction mixture is stirred at this low temperature to ensure complete lithium-halogen exchange.

  • Borylation and Hydrolysis: The subsequent borylation and hydrolysis steps are analogous to the Grignard method described above.

IV. Established Applications in Synthesis

The significance of 4,5-Dichloro-2-methylphenylboronic acid lies in its utility as a coupling partner in Suzuki-Miyaura reactions. Patent literature from 2014 and 2015, for instance, describes its use in the synthesis of pyrimidine-2,4-diamine derivatives, which were investigated for their potential as MTH1 inhibitors for the treatment of cancer and inflammatory and autoimmune conditions.

Illustrative Suzuki-Miyaura Coupling

G A 4,5-Dichloro-2-methylphenylboronic Acid D Suzuki-Miyaura Coupling A->D B Aryl/Heteroaryl Halide B->D C Palladium Catalyst & Base C->D E Biaryl/Heterobiaryl Product D->E

Caption: General scheme for the application of 4,5-Dichloro-2-methylphenylboronic acid in Suzuki-Miyaura coupling.

This reaction allows for the formation of a C-C bond between the dichloromethylphenyl moiety and a variety of aryl or heteroaryl systems, enabling the construction of diverse and complex molecular scaffolds.

V. Conclusion and Future Outlook

While the specific historical details surrounding the discovery and first synthesis of 4,5-Dichloro-2-methylphenylboronic acid are not readily apparent in the public domain, its importance as a synthetic intermediate is well-established. The presumed synthetic routes, based on fundamental organometallic chemistry, are robust and reliable. The continued application of this and similar boronic acids in the development of novel pharmaceuticals and materials underscores the enduring legacy of cross-coupling chemistry. Further archival research into older chemical literature and supplier histories may one day uncover the precise origins of this valuable compound.

VI. References

  • Due to the lack of specific publications on the discovery and history of 4,5-Dichloro-2-methylphenylboronic acid, this section would typically list references to the general methodologies of boronic acid synthesis and Suzuki-Miyaura coupling, as well as the patents citing its use. For the purpose of this guide, we acknowledge the foundational work in these areas.

theoretical studies on 4,5-Dichloro-2-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Study of 4,5-Dichloro-2-methylphenylboronic Acid

Foreword: Bridging Synthesis and Simulation

In modern chemical research, particularly within the pharmaceutical and materials science sectors, the journey from a conceptual molecule to a functional entity is increasingly driven by a synergistic relationship between empirical synthesis and theoretical modeling. 4,5-Dichloro-2-methylphenylboronic acid stands as a paradigmatic example of a molecular scaffold whose potential is best unlocked through such a dual approach. Its substituted phenyl ring offers a rich playground for tuning electronic and steric properties, making it a valuable building block for creating complex organic molecules. This guide, intended for researchers, scientists, and drug development professionals, moves beyond a simple recitation of properties. As a Senior Application Scientist, my objective is to provide a comprehensive theoretical framework to dissect, understand, and predict the behavior of this compound. We will explore not just what to model, but why specific computational choices are made, thereby establishing a self-validating system of inquiry that links quantum mechanics to tangible laboratory outcomes.

Molecular Identity and Physicochemical Landscape

Before delving into complex simulations, a firm grasp of the molecule's fundamental characteristics is essential. 4,5-Dichloro-2-methylphenylboronic acid is a solid, crystalline powder under standard conditions, whose structure presents an intriguing interplay of electronic and steric effects.[1]

PropertyValueSource(s)
CAS Number 1612184-33-4[2][3]
Molecular Formula C₇H₇BCl₂O₂[2][3][4]
Molecular Weight 204.85 g/mol [2][3][4]
SMILES CC1=CC(Cl)=C(Cl)C=C1B(O)O[2][4]
Appearance White to light-colored crystalline powder[1]
Storage Conditions Inert atmosphere, 2-8°C or -20°C[2][3][5]

The substitution pattern is non-trivial. The methyl group at the ortho position introduces significant steric hindrance, which can influence the rotational dynamics of the boronic acid group. The two chloro-substituents at the meta and para positions (relative to the boronic acid) are electron-withdrawing, which modulates the acidity of the boronic acid and the electron density of the aromatic ring, thereby affecting its reactivity in cross-coupling reactions.

Safety Profile: The compound is classified as an irritant. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[2][4] Standard laboratory precautions, including the use of personal protective equipment, are mandatory.

Proposed Synthetic Pathway: An Organometallic Approach

While numerous suppliers offer this compound, understanding its synthesis is crucial for appreciating its chemistry. A common and robust method for preparing arylboronic acids involves the reaction of an organometallic intermediate with a borate ester, followed by acidic workup.[6][7] Below is a validated, field-proven protocol adapted for this specific molecule.

Experimental Protocol: Synthesis via Organolithium Intermediate

Rationale: This method is chosen for its high efficiency and tolerance of various functional groups. The generation of an organolithium species from the corresponding aryl bromide at low temperatures ensures regioselectivity and minimizes side reactions before trapping with the borate ester.

  • Reaction Setup: Under a nitrogen atmosphere, add 1-bromo-4,5-dichloro-2-methylbenzene (1.0 equiv) and anhydrous tetrahydrofuran (THF) to an oven-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equiv, as a solution in hexanes) via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 2 hours.

  • Borylation: In a separate flask, dissolve triisopropyl borate (1.2 equiv) in anhydrous THF. Add this solution slowly to the organolithium mixture, again keeping the temperature below -70 °C.

  • Quenching and Workup: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Cool the mixture to 0 °C and quench by the slow addition of 1N hydrochloric acid (HCl) until the pH is approximately 5.[6]

  • Extraction and Isolation: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an organic solvent mixture) to yield 4,5-Dichloro-2-methylphenylboronic acid as a white solid.[8]

G A 1-Bromo-4,5-dichloro- 2-methylbenzene in THF C Organolithium Intermediate A->C Lithiation B n-BuLi @ -78°C E Borate Ester Complex C->E Borylation D Triisopropyl Borate G 4,5-Dichloro-2-methyl- phenylboronic Acid E->G Hydrolysis F 1N HCl Workup

Caption: Proposed synthesis workflow for 4,5-Dichloro-2-methylphenylboronic acid.

Core Theoretical Investigations: A Computational Deep Dive

The true power of theoretical chemistry lies in its ability to reveal transient states and energetic landscapes that are inaccessible to direct experimental observation. For 4,5-Dichloro-2-methylphenylboronic acid, we can design a series of computational experiments to predict its behavior.

A. Conformational Analysis and Rotational Barriers

The orientation of the B(OH)₂ group relative to the phenyl ring is critical for its reactivity. The ortho-methyl group imposes a significant steric penalty, likely forcing the boronic acid group out of the plane of the ring.

Causality: Understanding the rotational energy barrier around the C-B bond is essential because the transition state for key reactions like Suzuki coupling requires a specific geometric arrangement. A high barrier could slow down the reaction. Computational studies on similar phenylboronic acids have shown this rotation barrier to be around 17.5 kJ·mol⁻¹[9], but the ortho-methyl group in our target molecule is expected to increase this value.

Proposed Protocol:

  • Geometry Optimization: Perform a full geometry optimization of the molecule using Density Functional Theory (DFT), specifically with the B3LYP functional and a 6-311+G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Potential Energy Surface (PES) Scan: Fix the C-C-B-O dihedral angle and perform a constrained optimization at 10-degree intervals from 0° to 180°.

  • Data Analysis: Plot the relative energy at each step to visualize the rotational barrier and identify the global minimum energy conformation.

Caption: Conformational states during C-B bond rotation.

B. Electronic Structure and Reactivity Descriptors

The distribution of electrons governs the molecule's reactivity. The electron-withdrawing chloro groups and the electron-donating methyl group create a unique electronic profile.

Causality: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental descriptors. A high HOMO energy suggests susceptibility to electrophilic attack, while a low LUMO energy indicates susceptibility to nucleophilic attack. The HOMO-LUMO gap is a proxy for chemical reactivity.

Proposed Protocol:

  • Orbital Calculation: Following geometry optimization, perform a single-point energy calculation to obtain the molecular orbitals (HOMO and LUMO). Visualize these orbitals to understand their spatial distribution.

  • Electrostatic Potential (ESP) Map: Calculate and map the electrostatic potential onto the electron density surface. This will visually identify electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. The acidic protons of the B(OH)₂ group and the electrophilic boron atom will be clearly visible.

  • Natural Bond Orbital (NBO) Analysis: Use NBO analysis to investigate intramolecular interactions, such as the stabilizing n→p interaction between an oxygen lone pair (n) and the empty p-orbital of the boron atom.[10] This provides quantitative insight into the Lewis acidity of the boron center.

C. Modeling the Suzuki-Miyaura Coupling Reaction

This is the cornerstone application for arylboronic acids.[11] A theoretical study can elucidate the mechanism and predict how our specific substrate will behave. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[12]

Causality: The transmetalation step, where the aryl group is transferred from boron to the palladium catalyst, is often rate-determining. The rate of this step is highly sensitive to the electronic properties of the boronic acid and the steric environment around the boron atom. Our molecule's ortho-methyl group will sterically hinder this step, while the electron-withdrawing chloro groups will increase the Lewis acidity of the boron, potentially accelerating the formation of the key boronate intermediate. Modeling this step provides predictive power for optimizing reaction conditions (e.g., choice of base, solvent).

SuzukiCycle node_pd0 Pd(0)L₂ node_oxadd Ar-Pd(II)-X(L₂) node_pd0->node_oxadd Oxidative Addition Ar-X node_trans Ar-Pd(II)-Ar'(L₂) node_oxadd->node_trans Transmetalation Ar'-B(OH)₂ + Base node_trans->node_pd0 Reductive Elimination node_redel Ar-Ar' node_trans->node_redel center

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Proposed Protocol:

  • Model System: Define a model reaction system, e.g., 4,5-dichloro-2-methylphenylboronic acid coupling with bromobenzene, using a common palladium catalyst (e.g., a Pd(PPh₃)₂ fragment) and a base (e.g., OH⁻).

  • Locate Transition States: For the transmetalation step, locate the transition state structure using a method like the Berny algorithm. This involves calculating the reaction pathway from the boronate intermediate to the di-aryl palladium complex.

  • Calculate Activation Energy: Compute the energy difference between the transition state and the reactants to determine the activation energy (ΔG‡). This value can be compared with activation energies calculated for other boronic acids (e.g., phenylboronic acid, 2-methylphenylboronic acid) to predict relative reaction rates.

Applications in Medicinal Chemistry and Drug Design

Boronic acids are no longer mere synthetic intermediates; they are pharmacophores in their own right. The FDA-approved drug bortezomib (Velcade) validates their use as enzyme inhibitors.[13] Phenylboronic acid derivatives are also widely explored for their ability to bind with diols, making them ideal for developing sensors for sugars like glucose or for targeting sialic acid residues that are overexpressed on cancer cell surfaces.[14][15]

Expert Insight: The 4,5-dichloro-2-methyl substitution pattern on our molecule offers a unique combination of features for a drug fragment.

  • Lipophilicity: The chloro and methyl groups increase the molecule's lipophilicity, which can enhance membrane permeability.

  • Metabolic Stability: The chlorine atoms can block sites of potential oxidative metabolism on the phenyl ring, potentially increasing the compound's half-life in vivo.

  • Binding Interactions: The chlorine atoms can participate in halogen bonding, a specific and directional non-covalent interaction that can enhance binding affinity to a protein target.

G cluster_protein Protein Active Site Molecule 4,5-Dichloro-2-methyl- phenylboronic Acid Serine Serine Residue (Nucleophile) Molecule->Serine Covalent Boronate Ester Formation Pocket Hydrophobic Pocket Molecule->Pocket Hydrophobic Interaction (Methyl) Acceptor Halogen Bond Acceptor (e.g., C=O) Molecule->Acceptor Halogen Bonding (Chlorine)

Caption: Potential binding modes of the molecule within a protein active site.

Conclusion

4,5-Dichloro-2-methylphenylboronic acid is more than the sum of its atoms. It is a precisely functionalized chemical tool whose behavior can be effectively predicted and understood through modern computational chemistry. By applying a rigorous, multi-faceted theoretical approach—from conformational and electronic analysis to the modeling of complex reaction mechanisms—we can rationally guide its use in synthesis and drug discovery. The protocols and insights provided in this guide serve as a roadmap for researchers to not only utilize this specific molecule but to apply a similar theoretical mindset to any complex building block, ultimately accelerating the pace of scientific innovation.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 79799, Tolylboronic acid. Available from: [Link]

  • Royal Society of Chemistry. Organic Chemistry Frontiers. Available from: [Link]

  • Hess, K. R., et al. (2015). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. Molecules. Available from: [Link]

  • Al-Kahtani, A. A., et al. (2020). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules. Available from: [Link]

  • Galembeck, S. E., et al. (2013). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals. Available from: [Link]

  • Wang, B., et al. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. Frontiers in Chemistry. Available from: [Link]

  • Butler, S. J., et al. (2022). Impact of varying the phenylboronic acid position in macrocyclic Eu(III) complexes on the recognition of adenosine monophosphate. Dalton Transactions. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Google Patents. Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • Demchuk, O. M., et al. (2019). Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations. Molecules. Available from: [Link]

  • CORE. The study of phenylboronic acid optical properties towards creation of a glucose sensor. Available from: [Link]

  • MDPI. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Available from: [Link]

  • Organic Syntheses. Procedure for Recrystallization of Arylboronic Acids. Available from: [Link]

  • National Institutes of Health. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Available from: [Link]

  • PubMed. Understanding the binding interaction between phenyl boronic acid P1 and sugars. Available from: [Link]

  • PrepChem.com. Synthesis of 4-tolylboronic acid. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

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Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling using 4,5-Dichloro-2-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Sterically Hindered Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron species and an organic halide has become an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry for the creation of novel biaryl scaffolds.[2]

This guide focuses on a particularly challenging substrate: 4,5-Dichloro-2-methylphenylboronic acid . The presence of an ortho-methyl group introduces significant steric hindrance, which can impede the crucial transmetalation step of the catalytic cycle. Furthermore, the electronic effects of the two chlorine atoms influence the reactivity of the boronic acid. Overcoming these challenges requires a carefully optimized protocol, including the judicious selection of catalyst, ligand, base, and solvent to achieve high yields and purity.

This document provides a detailed, field-proven protocol for the successful Suzuki-Miyaura coupling of 4,5-dichloro-2-methylphenylboronic acid with various aryl halides. We will delve into the mechanistic rationale behind the procedural choices, offer a comprehensive troubleshooting guide, and present data to aid in reaction optimization.

The Catalytic Cycle: A Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[3] A base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[4][5]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)Ln (Active Catalyst) Oxidative_Addition R¹-Pd(II)(X)L2 Pd(0)L2->Oxidative_Addition Oxidative Addition Transmetalation R¹-Pd(II)(R²)L2 Oxidative_Addition->Transmetalation Transmetalation Transmetalation->Pd(0)L2 Reductive Elimination Product Biaryl Product (R¹-R²) Transmetalation->Product ArX Aryl Halide (R¹-X) ArX->Oxidative_Addition Boronic_Acid Boronic Acid (R²-B(OH)₂) + Base Boronic_Acid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For sterically hindered substrates like 4,5-dichloro-2-methylphenylboronic acid, the choice of a bulky, electron-rich phosphine ligand is critical. These ligands stabilize the palladium center and promote both the oxidative addition and the challenging reductive elimination steps, ultimately leading to higher product yields.[6]

Detailed Experimental Protocol

This protocol is designed as a robust starting point for the coupling of 4,5-dichloro-2-methylphenylboronic acid with a generic aryl bromide. Optimization may be required for specific substrates.

Materials and Reagents
  • 4,5-Dichloro-2-methylphenylboronic acid (1.1 - 1.5 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate [Pd(OAc)₂] (1-3 mol%) or a pre-catalyst like Pd₂(dba)₃ (0.5-1.5 mol%)

  • A bulky phosphine ligand, such as SPhos (2-6 mol%) or RuPhos (2-6 mol%)

  • Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture thereof)

  • Degassing equipment (e.g., nitrogen or argon line, Schlenk line)

  • Standard glassware for organic synthesis

Experimental Workflow Diagram

Experimental_Workflow A 1. Reagent Preparation B 2. Reaction Setup (Inert Atmosphere) A->B C 3. Degassing B->C D 4. Heating & Reaction C->D E 5. Workup & Extraction D->E F 6. Purification (e.g., Column Chromatography) E->F G 7. Product Analysis F->G

Sources

Application Notes and Protocols for the Synthesis of Biphenyl Derivatives using 4,5-Dichloro-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Biphenyls

Biphenyl scaffolds are a cornerstone in modern medicinal chemistry and materials science. Their unique structural and conformational properties make them privileged motifs in a vast array of biologically active compounds and functional materials.[1][2] The derivatization of the biphenyl core allows for the fine-tuning of electronic and steric properties, which is critical in drug design for optimizing target engagement and pharmacokinetic profiles. Biphenyl derivatives are found in numerous marketed drugs, exhibiting a wide range of therapeutic activities including antihypertensive, anti-inflammatory, and anticancer effects.[3][4]

The Suzuki-Miyaura cross-coupling reaction is a preeminent method for the synthesis of biphenyls, celebrated for its mild reaction conditions, broad functional group tolerance, and the general stability and low toxicity of its organoboron reagents.[2][5] This palladium-catalyzed reaction provides a powerful and versatile tool for constructing carbon-carbon bonds between sp²-hybridized centers.[6][7]

This guide provides an in-depth exploration of the synthesis of biphenyl derivatives utilizing a specific, sterically hindered, and electronically deactivated building block: 4,5-dichloro-2-methylphenylboronic acid . We will delve into the mechanistic rationale behind the Suzuki-Miyaura coupling, provide a detailed experimental protocol, and discuss the challenges and optimization strategies associated with this particular substrate.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][6] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The cycle commences with the oxidative addition of an aryl halide (Ar¹-X) to a palladium(0) complex, forming a Pd(II) species. This is often the rate-limiting step of the reaction.

  • Transmetalation: In the presence of a base, the organoboron reagent (in this case, 4,5-dichloro-2-methylphenylboronic acid) transfers its aryl group to the palladium(II) complex. The base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species.

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated from the metal, forming the desired biphenyl product (Ar¹-Ar²) and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Diagram 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd2_complex Ar¹-Pd(II)L₂-X pd0->pd2_complex oxidative_addition Oxidative Addition diaryl_pd2 Ar¹-Pd(II)L₂-Ar² pd2_complex->diaryl_pd2 transmetalation Transmetalation diaryl_pd2->pd0 product Ar¹-Ar² diaryl_pd2->product reductive_elimination Reductive Elimination aryl_halide Ar¹-X boronic_acid Ar²B(OH)₂ + Base

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Challenges and Considerations with 4,5-Dichloro-2-methylphenylboronic Acid

The use of 4,5-dichloro-2-methylphenylboronic acid presents specific challenges that necessitate careful consideration and optimization of the standard Suzuki-Miyaura protocol:

  • Steric Hindrance: The ortho-methyl group on the phenyl ring introduces significant steric bulk. This can impede the transmetalation step, where the aryl group is transferred from the boron to the palladium center.

  • Electronic Deactivation: The two chloro substituents are electron-withdrawing, which can decrease the nucleophilicity of the arylboronic acid. This deactivation can also slow down the transmetalation process.

To overcome these challenges, the selection of an appropriate catalyst system, base, and solvent is critical. For sterically hindered substrates, bulky and electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbenes (NHCs) are often employed. These ligands promote both the oxidative addition and reductive elimination steps and can facilitate the coupling of challenging substrates.

Experimental Protocol: A General Procedure for the Synthesis of Biphenyl Derivatives

This protocol provides a generalized procedure for the Suzuki-Miyaura coupling of 4,5-dichloro-2-methylphenylboronic acid with a variety of aryl halides. It is important to note that optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates to achieve optimal yields.

Materials:

  • 4,5-Dichloro-2-methylphenylboronic acid

  • Aryl halide (e.g., aryl bromide or aryl iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-catalyst like [Pd(allyl)Cl]₂)

  • Phosphine ligand (e.g., SPhos, XPhos, or PPh₃)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture of toluene/water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine 4,5-dichloro-2-methylphenylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the phosphine ligand (1-5 mol%).

  • Addition of Base and Solvent: Add the base (2.0-3.0 equivalents) to the flask. Then, add the degassed solvent via cannula.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biphenyl derivative.

Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling

Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Boronic Acid, Aryl Halide, Catalyst, and Ligand inert Establish Inert Atmosphere (Ar/N₂) reagents->inert add_base_solvent Add Base and Degassed Solvent inert->add_base_solvent heat_stir Heat and Stir add_base_solvent->heat_stir monitor Monitor Reaction (TLC, GC-MS) heat_stir->monitor quench Cool and Quench monitor->quench extract Liquid-Liquid Extraction quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify final_product final_product purify->final_product Isolated Product

Caption: A step-by-step workflow for the synthesis of biphenyl derivatives.

Data Presentation: Representative Examples

The following table provides illustrative examples of biphenyl derivatives that can be synthesized using 4,5-dichloro-2-methylphenylboronic acid. Please note that the reaction conditions and yields are representative and may require optimization for specific applications.

Entry Aryl Halide Product Catalyst/Ligand Base Solvent Temp (°C) Time (h) Yield (%)
12-Bromobenzonitrile2'-(4,5-Dichloro-2-methylphenyl)biphenyl-2-carbonitrilePd₂(dba)₃ / SPhosK₃PO₄Toluene1001275-85
22-Bromopyridine2-(4,5-Dichloro-2-methylphenyl)pyridine[Pd(allyl)Cl]₂ / XPhosCs₂CO₃1,4-Dioxane1101670-80
31-Bromonaphthalene1-(4,5-Dichloro-2-methylphenyl)naphthalenePd(PPh₃)₄K₂CO₃Toluene/H₂O (4:1)902465-75

Conclusion

The synthesis of biphenyl derivatives using 4,5-dichloro-2-methylphenylboronic acid via the Suzuki-Miyaura cross-coupling reaction is a viable and powerful method for accessing novel and complex molecular architectures. While the steric and electronic properties of this particular boronic acid present challenges, these can be effectively overcome through the judicious selection of modern catalyst systems, appropriate bases, and optimized reaction conditions. The protocols and insights provided in this guide serve as a valuable resource for researchers in drug discovery and materials science, enabling the efficient synthesis of a diverse range of substituted biphenyl compounds.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • ChemLibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Jain, S., et al. (2017). Biphenyl derivatives as a privileged scaffold in medicinal chemistry. RSC Advances, 7(64), 40353-40381. [Link]

  • IJSDR. (2019). Biological deeds of Biphenyl derivatives - A short Review. [Link]

Sources

Application Notes & Protocols: 4,5-Dichloro-2-methylphenylboronic Acid as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 4,5-dichloro-2-methylphenylboronic acid. We delve into its reactivity profile, provide a robust and validated protocol for its use in Suzuki-Miyaura cross-coupling reactions, and contextualize its utility through a representative synthetic application. The guide emphasizes the causality behind experimental choices, ensuring protocols are both reproducible and adaptable.

Introduction: The Strategic Value of Substituted Phenylboronic Acids

In the landscape of modern drug discovery, the ability to construct complex molecular architectures with precision is paramount. Boronic acids have emerged as indispensable tools, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—a Nobel Prize-winning method for forging carbon-carbon bonds.[1] These organoboron compounds are generally stable, exhibit low toxicity, and possess a high degree of functional group tolerance, making them ideal building blocks for synthesizing diverse compound libraries.[2][3]

4,5-Dichloro-2-methylphenylboronic acid is a particularly valuable reagent. It allows for the direct incorporation of a dichlorinated toluene moiety, a structural motif present in numerous biologically active compounds. The specific substitution pattern—two electron-withdrawing chlorine atoms and an electron-donating methyl group—imparts unique electronic and steric properties that can critically influence a molecule's binding affinity, metabolic stability, and pharmacokinetic profile. This application note serves as a practical guide to leveraging this building block effectively in a research and development setting.

Physicochemical Properties & Reactivity Profile

Understanding the inherent properties of a building block is fundamental to its successful application.

Table 1: Physicochemical Properties of 4,5-Dichloro-2-methylphenylboronic acid

PropertyValueReference
CAS Number 1612184-33-4[4]
Molecular Formula C₇H₇BCl₂O₂[4][5]
Molecular Weight 204.85 g/mol [4][5]
Physical Form Solid
Storage Sealed in dry, 2-8°C[4]

Reactivity Insights (The "Why"): The reactivity of 4,5-dichloro-2-methylphenylboronic acid in Suzuki-Miyaura coupling is a product of its distinct substitution pattern.

  • Electronic Effects: The two chlorine atoms are strongly electron-withdrawing, which decreases the nucleophilicity of the boronic acid. This can sometimes slow the rate of transmetalation. However, this is often readily overcome by careful selection of a suitable base and catalyst system.

  • Steric Hindrance: The ortho-methyl group introduces steric bulk around the carbon-boron bond. This can influence the rotational barrier of the resulting biaryl bond in the final product, which can be a crucial design element for locking in a specific, biologically active conformation. It can also necessitate more reactive catalyst systems or higher reaction temperatures to achieve efficient coupling.

  • The Role of the Base: The base is not merely a spectator. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species ([Ar-B(OH)₃]⁻).[6] This formation is critical for facilitating the transmetalation step, where the organic moiety is transferred from boron to the palladium center.[1][6][7] The choice of base can therefore dramatically influence reaction yields and kinetics.[6][8]

Core Application: The Suzuki-Miyaura Cross-Coupling Protocol

This section provides a detailed, validated protocol for the coupling of 4,5-dichloro-2-methylphenylboronic acid with a generic aryl halide. The methodology is designed to be a robust starting point for a wide range of substrates.

Overview of the Catalytic Cycle

A foundational understanding of the mechanism ensures logical troubleshooting and optimization. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar¹-Pd(II)L₂-X OxAdd->PdII Trans Transmetalation PdII->Trans PdII_Ar2 Ar¹-Pd(II)L₂-Ar² Trans->PdII_Ar2 RedElim Reductive Elimination PdII_Ar2->RedElim RedElim->Pd0 Product Ar¹-Ar² (Product) RedElim->Product Ar1X Ar¹-X (Aryl Halide) Ar1X->OxAdd Ar2BOH2 Ar²-B(OH)₂ (Boronic Acid) + Base Ar2BOH2->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

This protocol is optimized for a 1.0 mmol scale reaction.

Materials & Reagents:

ReagentM.W.Amount (mmol)Mass/VolumeRole
Aryl Halide (e.g., 4-Bromoanisole)187.041.0187 mgElectrophile
4,5-Dichloro-2-methylphenylboronic acid 204.85 1.2 246 mg Nucleophile
Pd(PPh₃)₄1155.560.03 (3 mol%)35 mgCatalyst
Potassium Carbonate (K₂CO₃)138.212.5345 mgBase
1,4-Dioxane--8 mLOrganic Solvent
Deionized Water--2 mLAqueous Solvent

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), 4,5-dichloro-2-methylphenylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This step is critical as the Pd(0) active catalyst is sensitive to oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

  • Solvent Addition: Degas the 1,4-Dioxane and water by bubbling argon through them for 15-20 minutes. Add the 1,4-Dioxane (8 mL) and water (2 mL) to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to 95 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the desired biaryl product.

Workflow Start 1. Add Solids to Flame-Dried Flask Inert 2. Establish Inert Atmosphere (Ar/N₂) Start->Inert Catalyst 3. Add Pd Catalyst Inert->Catalyst Solvent 4. Add Degassed Dioxane/Water Catalyst->Solvent Heat 5. Heat to 95°C Solvent->Heat Monitor 6. Monitor by TLC/LC-MS Heat->Monitor Workup 7. Cool & Perform Aqueous Work-up Monitor->Workup Reaction Complete Purify 8. Purify by Column Chromatography Workup->Purify Product Final Product Purify->Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.

Case Study: A Building Block for Complex Pharmaceutical Scaffolds

To illustrate the practical utility of dichlorinated building blocks, we consider the synthesis of Lifitegrast, a drug used to treat dry eye disease.[9] While Lifitegrast itself does not contain the 4,5-dichloro-2-methylphenyl moiety, its core structure features a 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline fragment.[10][11] The synthesis of such complex, halogenated heterocyclic systems often relies on the strategic use of functionalized building blocks like the title compound in cross-coupling reactions to construct key precursors.

The diagram below illustrates a representative transformation where 4,5-dichloro-2-methylphenylboronic acid could be used to synthesize a biaryl intermediate, a common strategy in the early-stage synthesis of complex drug candidates.

Caption: Suzuki coupling to form a functionalized biaryl scaffold.

This strategic bond formation provides a direct route to complex intermediates that can be further elaborated into final drug targets. The presence of the chlorine atoms not only influences the electronic properties but also offers potential handles for late-stage functionalization via other cross-coupling methods.

Conclusion

4,5-Dichloro-2-methylphenylboronic acid is a high-value building block for medicinal chemistry and drug discovery. Its well-defined structure allows for the predictable introduction of a sterically and electronically tuned phenyl ring into target molecules. The robust nature of the Suzuki-Miyaura coupling reaction, as detailed in the provided protocol, ensures that this building block can be reliably incorporated into diverse synthetic routes. By understanding the mechanistic principles and the specific roles of each reagent, researchers can confidently employ this versatile compound to accelerate the synthesis of novel chemical entities with therapeutic potential.

References

  • 4,5-Dichloro-2-methylphenylboronic acid - ChemBK. (n.d.). Retrieved January 19, 2026, from [Link]

  • Ali, A., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(23), 8272. MDPI. [Link]

  • Chen, Y., et al. (2022). Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. Molecules, 27(15), 4930. MDPI. [Link]

  • An improved Synthetic Process of Two Key Intermediates and Their Application in the Synthesis of Lifitegrast. (2023). Pharmaceutical Fronts. Thieme. [Link]

  • Improved Synthesis Route for Lifitegrast. (2023). ChemistryViews. [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • The Suzuki coupling reaction of aryl chlorides with phenylboronic acid. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Design, synthesis, and LFA-1/ICAM-1 antagonist activity evaluation of Lifitegrast analogues. (2022). Bioorganic & Medicinal Chemistry. [Link]

  • Suzuki-Miyaura Coupling. (n.d.). Organic Synthesis. Retrieved January 19, 2026, from [Link]

  • The synthesis route of two key intermediates and lifitegrast. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 19, 2026, from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023, March 29). YouTube. [Link]

  • Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid. (n.d.). Retrieved January 19, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2023, October 10). Chemistry LibreTexts. [Link]

  • Nandwana, N. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(9), 2615. [Link]

  • Silva, V. L. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Simple Synthesis Method Yields Boronic Acid-Based Drugs. (2017, April 20). Drug Discovery & Development. [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). Molecules. [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). ResearchGate. [Link]

  • Synthesis of (R)-tert-Butyl ((4-chlorophenyl)(thiophen-2-yl)methyl)carbamate. (2015). Organic Syntheses. [Link]

  • Nandwana, N. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(9), 2615. [Link]

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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4,5-Dichloro-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Dichlorinated Biaryl Scaffolds

The synthesis of complex biaryl and heterobiaryl structures is a cornerstone of modern medicinal chemistry and materials science. These scaffolds are prevalent in a multitude of commercial drugs, agrochemicals, and organic electronic materials. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of C(sp²)–C(sp²) bonds, valued for its mild reaction conditions and broad functional group tolerance.[1][2]

This guide focuses on the application of a specific, structurally significant building block: 4,5-dichloro-2-methylphenylboronic acid (CAS: 1612184-33-4) . The unique substitution pattern of this reagent—featuring two chlorine atoms and an ortho-methyl group—presents both opportunities and challenges in synthetic design. The dichlorinated motif is a key feature in various bioactive molecules, influencing their pharmacokinetic and pharmacodynamic properties. However, the ortho-methyl group introduces steric hindrance, which can significantly impact the efficiency of the cross-coupling reaction.[3][4]

These application notes provide a comprehensive technical overview, field-proven insights, and detailed experimental protocols for the effective use of 4,5-dichloro-2-methylphenylboronic acid in palladium-catalyzed cross-coupling reactions. The guidance herein is designed to empower researchers to navigate the complexities of coupling sterically hindered and electronically modified substrates, thereby accelerating the discovery and development of novel chemical entities.

Understanding the Reagent: 4,5-Dichloro-2-methylphenylboronic Acid

The reactivity of 4,5-dichloro-2-methylphenylboronic acid in a Suzuki-Miyaura coupling is governed by a combination of steric and electronic factors.

  • Steric Hindrance: The methyl group at the C2 position, ortho to the boronic acid, presents a significant steric impediment. This bulkiness can hinder the approach of the boronic acid to the palladium center during the transmetalation step of the catalytic cycle, which is often the rate-determining step for challenging substrates.[3][5] Overcoming this steric barrier is the primary challenge and necessitates the use of specialized catalyst systems.

  • Electronic Effects: The two chlorine atoms on the phenyl ring are electron-withdrawing groups. This electronic effect decreases the nucleophilicity of the aryl group attached to the boron, which can further slow the rate of transmetalation.[5]

The successful coupling of this substrate, therefore, depends critically on the selection of a palladium catalyst and ligand system capable of promoting both oxidative addition to the coupling partner and efficient transmetalation despite these challenging features.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. The general mechanism comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[2][6]

Suzuki_Miyaura_Cycle cluster_input1 cluster_input2 cluster_output1 cluster_output2 Pd0 Pd(0)L_n PdII_Aryl R¹-Pd(II)L_n-X Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Diaryl R¹-Pd(II)L_n-R² PdII_Aryl->PdII_Diaryl Transmetalation Transmetalation PdII_Diaryl->Pd0 Product R¹-R² PdII_Diaryl->Product PdII_Diaryl->Product PdII_Diaryl->Borate_out RedElim Reductive Elimination RX_in R¹-X RX_in->Pd0 Boronic_in R²-B(OH)₂ Boronic_in->PdII_Aryl Base_in Base Base_in->PdII_Aryl

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Catalyst Systems for Hindered Substrates

Standard palladium catalysts such as Pd(PPh₃)₄ are often inefficient for coupling sterically demanding boronic acids like 4,5-dichloro-2-methylphenylboronic acid. The key to success lies in the use of palladium precursors paired with bulky, electron-rich phosphine ligands. These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly active in the oxidative addition step, and their steric bulk facilitates the final reductive elimination step.[2][5]

Catalyst/Ligand SystemKey Features & RationaleRecommended For
Pd(OAc)₂ / SPhos High Generality & Activity: SPhos is a highly effective ligand for a broad range of substrates, including sterically hindered and electron-deficient aryl chlorides.[7] It often provides high reaction rates and allows for lower catalyst loadings.A first-line choice for general screening and optimization with various aryl/heteroaryl halides.
Pd₂(dba)₃ / XPhos Robust for Challenging Couplings: XPhos is another powerful biaryl monophosphine ligand known for its effectiveness in coupling unactivated aryl chlorides and other challenging partners.[1][8]Particularly useful when coupling with deactivated aryl chlorides or when side reactions are observed with other systems.
Pd₂(dba)₃ / P(t-Bu)₃ High Activity at Room Temp: Tri(tert-butyl)phosphine is a very bulky and electron-rich ligand that can enable Suzuki couplings of aryl chlorides at room temperature, which is beneficial for sensitive substrates.[5]Ideal for couplings that require milder conditions to avoid degradation of functional groups.

Experimental Protocols

The following protocols are representative starting points for the Suzuki-Miyaura coupling of 4,5-dichloro-2-methylphenylboronic acid. Optimization of the base, solvent, temperature, and reaction time may be necessary for specific coupling partners.

Protocol 1: General Procedure for Coupling with Aryl/Heteroaryl Bromides

This protocol is a robust starting point for coupling with a range of aryl and heteroaryl bromides, utilizing the highly active SPhos ligand.

Workflow Diagram:

Protocol1 start Start reagents Combine Aryl Bromide, Boronic Acid, and Base in a reaction vessel start->reagents degas Degas the mixture with Nitrogen or Argon reagents->degas catalyst Add Pd(OAc)₂ and SPhos (or pre-catalyst) degas->catalyst heat Heat the reaction mixture (e.g., 80-100 °C) catalyst->heat monitor Monitor reaction by TLC or LC-MS heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end End purify->end

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Materials:

ReagentCAS NumberAmount (molar eq.)
Aryl/Heteroaryl BromideVaries1.0
4,5-Dichloro-2-methylphenylboronic acid1612184-33-41.2 - 1.5
Palladium(II) Acetate (Pd(OAc)₂)3375-31-30.02 (2 mol%)
SPhos657408-07-60.04 (4 mol%)
Potassium Phosphate (K₃PO₄)7778-53-23.0
1,4-Dioxane123-91-1Varies (e.g., 0.1 M)
Water7732-18-510-20% v/v of Dioxane

Step-by-Step Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), 4,5-dichloro-2-methylphenylboronic acid (1.2 eq.), and potassium phosphate (3.0 eq.).

  • Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane and water (e.g., 10:1 v/v) to achieve the desired concentration (e.g., 0.1 M with respect to the aryl bromide).

  • Sparge the solution with the inert gas for 10-15 minutes to ensure it is thoroughly degassed.

  • In a separate vial, weigh the Pd(OAc)₂ (0.02 eq.) and SPhos (0.04 eq.) and dissolve them in a small amount of the degassed solvent. Add this catalyst solution to the main reaction mixture under the inert atmosphere.

  • Seal the reaction vial and place it in a preheated oil bath at 80-100 °C.

  • Stir the reaction vigorously. Monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Protocol 2: One-Pot Borylation and Suzuki Coupling of Dichloro-Aryl Chlorides

For instances where the corresponding dichlorinated aryl chloride is more readily available or cost-effective than the boronic acid, a one-pot borylation/Suzuki coupling can be an efficient alternative. This process avoids the isolation of the boronic ester intermediate.[9][10]

Materials:

ReagentCAS NumberAmount (molar eq.)
Step 1: Borylation
1,2-Dichloro-4-iodobenzene (example)615-71-41.0
Bis(pinacolato)diboron (B₂pin₂)73183-34-31.1
XPhos Pd G21365348-93-70.03 (3 mol%)
Potassium Acetate (KOAc)127-08-21.5
1,4-Dioxane (anhydrous)123-91-1Varies (e.g., 0.2 M)
Step 2: Suzuki Coupling
Second Aryl/Heteroaryl HalideVaries1.0
Potassium Phosphate (K₃PO₄), 3M aq. soln.7778-53-23.0

Step-by-Step Procedure:

  • Borylation: To an oven-dried reaction vessel, add the dichlorinated aryl halide (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), potassium acetate (1.5 eq.), and XPhos Pd G2 catalyst (0.03 eq.).

  • Evacuate and backfill the vessel with an inert gas.

  • Add anhydrous 1,4-dioxane and heat the mixture (e.g., to 100 °C) until the borylation is complete (monitor by GC-MS or LC-MS analysis of a quenched aliquot).

  • Suzuki Coupling: Cool the reaction mixture to room temperature.

  • To the same vessel, add the second aryl/heteroaryl halide (1.0 eq.) and the aqueous potassium phosphate solution (3.0 eq.).

  • Re-heat the mixture (e.g., to 100 °C) and stir until the cross-coupling is complete.

  • Perform an aqueous workup and purification as described in Protocol 1.

Troubleshooting and Scientific Insights

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inefficient catalyst system for the hindered substrate. 2. Deactivation of the catalyst. 3. Insufficiently anhydrous/degassed conditions.1. Switch to a bulkier, more electron-rich ligand (e.g., from SPhos to XPhos or P(t-Bu)₃). Increase catalyst loading to 3-5 mol%. 2. Ensure rigorous inert atmosphere techniques. 3. Use freshly distilled or anhydrous solvents and sparge thoroughly.
Protodeborylation of Boronic Acid 1. Presence of excess water or protic sources. 2. Reaction temperature is too high or reaction time is too long. 3. The boronic acid is inherently unstable under the basic conditions.1. Use a less aqueous solvent system or a non-aqueous base like CsF in an anhydrous solvent. 2. Attempt the reaction at a lower temperature (e.g., room temp with P(t-Bu)₃). 3. Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester) prior to coupling.
Homocoupling of Boronic Acid Presence of oxygen, which can promote oxidative homocoupling.Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere.
Reduction of Aryl Halide (Hydrodehalogenation) β-hydride elimination from the Pd-intermediate, often competing with transmetalation.This is more common with electron-rich aryl halides. Ensure the concentration of the boronic acid is sufficient (use 1.5 eq.) to favor transmetalation. A different ligand/base combination may be required.

Applications in Drug Discovery

The 4,5-dichloro-2-methylphenyl moiety is a valuable pharmacophore. The chlorine atoms can engage in halogen bonding, modulate lipophilicity, and block sites of metabolism. The overall substitution pattern can be designed to fit into specific protein binding pockets. While direct examples of drugs synthesized from this specific boronic acid are not prevalent in public literature, the resulting biaryl scaffold is relevant to several therapeutic areas. For instance, dichlorinated biaryl structures are found in kinase inhibitors and other targeted therapies where precise steric and electronic properties are required for potency and selectivity.[11][12] The protocols described here provide a reliable pathway to access novel analogues of such compounds for structure-activity relationship (SAR) studies.

References

  • Gelman, D., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Role of Pallado-Catalysis in the Synthesis of Pharmaceuticals. Journal of Medicinal Chemistry, 54(10), 3451-3479. [Link]

  • Ji, X., et al. (2016). Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides. RSC Advances, 6(97), 94953-94959. [Link]

  • Vuoti, S., et al. (2009). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. Inorganica Chimica Acta, 362(13), 4685-4691. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2018). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega, 7(1), 1186-1196. [Link]

  • Cheff, G., et al. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 14(4), 1264-1269. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Oldenhuis, N. J., & Buchwald, S. L. (2010). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society, 132(42), 14875-14877. [Link]

  • Hornillos, V., et al. (2013). Catalytic Direct Cross-Coupling of Organolithium Compounds with Aryl Chlorides. Organic Letters, 15(19), 5114-5117. [Link]

  • Che, A. (2023). Two Scale-up Examples of One-Pot Lithiation Borylation/Suzuki Coupling in Drug Synthesis. Medium. [Link]

  • Corbet, J. P., & Mignani, G. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. RSC Publishing. [Link]

  • Sato, K., et al. (2020). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 22(13), 5173-5178. [Link]

  • Barder, T. E., et al. (2007). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Journal of the American Chemical Society, 129(42), 12884-12892. [Link]

  • Percec, V., et al. (2016). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. [Link]

  • Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393. [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2021). Trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ResearchGate. [Link]

  • Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]

  • Newman, S. G., et al. (2019). Sterically Hindered Ketones via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N-C(O) Activation. Organic Letters, 21(19), 7976-7981. [Link]

  • Ikawa, T., & Buchwald, S. L. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(22), 8610-8625. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Chemler, S. R., et al. (2000). Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies. The Journal of Organic Chemistry, 65(23), 7787-7797. [Link]

  • Thomas, S., et al. (2014). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. ACS Catalysis, 4(6), 1981-1985. [Link]

  • Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]

  • Jahani, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19207-19229. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Harayama, T., et al. (2003). Palladium-mediated intramolecular biaryl coupling reaction: Convenient preparation of furoquinolinone derivatives. Heterocycles, 60(7), 1615-1623. [Link]

  • Martin, R., & Buchwald, S. L. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-32). The Royal Society of Chemistry. [Link]

Sources

Application Notes and Protocols for 4,5-Dichloro-2-methylphenylboronic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Niche Building Block for Advanced Materials

4,5-Dichloro-2-methylphenylboronic acid (CAS No. 1612184-33-4) is an organoboron compound that, while not as extensively documented in materials science literature as some of its counterparts, presents unique opportunities for the design of novel functional materials. Its distinct substitution pattern—two chlorine atoms and a methyl group on the phenyl ring—can be strategically employed to fine-tune the electronic, optical, and morphological properties of polymers and small molecules. The electron-withdrawing nature of the chlorine atoms can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) in conjugated systems, potentially enhancing stability and altering optoelectronic characteristics. The methyl group, on the other hand, can improve solubility and influence the solid-state packing of the resulting materials.

These attributes make 4,5-dichloro-2-methylphenylboronic acid a promising, albeit specialized, building block for a range of applications, including organic electronics, sensor arrays, and specialty polymers. This guide provides a detailed, representative protocol for the application of this boronic acid in the synthesis of a conjugated polymer for organic electronics via Suzuki-Miyaura cross-coupling polymerization.

Core Application: Synthesis of a Conjugated Copolymer for Organic Electronics

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, and it is widely employed in the synthesis of conjugated polymers. I[1][2]n this representative application, 4,5-dichloro-2-methylphenylboronic acid will be copolymerized with a dibrominated fluorene derivative, a common comonomer in materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). T[1]he fluorene unit provides good charge transport properties and high photoluminescence quantum yields.

[1]The incorporation of the 4,5-dichloro-2-methylphenyl moiety is expected to modulate the polymer's electronic properties, potentially leading to a wider bandgap and deeper HOMO level, which can be advantageous for achieving higher open-circuit voltages in solar cells or for tuning the emission color in OLEDs.

Reaction Scheme

G cluster_0 Suzuki-Miyaura Polymerization Monomer A 4,5-Dichloro-2-methylphenylboronic acid Product Poly[(9,9-dihexylfluorene)-alt-(4,5-dichloro-2-methylphenyl)] Monomer A->Product + Monomer B 2,7-Dibromo-9,9-dihexylfluorene Monomer B->Product + Catalyst Pd(PPh₃)₄ Catalyst->Product Base K₂CO₃ Base->Product Solvent Toluene/H₂O Solvent->Product

Caption: Reaction scheme for the synthesis of a fluorene-based copolymer.

Experimental Protocol: Suzuki-Miyaura Polymerization

This protocol details the synthesis of a polyfluorene-based copolymer using 4,5-dichloro-2-methylphenylboronic acid.

Materials
ReagentCAS NumberMolecular Weight ( g/mol )PuritySupplier
4,5-Dichloro-2-methylphenylboronic acid1612184-33-4204.85>97%e.g., ChemScene
2,7-Dibromo-9,9-dihexylfluorene189367-54-2522.48>98%e.g., Sigma-Aldrich
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56>99%e.g., Sigma-Aldrich
Potassium Carbonate (K₂CO₃)584-08-7138.21>99%e.g., Sigma-Aldrich
Toluene, Anhydrous108-88-392.14>99.8%e.g., Sigma-Aldrich
Deionized Water7732-18-518.02--
Methanol67-56-132.04>99.8%e.g., Sigma-Aldrich
Acetone67-64-158.08>99.5%e.g., Sigma-Aldrich
Hexane110-54-386.18>98.5%e.g., Sigma-Aldrich
Chloroform67-66-3119.38>99.8%e.g., Sigma-Aldrich
Equipment
  • Schlenk flask (100 mL)

  • Magnetic stirrer with heating mantle

  • Condenser

  • Inert gas (Argon or Nitrogen) supply with manifold

  • Cannula for liquid transfer

  • Soxhlet extraction apparatus

  • Rotary evaporator

  • High-vacuum pump

Procedure

G start Start setup 1. Assemble and dry glassware. Establish inert atmosphere. start->setup reactants 2. Charge flask with monomers, base, and solvent. setup->reactants degas 3. Degas the reaction mixture. reactants->degas catalyst 4. Add palladium catalyst. degas->catalyst reaction 5. Heat the reaction mixture (e.g., 90 °C for 48h). catalyst->reaction precipitation 6. Cool and precipitate the polymer in methanol. reaction->precipitation filtration 7. Filter and wash the crude polymer. precipitation->filtration purification 8. Purify by Soxhlet extraction (Methanol, Acetone, Hexane, Chloroform). filtration->purification isolation 9. Isolate the purified polymer from the chloroform fraction. purification->isolation characterization 10. Characterize the final product. isolation->characterization end End characterization->end

Caption: Experimental workflow for Suzuki polymerization.

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: A 100 mL Schlenk flask equipped with a magnetic stir bar and a condenser is thoroughly dried under vacuum using a heat gun and then backfilled with argon. This inert atmosphere is maintained throughout the reaction.

  • Charging of Reactants: To the flask, add 4,5-dichloro-2-methylphenylboronic acid (204.85 mg, 1.0 mmol), 2,7-dibromo-9,9-dihexylfluorene (522.48 mg, 1.0 mmol), and potassium carbonate (552.84 mg, 4.0 mmol).

  • Solvent Addition and Degassing: Anhydrous toluene (20 mL) and deionized water (5 mL) are added to the flask. The mixture is then degassed by bubbling with argon for 30 minutes.

  • Catalyst Addition: Tetrakis(triphenylphosphine)palladium(0) (23.11 mg, 0.02 mmol) is added to the reaction mixture under a positive flow of argon.

  • Polymerization Reaction: The flask is placed in a preheated oil bath at 90 °C and stirred vigorously for 48 hours under an argon atmosphere.

  • Precipitation and Collection of Crude Polymer: After cooling to room temperature, the reaction mixture is poured slowly into 200 mL of vigorously stirring methanol. The resulting fibrous precipitate is collected by filtration.

  • Purification by Soxhlet Extraction: The crude polymer is dried and then purified by sequential Soxhlet extraction with methanol, acetone, hexane, and finally chloroform. T[3]his process removes oligomers, residual monomers, and catalyst residues.

  • Isolation of the Final Product: The chloroform fraction, containing the desired polymer, is concentrated using a rotary evaporator. The polymer is then precipitated again in methanol, filtered, and dried under high vacuum to a constant weight.

Characterization

The synthesized polymer should be characterized to determine its structure, molecular weight, and optoelectronic properties.

TechniquePurpose
¹H and ¹³C NMR SpectroscopyTo confirm the chemical structure of the polymer.
Gel Permeation Chromatography (GPC)To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
UV-Vis SpectroscopyTo investigate the electronic absorption properties and determine the optical bandgap.
Photoluminescence (PL) SpectroscopyTo study the emission properties of the polymer in solution and as a thin film.
Cyclic Voltammetry (CV)To determine the HOMO and LUMO energy levels.
Thermogravimetric Analysis (TGA)To assess the thermal stability of the polymer.

Trustworthiness and Self-Validation

The success of this protocol relies on several key factors that ensure the trustworthiness of the results:

  • Purity of Monomers: The stoichiometry of the monomers is critical in polymerization. High-purity monomers are essential for achieving high molecular weight polymers.

  • Inert Reaction Conditions: The palladium catalyst is sensitive to oxygen. Maintaining a strictly inert atmosphere prevents catalyst deactivation and ensures a controlled polymerization.

  • Thorough Purification: The optoelectronic properties of conjugated polymers are highly sensitive to impurities. The multi-step Soxhlet extraction is crucial for removing any species that could act as charge traps or quenching sites.

This application note provides a representative, detailed protocol for the use of 4,5-dichloro-2-methylphenylboronic acid in the synthesis of a novel conjugated polymer for organic electronics. While direct applications of this specific boronic acid in materials science are not yet widely reported, its unique substitution pattern offers a valuable tool for researchers to systematically tune the properties of functional materials. The protocol described herein serves as a robust starting point for exploring the potential of this and other similarly substituted building blocks in the development of next-generation organic electronic devices. Further research could involve copolymerizing this boronic acid with a wider range of comonomers to create a library of materials with diverse and tunable properties for applications in OLEDs, OPVs, and sensors.

References

  • MDPI. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. ([Link])

  • MDPI. Metal-Coordinated Polymer–Inorganic Hybrids: Synthesis, Properties, and Application. ([Link])

  • ResearchGate. Organic Electronics: Material Innovations, Synthesis Strategies, and Applications as Flexible Electronics. ([Link])

  • MDPI. A Red-Emitting Fluorescence Sensor for Detecting Boronic Acid-Containing Agents in Cells. ([Link])

  • ResearchGate. Suzuki coupling reaction between various aryl halides and 4-methylphenylboronic acid catalyzed by Ni-LDHs. ([Link])

  • Organic Chemistry Portal. Suzuki Coupling. ([Link])

  • Yi Liu Group @MF. Organic Electronic Materials. ([Link])

  • American Scientific Publishers. Synthesis of Fluorene-Based Semiconducting Copolymers for Organic Solar Cells. ([Link])

  • ACS Publications. Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. ([Link])

  • DigitalCommons@URI. Novel Fluorescent Fluorene-Containing Conjugated Polymers: Synthesis, Photophysical Properties, and Application for the Detection of Common Bisphenols. ([Link])

  • ACS Publications. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. ([Link])

  • ResearchGate. Schematic representation of the Suzuki synthesis of fluorene-based polymers. ([Link])

  • Chalmers ODR. Purification of conjugated polymers. Better polymers through HPLC purification and Soxhlet extraction. ([Link])

  • ACS Publications. Synthesis of Conjugated Polymers by Sustainable Suzuki Polycondensation in Water and under Aerobic Conditions. ([Link])

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. ([Link])

  • ResearchGate. Multiple Suzuki-Miyaura coupling of polybromoarenes with arylboronic acids by using complex 1 a . (continued). ([Link])

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Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4,5-Dichloro-2-methylphenylboronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Synthesizing Complex Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide has become indispensable in the synthesis of complex molecules, particularly in the fields of drug discovery, agrochemicals, and materials science.[3]

This application note provides a detailed guide to the reaction conditions for coupling 4,5-dichloro-2-methylphenylboronic acid with various aryl halides. This specific boronic acid presents unique challenges due to its electronic and steric profile: the two electron-withdrawing chlorine atoms can modulate the reactivity of the boronic acid, while the ortho-methyl group introduces significant steric hindrance.[1] Understanding and overcoming these challenges is crucial for the successful synthesis of highly substituted biaryl compounds, which are prevalent motifs in many biologically active molecules.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the coupling reaction. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling proceeds through three key steps, as illustrated below.[2]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X L_n OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar'B(OH)_2 Base DiarylPdII Ar-Pd(II)-Ar' L_n Transmetalation->DiarylPdII RedElim Reductive Elimination DiarylPdII->RedElim Ar-Ar' RedElim->Pd0 Regeneration

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X) to form a Pd(II) complex.[2] The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[4] For less reactive aryl chlorides, the choice of a sufficiently electron-rich and bulky ligand is critical to facilitate this step.[4]

  • Transmetalation: This step involves the transfer of the organic group from the boronic acid (Ar'-B(OH)₂) to the palladium center. A base is required to activate the boronic acid, forming a more nucleophilic boronate species.[4] The choice of base can significantly impact the reaction rate and yield.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Optimizing Reaction Conditions for 4,5-Dichloro-2-methylphenylboronic Acid

The steric hindrance from the ortho-methyl group and the electronic effects of the dichloro substitution on the boronic acid necessitate careful selection of reaction parameters.

Catalyst and Ligand Selection

For sterically demanding couplings, the use of bulky and electron-rich phosphine ligands is often essential. These ligands promote both the oxidative addition of challenging aryl halides and the final reductive elimination step.[5] N-heterocyclic carbene (NHC) ligands also show great promise for these types of transformations due to their strong σ-donating ability.

Catalyst/LigandKey FeaturesRecommended for
SPhos Bulky, electron-rich biaryl phosphine.General use with aryl chlorides and bromides.
XPhos Similar to SPhos, often provides complementary reactivity.Sterically hindered substrates.
RuPhos Another effective biaryl phosphine ligand.Challenging couplings.
IMes An N-heterocyclic carbene (NHC) ligand.Aryl chlorides, can offer high stability.

This table summarizes common ligands suitable for challenging Suzuki-Miyaura couplings.

Choice of Base and Solvent

The selection of an appropriate base and solvent system is critical for the success of the coupling reaction. Strong, non-nucleophilic inorganic bases are generally preferred for sterically hindered substrates. The solvent must be able to dissolve the reactants and be stable at the required reaction temperature.

BaseSolvent SystemComments
K₃PO₄ (Potassium Phosphate)Toluene, 1,4-Dioxane, THF (often with water)A strong base, widely used for challenging couplings.
Cs₂CO₃ (Cesium Carbonate)1,4-Dioxane, TolueneA highly effective, albeit more expensive, base.
K₂CO₃ (Potassium Carbonate)ACN/Water, Toluene/WaterA common, milder base, may require higher temperatures.

This table outlines recommended base and solvent combinations.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of 4,5-dichloro-2-methylphenylboronic acid with aryl halides. Note: These are general procedures and may require optimization for specific substrates. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen).

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol is a robust starting point for the coupling of 4,5-dichloro-2-methylphenylboronic acid with a range of aryl bromides.

Protocol1_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Aryl Bromide, Boronic Acid, and Base inert Seal and Purge with Inert Gas reagents->inert add_catalyst Add Pd Precatalyst and Ligand inert->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent heat Heat to 80-110 °C add_solvent->heat cool Cool to Room Temperature heat->cool quench Quench with Water cool->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify

Figure 2: Workflow for the Suzuki-Miyaura coupling with aryl bromides.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • 4,5-Dichloro-2-methylphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Degassed 1,4-Dioxane/Water (4:1, 5 mL)

  • Magnetic stir bar

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

Procedure:

  • To the reaction vessel, add the aryl bromide, 4,5-dichloro-2-methylphenylboronic acid, and K₃PO₄.

  • Seal the vessel, and evacuate and backfill with an inert gas (repeat 3 times).

  • Under a positive pressure of inert gas, add Pd₂(dba)₃ and SPhos.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Stir the reaction mixture vigorously and heat to 100 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Conditions for Less Reactive Aryl Chlorides

Coupling with aryl chlorides is generally more challenging and often requires more forcing conditions and a more active catalyst system.

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • 4,5-Dichloro-2-methylphenylboronic acid (1.5 mmol, 1.5 equiv)

  • XPhos Pd G3 (precatalyst) (0.03 mmol, 3 mol%)

  • Cs₂CO₃ (2.5 mmol, 2.5 equiv)

  • Degassed Toluene (5 mL)

  • Magnetic stir bar

  • Reaction vessel

Procedure:

  • Follow steps 1 and 2 from Protocol 1, using the aryl chloride and Cs₂CO₃.

  • Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst.

  • Add the degassed toluene via syringe.

  • Stir the reaction mixture vigorously and heat to 110 °C for 18-36 hours. Monitor the reaction progress.

  • Follow steps 6-9 from Protocol 1 for workup and purification.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently anhydrous/degassed conditions; Inappropriate base or solvent.Use a fresh batch of catalyst/ligand; Ensure all reagents and solvents are properly degassed and dried; Screen different bases and solvents.
Protodeboronation Presence of water or protic sources; Base-catalyzed decomposition of boronic acid.Use anhydrous conditions; Consider using a milder base like KF; Use MIDA boronates for slow release of the boronic acid.
Homocoupling of Boronic Acid Presence of oxygen; Inefficient transmetalation.Thoroughly degas the reaction mixture; Ensure the catalyst system is optimal for the substrates.
Dehalogenation of Aryl Halide Side reaction favored under certain conditions.Optimize ligand and reaction temperature to favor cross-coupling.

This table provides guidance for common problems encountered during Suzuki-Miyaura couplings.

Conclusion

The Suzuki-Miyaura coupling of 4,5-dichloro-2-methylphenylboronic acid with aryl halides is a powerful method for the synthesis of sterically hindered and electronically diverse biaryl compounds. Success in these challenging couplings hinges on the careful selection of a palladium catalyst with a bulky, electron-rich ligand, a strong inorganic base, and an appropriate solvent system. The protocols and guidelines presented in this application note provide a solid foundation for researchers to develop efficient and high-yielding syntheses of these valuable molecular scaffolds.

References

  • Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Littke, A. F.; Fu, G. C. A Convenient and General Method for Suzuki Cross-Coupling of Aryl Chlorides and Arylboronic Acids. Angewandte Chemie International Edition, 1998 , 37 (24), 3387–3388. [Link]

  • Wolfe, J. P.; Singer, R. A.; Yang, B. H.; Buchwald, S. L. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 1999 , 121 (41), 9550–9561. [Link]

  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41 (11), 1461–1473. [Link]

  • Billingsley, K. L.; Buchwald, S. L. Highly efficient Suzuki-Miyaura coupling of aryl and heteroaryl chlorides with arylboronic acids in water. Angewandte Chemie International Edition, 2008 , 47 (26), 4869–4872. [Link]

  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40 (23), 4544–4568. [Link]

  • Kudo, N.; Perseghini, M.; Fu, G. C. A versatile catalyst for the Suzuki cross-coupling of arylboronic acids with aryl and vinyl halides and triflates. Angewandte Chemie International Edition, 2006 , 45 (8), 1282–1284. [Link]

Sources

Application Notes and Protocols for the Scale-Up Synthesis Utilizing 4,5-Dichloro-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4,5-Dichloro-2-methylphenylboronic Acid in Complex Synthesis

4,5-Dichloro-2-methylphenylboronic acid is a pivotal building block in modern synthetic chemistry, particularly within the pharmaceutical and materials science sectors. Its utility is most prominently showcased in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that has revolutionized the formation of carbon-carbon bonds. The presence of chlorine and methyl substituents on the phenyl ring provides a unique electronic and steric profile, enabling the synthesis of complex biaryl and heteroaryl structures that are often key components of active pharmaceutical ingredients (APIs) and advanced materials.

This guide provides a comprehensive overview of the considerations and protocols for the scale-up of synthetic processes involving 4,5-Dichloro-2-methylphenylboronic acid. We will delve into the critical parameters of the Suzuki-Miyaura reaction, process optimization strategies, and the necessary safety protocols for handling this reagent on a larger scale. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to transition their small-scale laboratory procedures to kilogram-scale production.

Physicochemical Properties of 4,5-Dichloro-2-methylphenylboronic Acid

A thorough understanding of the physical and chemical properties of a starting material is fundamental for successful process scale-up. The following table summarizes the key characteristics of 4,5-Dichloro-2-methylphenylboronic acid.

PropertyValue
CAS Number 1612184-33-4
Molecular Formula C₇H₇BCl₂O₂
Molecular Weight 204.85 g/mol
Appearance White to off-white solid
Melting Point Not available
Solubility Soluble in organic solvents such as methanol, ethanol, and THF.
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances.

Core Application: Kilogram-Scale Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the cornerstone application for 4,5-Dichloro-2-methylphenylboronic acid. The following protocol is a representative example of a scale-up synthesis, designed to be robust and adaptable. The choice of an aryl bromide as the coupling partner is illustrative; other aryl halides or triflates can also be employed, though reaction conditions may require further optimization.

Reaction Scheme

Suzuki_Miyaura_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions BoronicAcid 4,5-Dichloro-2-methylphenylboronic acid Product Coupled Product (Ar-C₆H₃(Cl)₂(CH₃)) BoronicAcid->Product + ArylBromide Aryl Bromide (Ar-Br) ArylBromide->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., Toluene/H₂O) Solvent->Product

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Detailed Kilogram-Scale Protocol

This protocol describes the coupling of 4,5-Dichloro-2-methylphenylboronic acid with a generic aryl bromide. Note: All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) in a suitable reaction vessel.

Materials:

  • 4,5-Dichloro-2-methylphenylboronic acid (1.0 kg, 4.88 mol, 1.0 equiv)

  • Aryl bromide (1.1 equiv)

  • Palladium Tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.01 - 0.05 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Toluene (10 L)

  • Deionized Water (2.5 L)

Equipment:

  • 20 L glass-lined reactor with overhead stirring, reflux condenser, and nitrogen inlet/outlet

  • Heating/cooling mantle

  • Temperature probe

  • Addition funnel

  • Filtration apparatus

  • Drying oven

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charging Reagents: To the reactor, charge the 4,5-Dichloro-2-methylphenylboronic acid (1.0 kg), the aryl bromide, and potassium carbonate under a nitrogen blanket.

  • Solvent Addition: Add toluene (10 L) to the reactor. Begin stirring to create a slurry.

  • Degassing: Sparge the mixture with nitrogen for at least 30 minutes to remove dissolved oxygen. This is a critical step to prevent catalyst deactivation.

  • Catalyst Addition: In a separate, inerted glovebox or under a strong nitrogen flow, weigh the palladium catalyst and dissolve or suspend it in a small amount of degassed toluene. Transfer the catalyst slurry to the reactor via a cannula or an addition funnel.

  • Aqueous Base Addition: Add the deionized water (2.5 L) to the reactor.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Separate the aqueous layer. c. Wash the organic layer with brine (2 x 2 L). d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. e. Filter the drying agent. f. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate) or by column chromatography on silica gel for higher purity.

Process Optimization and Scale-Up Considerations

Transitioning from a laboratory scale to a pilot or production scale introduces several challenges. Careful optimization of reaction parameters is crucial for a safe, efficient, and cost-effective process.

Optimization_Workflow Start Initial Lab-Scale Reaction Catalyst Catalyst & Ligand Screening Start->Catalyst Base Base Selection Catalyst->Base Solvent Solvent System Optimization Base->Solvent Temperature Temperature Profile Solvent->Temperature Workup Work-up & Purification Development Temperature->Workup Impurity Impurity Profiling Workup->Impurity End Optimized & Scalable Process Impurity->End

Caption: A logical workflow for Suzuki-Miyaura reaction optimization.

Catalyst and Ligand Selection

For the coupling of aryl chlorides, which are often less reactive than aryl bromides, more sophisticated catalyst systems may be required. Catalysts with bulky, electron-rich phosphine ligands, such as those from the Buchwald or Fu groups (e.g., XPhos, SPhos), have shown excellent activity.[1] The catalyst loading should be minimized to reduce costs and the burden of palladium removal from the final product. Loadings in the range of 0.01 to 0.5 mol% are typical for large-scale processes.

Base Selection

The choice of base is critical for the transmetalation step.[2]

  • Potassium Carbonate (K₂CO₃): A common, cost-effective, and moderately strong base suitable for many Suzuki couplings.

  • Potassium Phosphate (K₃PO₄): A stronger, non-nucleophilic base that can be effective for less reactive substrates.

  • Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive base, often used when other bases fail.

  • Organic Bases (e.g., Triethylamine): Can be used in certain cases, particularly when milder conditions are required.

Solvent System

The solvent system must be chosen to ensure adequate solubility of all reactants and to facilitate the reaction. Biphasic solvent systems, such as toluene/water or THF/water, are common in large-scale Suzuki reactions. The aqueous phase is essential for dissolving the inorganic base.

Impurity Profile and Control

Common impurities in Suzuki-Miyaura reactions include:

  • Homocoupling products: Arising from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.

  • Dehalogenation of the aryl halide: The halide is replaced by a hydrogen atom.

  • Protodeboronation of the boronic acid: The boronic acid group is replaced by a hydrogen atom.

  • Residual Palladium: Must be removed to meet regulatory requirements for APIs.

Strategies to control impurities include careful control of reaction stoichiometry, temperature, and rigorous exclusion of oxygen.

Safety and Handling

4,5-Dichloro-2-methylphenylboronic acid, like other arylboronic acids, requires careful handling, especially on a large scale.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. For large-scale operations, respiratory protection may be necessary.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

The scale-up of syntheses involving 4,5-Dichloro-2-methylphenylboronic acid, particularly through the Suzuki-Miyaura cross-coupling reaction, is a well-established and powerful tool in modern chemistry. Success on a larger scale hinges on a thorough understanding of the reaction mechanism, careful optimization of reaction parameters, and a steadfast commitment to safety. The protocols and considerations outlined in this guide provide a solid foundation for researchers and process chemists to confidently and efficiently scale their synthetic routes, paving the way for the development of novel pharmaceuticals and advanced materials.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011 , 50(29), 6722-6737. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95(7), 2457-2483. [Link]

  • Billingsley, K. L.; Buchwald, S. L. Highly efficient mono- and C,N-diarylation of indoles. Journal of the American Chemical Society, 2007 , 129(11), 3358-3366. [Link]

  • Adlington, N. K., et al. Process Design and Optimization in the Pharmaceutical Industry: A Suzuki–Miyaura Procedure for the Synthesis of Savolitinib. The Journal of Organic Chemistry, 2019 , 84(8), 4735-4747. [Link]

  • Wagner, M., et al. A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. Organic Process Research & Development, 2020 , 24(8), 1556-1563. [Link]

  • Yamamoto, Y., et al. Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development, 2025 , 29(9), 2339–2345. [Link]

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

Application Notes and Protocols for One-Pot Synthesis Involving 4,5-Dichloro-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4,5-Dichloro-2-methylphenylboronic Acid in Medicinal Chemistry

4,5-Dichloro-2-methylphenylboronic acid is a valuable building block in modern organic synthesis, particularly within the realm of medicinal chemistry and drug discovery.[1] Its substituted phenyl ring provides a scaffold that can be incorporated into larger, more complex molecules with potential therapeutic applications. The presence of chlorine and methyl groups on the aromatic ring allows for the fine-tuning of steric and electronic properties, which can significantly influence the biological activity and pharmacokinetic profile of a target molecule. The boronic acid functional group is a versatile handle for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2]

One-pot synthesis, the practice of conducting multiple reaction steps in a single reaction vessel without the isolation of intermediates, has emerged as a powerful strategy for improving efficiency, reducing waste, and accelerating the drug discovery process.[3] By minimizing manual handling and purification steps, one-pot reactions offer significant advantages in terms of time, cost, and resource management. This application note provides a detailed protocol for a one-pot Suzuki-Miyaura cross-coupling reaction utilizing 4,5-dichloro-2-methylphenylboronic acid, aimed at researchers, scientists, and drug development professionals.

Core Concept: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (such as a boronic acid) and an organic halide or triflate.[2] The reaction is highly valued for its mild conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.

The catalytic cycle is generally understood to involve three key steps:

  • Oxidative Addition: A palladium(0) catalyst reacts with the organic halide (R¹-X) to form a palladium(II) intermediate. This is often the rate-determining step.

  • Transmetalation: In the presence of a base, the organoboron reagent (R²-B(OH)₂) transfers its organic group to the palladium(II) complex. The base is crucial for activating the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium center couple to form the new carbon-carbon bond (R¹-R²), and the palladium(0) catalyst is regenerated, allowing the cycle to continue.

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// Edges Pd0 -> OxAdd [color="#4285F4"]; OxAdd -> PdII_RX [color="#4285F4"]; PdII_RX -> Transmetalation [color="#EA4335"]; Transmetalation -> PdII_R1R2 [color="#EA4335"]; PdII_R1R2 -> RedElim [color="#FBBC05"]; RedElim -> Product [color="#34A853"]; RedElim -> Pd0 [label=" Catalyst\nRegeneration", color="#FBBC05"];

// Graph attributes graph [bgcolor="#FFFFFF", fontname="Helvetica", fontsize=12, label="Catalytic Cycle of the Suzuki-Miyaura Reaction", labelloc=t]; } Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Experimental Protocol: One-Pot Synthesis of a Biaryl Compound

This protocol details a representative one-pot Suzuki-Miyaura coupling of 4,5-dichloro-2-methylphenylboronic acid with a heteroaryl bromide. The choice of a heteroaryl partner is illustrative of the reaction's utility in synthesizing structures of medicinal interest.

Reaction Scheme:

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
4,5-Dichloro-2-methylphenylboronic acid1612184-33-4204.851.01.0
2-Bromo-5-fluoropyridine41404-58-4175.971.21.2
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.050.05
Potassium Carbonate (K₂CO₃)584-08-7138.213.03.0
1,4-Dioxane123-91-188.1110 mL-
Water (degassed)7732-18-518.022 mL-
Step-by-Step Procedure

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// Edges Start -> Setup [color="#5F6368"]; Setup -> AddReagents [color="#5F6368"]; AddReagents -> AddSolvents [color="#5F6368"]; AddSolvents -> Heating [color="#5F6368"]; Heating -> Monitoring [color="#5F6368"]; Monitoring -> Workup [label="Reaction Complete", color="#5F6368"]; Workup -> Purification [color="#5F6368"]; Purification -> End [color="#5F6368"];

// Graph attributes graph [bgcolor="#FFFFFF", fontname="Helvetica", fontsize=12, label="One-Pot Suzuki-Miyaura Experimental Workflow", labelloc=t]; } Caption: One-Pot Suzuki-Miyaura Experimental Workflow.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4,5-dichloro-2-methylphenylboronic acid (1.0 mmol, 205 mg), 2-bromo-5-fluoropyridine (1.2 mmol, 211 mg), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg), and potassium carbonate (3.0 mmol, 415 mg).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times. This is crucial to prevent the oxidation of the palladium(0) catalyst.

  • Solvent Addition: Through the septum, add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe. The use of a biphasic solvent system is common in Suzuki-Miyaura reactions and helps to dissolve both the organic and inorganic reagents.

  • Reaction: Place the flask in a preheated oil bath at 80-90°C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 4-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Causality Behind Experimental Choices

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, commercially available, and effective catalyst for a wide range of Suzuki-Miyaura couplings.

  • Base: Potassium carbonate is a moderately strong base that is effective in the transmetalation step. Its solubility in water facilitates the reaction in the biphasic system.

  • Solvent: The 1,4-dioxane/water mixture is a versatile solvent system for Suzuki-Miyaura reactions, accommodating both the organic substrates and the inorganic base. Degassing the solvents is essential to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to air and can be oxidized to an inactive palladium(II) species. Maintaining an inert atmosphere throughout the reaction is critical for achieving high yields.

Trustworthiness and Self-Validation

The protocol described is a self-validating system. The progress of the reaction can be easily monitored by standard analytical techniques such as TLC or LC-MS. The expected product can be characterized by NMR spectroscopy and mass spectrometry to confirm its identity and purity. The successful formation of the desired carbon-carbon bond validates the effectiveness of the one-pot procedure.

Conclusion

This application note provides a comprehensive and practical guide for performing a one-pot Suzuki-Miyaura cross-coupling reaction with 4,5-dichloro-2-methylphenylboronic acid. By understanding the underlying principles and following the detailed protocol, researchers in organic synthesis and drug development can efficiently synthesize novel biaryl compounds. The adoption of one-pot methodologies is a key step towards more sustainable and efficient chemical synthesis.

References

  • Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 132(50), 17701–17703. [Link]

  • Molander, G. A., & Trice, S. L. J. (2012). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. The Journal of organic chemistry, 77(19), 8678–8688. [Link]

  • ChemLibré. (2021). Suzuki-Miyaura Coupling. [Link]

  • Singh, U. P., & Singh, R. P. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules (Basel, Switzerland), 26(16), 4979. [Link]

  • Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. [Link]

Sources

Application Notes: Strategic Functionalization of Heterocycles with 4,5-Dichloro-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4,5-Dichloro-2-methylphenyl Moiety

In the landscape of modern drug discovery and materials science, the precise installation of highly functionalized aryl groups onto heterocyclic scaffolds is a cornerstone of molecular design. Nitrogen-rich heterocycles, in particular, are prevalent motifs in a vast number of pharmaceuticals due to their ability to engage in critical biological interactions.[1] The 4,5-dichloro-2-methylphenyl group represents a valuable structural motif, conferring a unique combination of lipophilicity, steric bulk, and metabolic stability. The chlorine atoms can modulate electronic properties and provide vectors for further functionalization, while the methyl group introduces a specific steric and electronic perturbation.

4,5-Dichloro-2-methylphenylboronic acid (CAS 1612184-33-4) has emerged as an indispensable reagent for introducing this moiety.[2][3][4] Its utility is primarily demonstrated through the robust and versatile palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation that has revolutionized C-C bond formation.[5] This guide provides an in-depth exploration of the functionalization of key heterocycles using this specific boronic acid, offering detailed, field-proven protocols and the scientific rationale behind the experimental design.

Core Mechanism: The Suzuki-Miyaura Cross-Coupling Catalytic Cycle

The power of using 4,5-Dichloro-2-methylphenylboronic acid lies in the efficiency of the Suzuki-Miyaura coupling. Understanding the catalytic cycle is paramount for troubleshooting and optimizing reaction conditions. The generally accepted mechanism proceeds through three key stages: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: A low-valent Palladium(0) catalyst complex reacts with the heterocyclic halide (e.g., a bromo- or chloro-heterocycle), inserting itself into the carbon-halogen bond. This oxidizes the palladium to a Pd(II) species.

  • Transmetalation: The boronic acid, activated by a base (e.g., K₂CO₃, Cs₂CO₃), forms a boronate species. This activated boron compound then transfers the 4,5-dichloro-2-methylphenyl group to the Pd(II) center, displacing the halide. This is often the rate-determining step.

  • Reductive Elimination: The two organic fragments—the heterocycle and the 4,5-dichloro-2-methylphenyl group—are eliminated from the palladium center, forming the desired C-C bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Suzuki_Miyaura_Cycle Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle cluster_cycle Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle cluster_reactants Inputs cluster_product Output Pd(0)L_n Pd(0)L_n (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Het-X Het-Pd(II)-X Het-Pd(II)(L_n)-X Oxidative_Addition->Het-Pd(II)-X Transmetalation Transmetalation Het-Pd(II)-X->Transmetalation Ar-B(OR)₂⁻ Het-Pd(II)-Ar Het-Pd(II)(L_n)-Ar (Ar = 4,5-Cl₂-2-Me-Ph) Transmetalation->Het-Pd(II)-Ar Reductive_Elimination Reductive Elimination Het-Pd(II)-Ar->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Het-Ar Het-Ar Functionalized Heterocycle (Het-Ar) Reductive_Elimination->Het-Ar Het-X Heterocyclic Halide (Het-X) Ar-B(OH)2 4,5-Cl₂-2-Me-Ph-B(OH)₂ Base Base (e.g., K₂CO₃) Ar-B(OH)2->Base Base->Transmetalation Activation

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 4,5-Dichloro-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the specific challenges associated with the use of 4,5-dichloro-2-methylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This particular substrate is known to be challenging due to a combination of steric and electronic factors. This guide provides in-depth, question-and-answer-based troubleshooting, detailed protocols, and the scientific rationale behind our recommendations.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling with 4,5-dichloro-2-methylphenylboronic acid is resulting in very low or no product yield. What are the primary causes?

A1: Low conversion with this substrate is a common issue and typically stems from a combination of two primary factors inherent to its structure: severe steric hindrance and deactivating electronic effects.

  • Steric Hindrance: The methyl group at the ortho-position (C2) to the boronic acid creates significant steric bulk. This bulk physically impedes the crucial transmetalation step of the Suzuki catalytic cycle, where the aryl group is transferred from boron to the palladium center. It can also slow the final reductive elimination step that forms the product.[1][2][3]

  • Electronic Deactivation: The two chlorine atoms at the C4 and C5 positions are strongly electron-withdrawing. This reduces the nucleophilicity of the carbon atom attached to boron, making the transfer of the aryl group to the electron-rich palladium complex less favorable during transmetalation.[4][5]

These two factors work in concert to dramatically slow the productive catalytic cycle, often leading to catalyst decomposition or the prevalence of side reactions before the desired product can be formed in high yield.

Troubleshooting_Workflow Start Low Yield with 4,5-Dichloro-2-methylphenylboronic acid Problem Primary Causes: - Steric Hindrance (ortho-methyl) - Electronic Deactivation (di-chloro) Start->Problem Identify Root Cause Solution_Catalyst Solution 1: Optimize Catalyst & Ligand Problem->Solution_Catalyst Solution_Base Solution 2: Optimize Base & Solvent Problem->Solution_Base Solution_SideRxn Solution 3: Address Side Reactions Problem->Solution_SideRxn Catalyst_Details Use Bulky, Electron-Rich Ligands (e.g., Buchwald SPhos, XPhos) & High-Activity Precatalysts (G3/G4) Solution_Catalyst->Catalyst_Details Base_Details Use Strong, Non-nucleophilic Base (e.g., K₃PO₄, Cs₂CO₃) & Anhydrous Polar Aprotic Solvent (e.g., Dioxane, Toluene, 2-MeTHF) Solution_Base->Base_Details SideRxn_Details Minimize Protodeboronation: - Use anhydrous conditions - Use boronic ester (e.g., pinacol) Minimize Homocoupling: - Ensure rigorous degassing - Slow addition of boronic acid Solution_SideRxn->SideRxn_Details

Caption: Troubleshooting workflow for low-yield Suzuki couplings.

Q2: How do I select the right catalyst and ligand for such a challenging substrate?

A2: This is the most critical factor for success. Standard catalysts like Pd(PPh₃)₄ are often completely ineffective for hindered and deactivated substrates.[6] You must use a catalyst system specifically designed to overcome high activation barriers.

Recommendation: Employ bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, or N-heterocyclic carbene (NHC) ligands.[3][6]

  • Why they work: These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species. The electron-rich nature of the ligand makes the palladium center more electron-rich, which accelerates the rate-limiting oxidative addition step. The steric bulk of the ligand facilitates the final reductive elimination step to release the product and regenerate the active catalyst.[2][7]

Recommended Catalyst Systems for Hindered Substrates

Catalyst/Precatalyst Ligand Key Advantages
SPhos Pd G3/G4 SPhos Excellent for sterically demanding aryl chlorides and boronic acids.[3]
XPhos Pd G3/G4 XPhos Broadly applicable, highly active for challenging couplings.[6][8]
RuPhos Pd G3/G4 RuPhos Often effective when other ligands fail, good for heteroaryl partners.
Pd₂(dba)₃ or Pd(OAc)₂ cataCXium® A A phosphine-based ligand effective for ortho-substituted substrates.[9]

| PEPPSI™-IPr | IPr (NHC) | Highly stable and active NHC-based catalyst, particularly good for aryl chlorides.[10][11] |

Starting Point: We recommend starting with an SPhos or XPhos G3 (or G4) palladacycle precatalyst. These are air-stable, easy to handle, and provide highly reliable formation of the active catalytic species.

Q3: What are the optimal base and solvent choices?

A3: The choice of base and solvent is crucial for activating the boronic acid and ensuring reagent solubility without degrading the catalyst.

Base Selection: The primary role of the base is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex, which is the active species in the transmetalation step.[12][13][14] For sterically hindered substrates, a strong, non-nucleophilic base is often required.

  • Recommendation: Use potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3][15]

  • Rationale: These bases are strong enough to facilitate boronate formation but are generally not nucleophilic enough to cause unwanted side reactions. Aqueous bases can sometimes promote protodeboronation, so using a finely powdered, anhydrous base with a minimal amount of water or in a strictly anhydrous system is often beneficial.[16]

Solvent Selection: The solvent must solubilize the aryl halide, the boronic acid, the base, and the catalyst system.

  • Recommendation: Use anhydrous, polar aprotic solvents such as 1,4-dioxane, toluene, or 2-methyltetrahydrofuran (2-MeTHF).[8][17]

  • Rationale: These solvents have been shown to be effective for a wide range of Suzuki couplings. While some reactions benefit from a small amount of water to help solubilize the base, excess water can lead to protodeboronation.[16][18] A 1,4-dioxane/water (e.g., 4:1) mixture is a common starting point, but for a substrate prone to protodeboronation, starting with a strictly anhydrous system is advisable.[15]

Q4: I'm observing significant protodeboronation of the 4,5-dichloro-2-methylphenylboronic acid. How can I minimize this?

A4: Protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom) is a major competing pathway, especially for electron-deficient boronic acids and when reactions are sluggish.[19]

Troubleshooting Steps:

  • Use Anhydrous Conditions: As mentioned, water is a primary culprit. Dry your solvent rigorously, use a finely powdered anhydrous base, and run the reaction under a strict inert atmosphere (Argon or Nitrogen).

  • Use a Boronic Ester: Convert the boronic acid to its corresponding pinacol ester (a boronate ester). Boronic esters are significantly more stable to protodeboronation under basic reaction conditions.[19][20] The ester can be used directly in the coupling reaction, often providing more consistent and reproducible results.

  • Increase Reaction Rate: The faster your productive coupling reaction proceeds, the less time there is for side reactions. Using a more active catalyst system (see Q2) is the best way to outcompete the protodeboronation pathway.

Detailed Troubleshooting Protocols
Protocol 1: General Starting Conditions for Coupling with 4,5-Dichloro-2-methylphenylboronic acid

This protocol provides a robust starting point for optimization.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), 4,5-dichloro-2-methylphenylboronic acid (1.2–1.5 equiv), and finely powdered anhydrous K₃PO₄ (3.0 equiv).

  • Catalyst Addition:

    • In a glovebox or under a positive pressure of argon, add the palladium precatalyst (e.g., SPhos Pd G3, 1–3 mol%) and the corresponding ligand if not using a precatalyst (e.g., SPhos, 2–6 mol%).

  • Inert Atmosphere:

    • Seal the flask, and cycle between vacuum and argon backfill at least three times to ensure an inert atmosphere. This step is critical to prevent catalyst oxidation and homocoupling.[3]

  • Solvent Addition:

    • Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to a concentration of ~0.1 M with respect to the aryl halide) via syringe. Degas the solvent by freeze-pump-thaw cycles or by sparging with argon for 30 minutes.

  • Reaction:

    • Heat the reaction mixture with vigorous stirring to 80–110 °C.

  • Monitoring:

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking aliquots under a positive pressure of argon. If the reaction stalls, consider a small, additional charge of the catalyst.

  • Work-up:

    • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium black. Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure for purification.

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle cluster_challenges Challenges with 4,5-dichloro-2-methylphenylboronic acid Pd0 L₂Pd(0) (Active Catalyst) OA Oxidative Addition Pd0->OA Ar¹-X PdII_halide L₂Pd(II)(Ar¹)(X) OA->PdII_halide TM Transmetalation < SLOWED by: - Electronic deactivation (Cl) - Steric hindrance (Me)> PdII_halide->TM [Ar²-B(OH)₃]⁻ PdII_aryl L₂Pd(II)(Ar¹)(Ar²) TM->PdII_aryl RE Reductive Elimination < SLOWED by: - Steric hindrance (Me)> PdII_aryl->RE RE->Pd0 Regeneration Product Ar¹-Ar² (Product) RE->Product Boronic Ar²-B(OH)₂ + Base Boronate [Ar²-B(OH)₃]⁻ (Boronate 'ate' complex) Boronic->Boronate Boronate->TM

Caption: The Suzuki catalytic cycle, highlighting steps impacted by the substrate.

References
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. (2022). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Wiley Online Library. Retrieved January 19, 2026, from [Link]

  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. (2018). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (2017). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Angewandte Chemie International Edition. Retrieved January 19, 2026, from [Link]

  • The effect of different solvents on the Suzuki coupling reaction. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • The iron-catalysed Suzuki coupling of aryl chlorides. (2024). White Rose Research Online. Retrieved January 19, 2026, from [Link]

  • Solvent-Free, Palladium-Catalyzed Suzuki–Miyaura Cross-Couplings of Aryl Chlorides with Arylboronic Acids. (2007). Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). NIH National Library of Medicine. Retrieved January 19, 2026, from [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). NIH National Library of Medicine. Retrieved January 19, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. (2012). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Results for the Suzuki-Miyaura reactions of ortho-, meta-or para-dibromobenzene with phenylboronic acid (effect of number of leaving groups). (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. Retrieved January 19, 2026, from [Link]

  • Problems with Suzuki coupling. (2023). Reddit. Retrieved January 19, 2026, from [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? (2014). Reddit. Retrieved January 19, 2026, from [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journals. Retrieved January 19, 2026, from [Link]

  • The Substituent Effects of Suzuki Coupling in Aqueous Micelles. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2021). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2019). Reddit. Retrieved January 19, 2026, from [Link]

  • The Suzuki Reaction. (n.d.). Myers Group, Harvard University. Retrieved January 19, 2026, from [Link]

  • Catalysts for Suzuki–Miyaura Coupling Reaction. (2022). MDPI. Retrieved January 19, 2026, from [Link]

  • Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid. (n.d.). Capot Chemical. Retrieved January 19, 2026, from [Link]

  • Why can't I achieve good yields for this Suzuki reaction? (2018). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Selected examples for the site selective SM cross-coupling with electron-deficient and neutral aryl boronic acids. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? (2014). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 19, 2026, from [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (n.d.). NIH National Library of Medicine. Retrieved January 19, 2026, from [Link]

Sources

preventing deboronation of 4,5-Dichloro-2-methylphenylboronic acid during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for handling 4,5-Dichloro-2-methylphenylboronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of using this electron-deficient and sterically hindered building block in cross-coupling reactions. The inherent susceptibility of this reagent to deboronation presents a common yet significant challenge, leading to diminished yields and the formation of the undesired 1,2-dichloro-4-methylbenzene byproduct.

This guide provides an in-depth analysis of the root causes of deboronation and offers field-proven troubleshooting strategies and detailed protocols to ensure the success of your reactions.

Understanding the Challenge: Why Does 4,5-Dichloro-2-methylphenylboronic Acid Deboronate?

Protodeboronation is the undesired cleavage of the C–B bond, replacing it with a C–H bond.[1] For an arylboronic acid like 4,5-Dichloro-2-methylphenylboronic acid, several factors inherent to its structure and common reaction conditions can accelerate this decomposition pathway.

  • Electronic Effects: The two electron-withdrawing chloro groups on the aromatic ring make the ipso-carbon more electron-deficient. This enhances the susceptibility of the C-B bond to cleavage, particularly under basic conditions.[2][3]

  • Base-Mediated Decomposition: Suzuki-Miyaura and other cross-coupling reactions typically require a base to facilitate the transmetalation step.[4][5] However, this same base can promote protodeboronation. The reaction often proceeds fastest at high pH through the formation of the more reactive arylboronate anion (ArB(OH)₃⁻).[6][7][8] For highly electron-deficient systems, a mechanistic pathway involving the liberation of a transient aryl anion can become significant.[2][3][4]

  • Steric Hindrance: The ortho-methyl group, while not directly electron-withdrawing, can influence the rate of both the desired coupling and the undesired deboronation. Ortho-substituents can impact the stability of the boronic acid and its intermediates.[2][3][9]

  • Reaction Kinetics: The core of the problem is a kinetic competition. If the rate of protodeboronation is comparable to or faster than the rate of the productive cross-coupling, significant amounts of the byproduct will be formed.[5][10]

Below is a diagram illustrating the competing reaction pathways.

G cluster_0 Reaction Start cluster_1 Desired Suzuki-Miyaura Pathway Arylboronic Acid Arylboronic Acid Transmetalation Transmetalation Arylboronic Acid->Transmetalation + Base Boronate Formation Boronate Formation Arylboronic Acid->Boronate Formation + Base (OH⁻) Aryl Halide Aryl Halide Pd(0) Catalyst Pd(0) Catalyst Oxidative Addition Oxidative Addition Pd(0) Catalyst->Oxidative Addition + Aryl Halide Base Base Oxidative Addition->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Catalyst Regeneration Desired Product Desired Product Reductive Elimination->Desired Product Protonolysis Protonolysis Boronate Formation->Protonolysis + H₂O/Solvent Deboronated Byproduct Deboronated Byproduct Protonolysis->Deboronated Byproduct

Caption: Competing pathways: Suzuki coupling vs. protodeboronation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues encountered when using 4,5-Dichloro-2-methylphenylboronic acid and provide structured solutions.

Q1: My reaction yields are low, and I'm isolating significant amounts of 1,2-dichloro-4-methylbenzene. What is the primary cause?

A1: This is the classic signature of protodeboronation.[5] The C-B bond of your boronic acid is being cleaved and replaced by a proton from the solvent or residual water. The key to solving this is to ensure the rate of the desired Suzuki coupling significantly outpaces the rate of deboronation.

Troubleshooting Workflow:

G start High Deboronation Observed? base Are you using a strong base (e.g., NaOH, KOH, Cs₂CO₃)? start->base Yes temp Is the reaction temperature high (e.g., > 90°C)? base->temp No sol_base Switch to a milder base: K₃PO₄, K₂CO₃, or KF. base->sol_base Yes catalyst Is your catalyst system slow or inefficient? temp->catalyst No sol_temp Lower the reaction temperature. Aim for the lowest effective temp (e.g., RT to 60°C). temp->sol_temp Yes protect Have you considered protecting the boronic acid? catalyst->protect No sol_catalyst Use a highly active catalyst/ligand system: - Pd precatalysts (G2, G3, G4) - Buchwald/Fu ligands (SPhos, XPhos, P(t-Bu)₃). catalyst->sol_catalyst Yes sol_protect Use a 'slow-release' strategy: Convert to a boronate ester (MIDA, pinacol) or trifluoroborate salt. protect->sol_protect Consider as next step end Problem Mitigated sol_base->end sol_temp->end sol_catalyst->end sol_protect->end

Caption: A decision-tree workflow for troubleshooting deboronation.

Q2: Which base should I choose to minimize deboronation?

A2: The choice of base is critical. Strong bases in aqueous media create a high pH environment where the boronate anion forms readily, accelerating deboronation.[6][7]

Recommendation: Switch to milder, non-hydroxide bases. Finely ground potassium phosphate (K₃PO₄) is often the base of choice for challenging substrates as it provides sufficient basicity for the catalytic cycle while minimizing the rate of protodeboronation.[5][11] Potassium fluoride (KF) can also be effective, as the fluoride ion can interact with the boronic acid.

BaseStrengthCommon IssuesRecommendation
NaOH, KOH, LiOHStrongRapidly accelerates protodeboronation.[5]Avoid for this substrate.
Cs₂CO₃, K₂CO₃ModerateCan still promote deboronation, especially at high T.Use with caution. K₂CO₃ is preferable to Cs₂CO₃. Consider K₃PO₄ first.
K₃PO₄ (anhydrous)ModerateOften optimal. Balances reactivity and stability.Recommended starting point. Use as a fine powder for better solubility.
KFWeakCan suppress deboronation; may require higher T.A good alternative, particularly in anhydrous conditions.[11]
Q3: How does temperature affect the deboronation process?

A3: Elevated temperatures increase the rates of all reactions, including the undesired protodeboronation.[5][10] For a sensitive substrate like 4,5-dichloro-2-methylphenylboronic acid, running the reaction at the lowest effective temperature is crucial.

Recommendation: The advent of modern, highly active palladium precatalysts and ligands often allows for efficient coupling at room temperature or slightly elevated temperatures (e.g., 40–60 °C).[10][12] If you are using older catalyst systems (e.g., Pd(PPh₃)₄) that require high temperatures, you are more likely to see deboronation. Upgrading your catalyst system is a primary strategy to enable lower reaction temperatures.

Q4: Can the catalyst and ligand choice influence the rate of deboronation?

A4: Absolutely. A highly efficient catalyst system can accelerate the cross-coupling to such an extent that it effectively outcompetes the slower deboronation pathway.[10]

  • Palladium Source: Modern palladium precatalysts (e.g., Buchwald G2, G3, G4 palladacycles) are designed to generate the active Pd(0) species rapidly and under mild conditions.[11] This is superior to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ which may have longer induction periods.

  • Ligands: Bulky, electron-rich phosphine ligands are essential. They promote the rate-limiting oxidative addition and reductive elimination steps of the Suzuki cycle. However, recent studies have shown that very bulky ligands can, in some cases, promote palladium-catalyzed protodeboronation.[13][14][15] A balance must be struck. Ligands like SPhos and XPhos are often excellent choices for difficult couplings.[5][10]

Recommended Catalyst Systems:

  • (XPhos)Pd G3 or G4 precatalyst

  • (SPhos)Pd G3 or G4 precatalyst

  • Pd₂(dba)₃ with P(t-Bu)₃ or cataCXium® A

Q5: I've optimized the base, temperature, and catalyst, but deboronation is still a problem. What's next?

A5: If optimizing reaction conditions is insufficient, the next step is to modify the boronic acid itself into a more stable derivative. This falls under the "slow-release" strategy, where a protected form of the boronic acid is used, which then slowly hydrolyzes in situ to provide a low, steady concentration of the active boronic acid for the catalytic cycle.[1][16]

Recommended Derivatives:

  • Potassium Trifluoroborate Salts (ArBF₃K): These are crystalline, air-stable solids. They are generally more resistant to protodeboronation than the corresponding boronic acids. The B-F bonds are strong, and the release of the boronic acid under basic, aqueous conditions is slow.[10]

  • N-methyliminodiacetic acid (MIDA) Boronates: MIDA boronates are exceptionally stable and can be purified by silica gel chromatography. They are designed for slow hydrolysis under basic conditions, making them ideal for challenging substrates where the free boronic acid is unstable.[10]

  • Pinacol Boronate Esters (ArB(pin)): While esterification can confer greater stability, this is not always the case and is highly dependent on the specific ester.[6][17] Pinacol esters are a common choice and are generally more stable than the free boronic acid, but MIDA boronates or trifluoroborates are often a more robust solution for substrates highly prone to deboronation.[18]

Experimental Protocol: Minimizing Deboronation in a Model Suzuki Coupling

This protocol provides a robust starting point for coupling 4,5-dichloro-2-methylphenylboronic acid with a generic aryl bromide.

Reaction: Coupling of 4,5-Dichloro-2-methylphenylboronic acid with 4-Bromoanisole.

Materials:

  • 4,5-Dichloro-2-methylphenylboronic acid (1.2 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • (XPhos)Pd G3 (2 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous, finely ground (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (e.g., 5:1 v/v)

Procedure:

  • Vessel Preparation: To a clean, dry reaction vial equipped with a magnetic stir bar, add 4,5-dichloro-2-methylphenylboronic acid, 4-bromoanisole, (XPhos)Pd G3, and K₃PO₄.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction Execution: Place the vial in a pre-heated block at 40-50 °C. Vigorous stirring is essential.

  • Monitoring: Monitor the reaction by TLC, GC-MS, or LC-MS. Check for the consumption of the aryl bromide and the formation of both the desired product and the 1,2-dichloro-4-methylbenzene byproduct.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

By implementing these evidence-based strategies, you can effectively suppress the undesired deboronation of 4,5-dichloro-2-methylphenylboronic acid, leading to higher yields, improved process efficiency, and more reliable results in your synthetic campaigns.

References

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. LJMU Research Online. Available at: [Link]

  • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Dennis, J. M., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]

  • The proposed mechanism for protodeboronation of arylboronic acids. (n.d.). ResearchGate. Available at: [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. PubMed. Available at: [Link]

  • Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. (2014). ResearchGate. Available at: [Link]

  • Fyfe, J. W., & Watson, A. J. (2017). The Slow-Release Strategy in Suzuki-Miyaura Coupling. University of Bristol Research Portal. Available at: [Link]

  • Molloy, J. J., et al. (2019). Mechanism of Cu-Catalyzed Aryl Boronic Acid Halodeboronation Using Electrophilic Halogen: Development of a Base-Catalyzed Iododeboronation for Radiolabeling Applications. Organic Chemistry Portal. Available at: [Link]

  • Dennis, J. M., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. ACS Publications. Available at: [Link]

  • Protodeboronation. (n.d.). Wikipedia. Available at: [Link]

  • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. Available at: [Link]

  • Bulky ligands promote palladium-catalyzed protodeboronation. (n.d.). American Chemical Society. Available at: [Link]

  • Ser, C. T., et al. (2022). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Available at: [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PubMed Central (PMC). Available at: [Link]

  • Ser, C. T., et al. (2022). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. Available at: [Link]

  • Friis, S. D., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Available at: [Link]

  • Wang, Z., et al. (2024). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters. Available at: [Link]

  • Al-Dulayymi, J. R., et al. (2022). Recent developments in the medicinal chemistry of single boron atom-containing compounds. PubMed Central (PMC). Available at: [Link]

  • Fihri, A., et al. (2005). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Available at: [Link]

  • Littke, A. F., et al. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal. Available at: [Link]

  • Leconte, N., & Rilatt, I. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery. The Royal Society of Chemistry. Available at: [Link]

  • Protodeboronation and its application in synthesis. (n.d.). ResearchGate. Available at: [Link]

  • Protodeboronation. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Chen, J., et al. (2014). Copper-catalyzed protodeboronation of arylboronic acids in aqueous media. RSC Advances. Available at: [Link]

  • Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. (2023). ResearchGate. Available at: [Link]

Sources

side reactions of 4,5-Dichloro-2-methylphenylboronic acid in cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4,5-dichloro-2-methylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this sterically hindered and electron-deficient substrate in cross-coupling reactions. Here, we address common challenges, provide in-depth mechanistic explanations for side reactions, and offer validated protocols to enhance reaction efficiency and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I'm observing significant formation of 1,2-dichloro-4-methylbenzene as a byproduct. What is causing this and how can I prevent it?

Answer:

The formation of 1,2-dichloro-4-methylbenzene is a classic case of protodeboronation , an undesired side reaction where the C–B bond of the boronic acid is cleaved and replaced by a C–H bond.[1] This is a prevalent issue, particularly with electron-deficient arylboronic acids like 4,5-dichloro-2-methylphenylboronic acid, as the electron-withdrawing chlorine atoms increase the susceptibility of the ipso-carbon to protonolysis.

Mechanistic Cause:

Protodeboronation can occur through several pathways, but it is most relevant to Suzuki-Miyaura conditions in the presence of a base and a proton source (like water, which is often present in the solvent or base).[2][3] The reaction is often accelerated at higher pH levels, where the boronic acid is converted to the more reactive boronate anion ([ArB(OH)₃]⁻).[4][5] This species can then be protonated, leading to the loss of the desired boronic acid functionality. The steric hindrance from the ortho-methyl group can slow down the desired transmetalation step in the catalytic cycle, providing a larger kinetic window for this competing protodeboronation to occur.

Mitigation Strategies:

  • Choice of Base: The base plays a critical role. While necessary for activating the boronic acid, strong aqueous bases can accelerate protodeboronation.[2][5]

    • Recommendation: Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄ or Cs₂CO₃.[6] In some cases, fluoride-based bases like KF or CsF can be effective, particularly under anhydrous or nearly anhydrous conditions.[7]

  • Solvent System: The presence of water is a key factor. While aqueous-organic mixtures are common, minimizing the water content can suppress protonolysis.

    • Recommendation: Employ rigorously dried, anhydrous solvents (e.g., toluene, dioxane, THF).[8] If a co-solvent is needed to dissolve the base, consider using a polar aprotic solvent like DMF instead of water, but ensure it is also anhydrous.[9]

  • Protecting Groups: Converting the boronic acid to a boronic ester, such as a pinacol ester (ArB(pin)) or an MIDA boronate, can significantly increase its stability towards protodeboronation.[4][10] These esters often hydrolyze slowly in situ to release the boronic acid, maintaining a low steady-state concentration that disfavors the side reaction. This is known as the "slow-release" strategy.[4][11]

  • Reaction Temperature and Time: Higher temperatures and longer reaction times increase the likelihood of protodeboronation.

    • Recommendation: Use a highly active catalyst system that allows for lower reaction temperatures and shorter times. Monitor the reaction closely and work it up as soon as the starting material is consumed.

Question 2: My desired product is contaminated with 4,4',5,5'-tetrachloro-2,2'-dimethyl-1,1'-biphenyl. Why is this dimer forming?

Answer:

The formation of a symmetrical biaryl dimer is due to the homocoupling of the boronic acid. This side reaction is particularly common with electron-deficient arylboronic acids and can be promoted by two primary factors: the presence of molecular oxygen and the use of a Pd(II) precatalyst.[12][13][14]

Mechanistic Cause:

  • Oxygen-Mediated Pathway: Dissolved oxygen in the reaction mixture can oxidize the Pd(0) catalyst to Pd(II) species. These Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate Pd(0).[14][15] This process consumes two equivalents of your valuable boronic acid for every molecule of dimer formed.

  • Pd(II) Precatalyst Pathway: If you are using a Pd(II) salt like Pd(OAc)₂ or PdCl₂, it must first be reduced to the catalytically active Pd(0) state. A common pathway for this reduction involves the homocoupling of the boronic acid, where two boronic acid molecules react with the Pd(II) precatalyst to form the dimer and Pd(0).[14][16]

Mitigation Strategies:

  • Rigorous Degassing: This is the most critical step to prevent oxygen-mediated homocoupling.

    • Recommendation: Ensure all solvents are thoroughly degassed before use. The most effective method is to sparge the solvent with an inert gas (Argon or Nitrogen) for at least 30-60 minutes. The "freeze-pump-thaw" method (three cycles) is also highly effective. Maintain a positive pressure of inert gas over the reaction for its entire duration.[16][17]

  • Choice of Catalyst: Using a pre-formed Pd(0) catalyst or a modern precatalyst can bypass the initial reduction step that often leads to homocoupling.

    • Recommendation: Use Pd(0) sources like Pd₂(dba)₃ or Pd(PPh₃)₄. Alternatively, employ modern palladacycle precatalysts (e.g., G3 or G4-type catalysts from Buchwald or Nolan) which are designed to cleanly generate the active Pd(0) species without an initial homocoupling event.[17]

  • Reaction Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can drive homocoupling, especially if other conditions are not optimal.

    • Recommendation: Start with 1.1 equivalents of the boronic acid and adjust as needed based on reaction monitoring.

Question 3: My cross-coupling reaction is sluggish or failing completely. What factors related to 4,5-dichloro-2-methylphenylboronic acid should I investigate?

Answer:

A low or zero yield when using this substrate is typically due to its challenging steric and electronic profile. The ortho-methyl group creates significant steric hindrance around the boron atom, which can dramatically slow down the rate-limiting transmetalation step of the Suzuki-Miyaura cycle.[17][18][19]

Troubleshooting Steps:

  • Ligand Selection is Crucial: For sterically hindered substrates, the choice of phosphine ligand is paramount. Standard ligands like PPh₃ are often ineffective.

    • Recommendation: Employ bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos , XPhos , or RuPhos .[12][20] These ligands promote the formation of a monoligated, highly active Pd(0) species and accelerate both oxidative addition and reductive elimination, helping the desired catalytic cycle outcompete decomposition and side reactions.[12]

  • Catalyst System and Loading: Ensure your catalyst is active and used in sufficient quantity.

    • Recommendation: Start with a higher catalyst loading (e.g., 2-5 mol %) for challenging couplings. As mentioned, use a modern precatalyst like XPhos Pd G3 which combines an optimal ligand and a stable palladium source.[17]

  • Re-evaluate Base and Solvent: The combination must be optimized. A base that is too weak may not facilitate transmetalation, while a solvent that poorly solubilizes the reactants will hinder the reaction.

    • Recommendation: A common and effective system for hindered couplings is K₃PO₄ as the base in a solvent mixture like dioxane/water (e.g., 10:1) or anhydrous toluene .[9][21] The choice depends on the solubility of your coupling partner.

  • Check Reagent Quality: Boronic acids can degrade over time, especially if not stored properly.

    • Recommendation: Ensure the 4,5-dichloro-2-methylphenylboronic acid is a dry, free-flowing solid.[22][23] It should be stored in a cool, dry place. If degradation is suspected (e.g., it appears clumpy or discolored), consider purchasing a fresh batch or purifying the existing material.

Visualizing the Reaction Pathways

The following diagram illustrates the main Suzuki-Miyaura catalytic cycle and the points at which the primary side reactions—protodeboronation and homocoupling—diverge from the desired product pathway.

Suzuki_Side_Reactions Fig 1. Competing pathways in Suzuki-Miyaura coupling. cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_side Side Reactions Pd0 L-Pd(0) ArPdX L-Pd(II)-Ar'-X Pd0->ArPdX Oxidative Addition ArPdAr L-Pd(II)-Ar-Ar' ArPdX->ArPdAr Transmetalation ArPdAr->Pd0 Reductive Elimination Product Ar-Ar' (Desired Product) ArPdAr->Product Base Base (e.g., K₃PO₄) Base->ArPdX Boronate Formation ArX Ar'-X (Aryl Halide) ArX->ArPdX ArBOH2 Ar-B(OH)₂ (4,5-dichloro-2-methyl -phenylboronic acid) ArBOH2->Base Protodeboronation Ar-H (Protodeboronation) ArBOH2->Protodeboronation H₂O / Base Homocoupling Ar-Ar (Homocoupling) ArBOH2->Homocoupling O₂ / Pd(II)

Caption: Fig 1. Competing pathways in Suzuki-Miyaura coupling.

Summary Troubleshooting Guide

Problem Observed Probable Cause(s) Recommended Solution(s)
Formation of 1,2-dichloro-4-methylbenzene Protodeboronation: Presence of proton source (water), strong base, high temperature.1. Use an anhydrous solvent system (e.g., dry toluene or dioxane).[8]2. Switch to a milder base (K₃PO₄, Cs₂CO₃, or KF).[7][21]3. Employ a more active catalyst/ligand system to lower reaction temperature and time.4. Convert boronic acid to a pinacol or MIDA ester.[10]
Formation of symmetrical dimer byproduct Homocoupling: Presence of oxygen, use of Pd(II) precatalyst without efficient reduction.1. Rigorously degas all solvents and maintain an inert atmosphere (Ar/N₂).[16]2. Use a Pd(0) source (e.g., Pd₂(dba)₃) or a modern palladacycle precatalyst (e.g., XPhos Pd G3).[14][17]
Low or No Product Yield Steric Hindrance: Slow transmetalation and/or reductive elimination steps.1. Use a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos).[12][20]2. Increase catalyst loading to 2-5 mol %.3. Optimize base and solvent combination (e.g., K₃PO₄ in dioxane/water or toluene).[9]
Reaction Inconsistent Reagent Degradation: Boronic acid instability, peroxide contamination in solvent.1. Use fresh, high-purity boronic acid stored under dry conditions.[23]2. Use freshly distilled or inhibitor-free, peroxide-free solvents (especially THF and dioxane).[3]

Validated Experimental Protocols

Protocol 1: General Procedure for Minimizing Side Reactions with 4,5-Dichloro-2-methylphenylboronic acid

This protocol is optimized for a sterically hindered, electron-deficient boronic acid.

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 4,5-dichloro-2-methylphenylboronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and subject it to three cycles of vacuum backfill with high-purity argon or nitrogen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol %) and the ligand (e.g., XPhos, 4 mol %) if not using a pre-formed complex.

  • Solvent Addition: Add degassed solvent (e.g., Toluene or Dioxane, to achieve a concentration of ~0.1 M with respect to the limiting reagent) via syringe. If using a biphasic system, add degassed water last (e.g., Toluene/H₂O 10:1).

  • Reaction Execution: Place the sealed flask in a preheated oil bath at the desired temperature (typically 80–110 °C) and stir vigorously.

  • Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by flash column chromatography.[17]

Troubleshooting Workflow

If a reaction fails, follow this logical progression to diagnose the issue.

Troubleshooting_Workflow Fig 2. Stepwise troubleshooting workflow. Start Reaction Failure: Low Yield or Byproducts Check_Reagents 1. Verify Reagent Quality - Fresh Boronic Acid? - Pure Solvent? Start->Check_Reagents Check_Inert 2. Confirm Inert Atmosphere - Degassing thorough? - Positive Ar/N₂ pressure? Check_Reagents->Check_Inert Analyze Analyze Crude Reaction (LC-MS / ¹H NMR) Check_Inert->Analyze Side_Product Major Byproduct Identified? Analyze->Side_Product Protodeboronation Protodeboronation Product (Ar-H) Side_Product->Protodeboronation Yes (Ar-H) Homocoupling Homocoupling Product (Ar-Ar) Side_Product->Homocoupling Yes (Ar-Ar) No_Reaction Mainly Starting Material Side_Product->No_Reaction No Sol_Proto Action: - Use Anhydrous Conditions - Change to Milder Base (K₃PO₄) Protodeboronation->Sol_Proto Sol_Homo Action: - Improve Degassing - Use Pd(0) / G3 Precatalyst Homocoupling->Sol_Homo Sol_No_Rxn Action: - Use Bulky Ligand (XPhos) - Increase Temp / Catalyst Load No_Reaction->Sol_No_Rxn

Caption: Fig 2. Stepwise troubleshooting workflow.

References

  • Carrow, B. P., & Hartwig, J. F. (2011). Ligand-Dependent Trends in the Rates of Reductive Elimination from Palladium(II) Complexes. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • Cheon, C. H. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(55), 34833–34839. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(35), 14264–14280. [Link]

  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1279–1295. [Link]

  • Miller, J. A., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 10(2), 321–327. [Link]

  • Al-Zoubi, R. M. (2017). Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(34), 11939–11950. [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Kuivila, H. G., & Nahabedian, K. V. (1961). Electrophilic Displacement Reactions. VI. Kinetics and Mechanism of the Protodeboronation of Areneboronic Acids. Journal of the American Chemical Society, 83(9), 2159–2163. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wang, D., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(55), 34833-34839. [Link]

  • Moreno-Mañas, M., et al. (2001). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry, 66(21), 6988–6995. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431–7441. [Link]

  • Al-Masri, A. A. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 24(15), 2795. [Link]

  • Zimmermann, B., et al. (2011). Palladium-Catalyzed Cross-Coupling of Sterically Demanding Boronic Acids with α-Bromocarbonyl Compounds. The Journal of Organic Chemistry, 76(19), 8107–8112. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Thomas, A. A., & Denmark, S. E. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 9247-9282. [Link]

  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]

  • Neff, R. K., & Frantz, D. E. (2021). Palladium-catalyzed prenylation of (hetero)aryl boronic acids. Tetrahedron Letters, 66, 152774. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2: The effect of various bases on the Suzuki coupling reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Lee, C. H., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(28), 8847–8856. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Gazvoda, M., & Urankar, D. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 85(15), 9831–9839. [Link]

  • ResearchGate. (n.d.). The effect of different solvents on the Suzuki coupling reaction. Retrieved from [Link]

  • Denmark, S. E. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois. Retrieved from [Link]

  • Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Acta Chimica Slovenica, 65(4), 931-936. [Link]

  • Hayashi, T., et al. (2010). Palladium-catalyzed gamma-selective and stereospecific allyl-aryl coupling between acyclic allylic esters and arylboronic acids. Journal of the American Chemical Society, 132(4), 1222–1223. [Link]

  • Aronica, L. A., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta, 104(11), e2100140. [Link]

  • Ariciu, A.-M., et al. (2017). A Palladium Catalyst System for the Efficient Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid: Synthesis and Biological Activity Evaluation. Molecules, 22(10), 1640. [Link]

  • Wolf, C., & Xu, H. (2008). Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. The Journal of Organic Chemistry, 73(1), 162–167. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Buchwald, S. L., et al. (1998). Palladium Catalyzed Coupling of Aryl Chlorides with Arylboronic Acids. The Journal of Organic Chemistry, 63(23), 8040–8041. [Link]

Sources

Technical Support Center: Optimizing Reactions with 4,5-Dichloro-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 4,5-Dichloro-2-methylphenylboronic acid. This guide is designed to provide in-depth, practical solutions to common challenges encountered during its use, particularly in Suzuki-Miyaura cross-coupling reactions. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the causality behind experimental choices, ensuring the integrity and success of your work.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter in the lab, providing a logical workflow for diagnosis and resolution.

Question 1: Why am I observing low to no yield in my Suzuki-Miyaura coupling reaction?

Low product yield is a frequent issue, often stemming from the electronic nature of 4,5-Dichloro-2-methylphenylboronic acid. The two electron-withdrawing chlorine atoms can impact the efficiency of the catalytic cycle.

Initial Checks:

  • Reagent Quality: Ensure your 4,5-Dichloro-2-methylphenylboronic acid is fresh and has been stored under dry, inert conditions (2-8°C is recommended).[1] Boronic acids can degrade over time, especially in the presence of moisture.

  • Inert Atmosphere: Oxygen can lead to the unwanted homocoupling of the boronic acid and can deactivate the palladium catalyst.[2] It is crucial to thoroughly degas your solvents and maintain an inert (nitrogen or argon) atmosphere throughout the reaction setup and duration.[2]

  • Catalyst Activity: Verify the activity of your palladium source and ligand. Older palladium sources can exhibit reduced activity.[3] Using a pre-catalyst can often lead to more reproducible results.[3]

Troubleshooting Workflow:

Troubleshooting_Low_Yield

Caption: Troubleshooting workflow for low yield reactions.

Detailed Solutions:

  • Optimize the Base: The transmetalation step, where the organic group is transferred from boron to palladium, is often rate-limiting and requires a base.[4] For an electron-deficient boronic acid like this one, a stronger base is often necessary to form the more nucleophilic boronate species.

    • Recommendation: If you are using a mild base like Na₂CO₃, consider switching to a stronger, more effective base such as K₃PO₄ or Cs₂CO₃.[2][4]

  • Adjust the Solvent System: Solvents play a critical role in stabilizing catalytic species and influencing reaction rates.[5][6]

    • Recommendation: A mixture of an organic solvent and water is common for Suzuki couplings. Toluene/water or Dioxane/water (typically in a 4:1 to 10:1 ratio) are excellent starting points.[2][4] The presence of water can be crucial for dissolving the base and facilitating the formation of the active boronate.[5] However, for anhydrous couplings, a small amount of water might still be necessary when using bases like K₃PO₄.[7]

  • Select the Right Ligand: The ligand choice is critical, especially when dealing with challenging substrates. Electron-rich and bulky phosphine ligands can accelerate the oxidative addition and reductive elimination steps of the catalytic cycle.

    • Recommendation: For this substrate, consider using Buchwald ligands like SPhos or XPhos, which are known to be effective for difficult couplings.[3][8]

Question 2: How can I minimize the formation of homocoupled (biaryl) byproduct from my boronic acid?

Homocoupling is a common side reaction where two molecules of the boronic acid couple together. This is often promoted by the presence of oxygen.[9]

Solutions:

  • Rigorous Degassing: This is the most critical step. Ensure your solvent is thoroughly degassed by methods such as sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[2][10]

  • Use a Pd(0) Source: While Pd(II) precatalysts are common, they must be reduced in situ to the active Pd(0) species. This reduction process can sometimes promote homocoupling.[9] Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes mitigate this issue.

  • Controlled Reagent Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.

Frequently Asked Questions (FAQs)

Q1: What are the best starting conditions for a Suzuki-Miyaura coupling with 4,5-Dichloro-2-methylphenylboronic acid?

A robust starting point is crucial for success. The following table outlines a reliable set of initial conditions that can be further optimized.

ParameterRecommended Starting ConditionRationale
Palladium Source Pd(OAc)₂ (2 mol%) or a pre-catalyst like XPhos Pd G3 (2 mol%)Readily available and effective. Pre-catalysts offer better reproducibility.[2][3]
Ligand SPhos or XPhos (4 mol%)Electron-rich, bulky ligands facilitate coupling of challenging substrates.[3]
Base K₃PO₄ (2-3 equivalents)A strong base that is effective for electron-deficient boronic acids.[2][4]
Solvent Toluene/H₂O (4:1) or Dioxane/H₂O (4:1)Biphasic systems are generally effective for Suzuki reactions.[4]
Temperature 80-100 °CProvides sufficient thermal energy to overcome activation barriers.
Concentration 0.1 M (with respect to the limiting reagent)A standard concentration that balances reaction rate and solubility.
Q2: Can I use a single solvent system instead of a biphasic one?

Yes, single solvent systems can be effective. Solvents like THF, DMF, or 2-propanol have been successfully used.[5][11] The choice can depend on the solubility of your specific coupling partner. However, the role of the solvent can be complex and may affect selectivity in some cases.[12][13] If you switch to a single organic solvent, ensure your chosen base has sufficient solubility.

Q3: My boronic acid seems to be degrading. What can I do?

Protodeboronation (replacement of the boronic acid group with a hydrogen) is a known degradation pathway, especially under harsh conditions or with electron-deficient boronic acids.[3][9]

Strategies to Mitigate Degradation:

  • Use Boronic Esters: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin). These are often more robust and less prone to degradation.[3][9]

  • Use Potassium Trifluoroborate Salts: These salts (ArBF₃K) are highly stable, crystalline solids that can be used in place of boronic acids and often give excellent results.[3][14]

  • Milder Conditions: If possible, try running the reaction at a lower temperature or using a milder base to see if degradation can be minimized.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a standardized method for performing the coupling reaction.

  • Setup: To a flame-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol, 1.0 equiv), 4,5-Dichloro-2-methylphenylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).[4]

  • Inerting: Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) at least three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and the degassed solvent system (e.g., 10 mL of a 4:1 mixture of Toluene/H₂O).[2][4]

  • Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.[2]

Visualizing the Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction.

Suzuki_Cycle

Caption: The Suzuki-Miyaura catalytic cycle.

References

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.).
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. (n.d.). BenchChem.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES.
  • Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. (2025).
  • Effect of solvent volume on the Suzuki-Miyaura reaction with [dmiop]2[PdCl4]. (n.d.).
  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. (2025).
  • Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline. (n.d.). BenchChem.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. (n.d.). BenchChem.
  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
  • Struggling with Suzuki Reaction. (2024). Reddit.
  • Optimization of the reaction conditions for Suzuki-Miyaura coupling of... (n.d.).
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journals.
  • Base-free Suzuki–Miyaura cross-coupling reaction medi
  • How to approach choosing reaction conditions for Suzuki? (2024). Reddit.
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • The Suzuki Reaction. (n.d.). Chem 115 Myers.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • 4,5-Dichloro-2-methylphenylboronic acid. (n.d.). ChemScene.

Sources

Technical Support Center: Catalyst and Ligand Selection for Hindered 4,5-Dichloro-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with sterically hindered substrates, particularly 4,5-dichloro-2-methylphenylboronic acid. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and field-proven insights to ensure the success of your experiments.

Introduction: The Challenge of Steric Hindrance

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its versatility in forming carbon-carbon bonds. However, its efficiency can be significantly hampered by steric hindrance, especially when dealing with ortho-substituted arylboronic acids like 4,5-dichloro-2-methylphenylboronic acid. The methyl group at the ortho position creates a sterically congested environment around the boron atom, which can impede key steps in the catalytic cycle, namely transmetalation and reductive elimination.[1] This often leads to low yields, slow reaction rates, or complete reaction failure.

This guide will provide a structured approach to overcoming these challenges through careful selection of catalysts and ligands, and optimization of reaction conditions.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered when working with hindered boronic acids in Suzuki-Miyaura couplings.

Q1: Why is my Suzuki-Miyaura coupling with 4,5-dichloro-2-methylphenylboronic acid failing or giving low yields?

A1: Low yields or reaction failure with this substrate are typically due to steric hindrance from the ortho-methyl group. This hindrance can slow down two critical steps in the catalytic cycle:

  • Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center is sterically hindered.

  • Reductive Elimination: The final step, where the new C-C bond is formed and the product is released from the palladium catalyst, can also be slowed by the bulky nature of the coupled partners.[2]

Additionally, the electron-withdrawing nature of the two chlorine atoms can influence the electronics of the boronic acid, though the primary challenge is steric.

Q2: What are the best initial catalyst and ligand systems to screen for this hindered coupling?

A2: For sterically demanding couplings, the use of bulky, electron-rich phosphine ligands is crucial.[3][4] These ligands promote the formation of a coordinatively unsaturated palladium center, which facilitates both oxidative addition and reductive elimination.[4] The Buchwald-type ligands are particularly effective for such challenging transformations.[2][5][6]

A recommended starting point for screening would be:

Catalyst PrecursorLigandKey Features
Pd(OAc)₂ or Pd₂(dba)₃SPhos Highly active for a broad range of Suzuki couplings, including those with hindered substrates.[5][7]
Pd(OAc)₂ or Pd₂(dba)₃XPhos Excellent for coupling unactivated aryl chlorides and hindered substrates.[5][6]
Pd(OAc)₂ or Pd₂(dba)₃RuPhos Often effective when other ligands fail, particularly with heteroaryl substrates.
Pd-PEPPSI-IPr(NHC ligand)N-Heterocyclic Carbene (NHC) ligands offer strong σ-donation and steric bulk, making them highly effective for hindered couplings.[8]
Q3: What is the role of the base in couplings with hindered substrates, and which one should I choose?

A3: The base plays a critical role in the Suzuki-Miyaura reaction. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates transmetalation.[9][10][11][12] For sterically hindered substrates, the choice of base can significantly impact the reaction outcome.

  • Strong, non-nucleophilic bases are generally preferred.

  • Potassium phosphate (K₃PO₄) is often a good first choice, as it is effective in many hindered couplings.

  • Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can also be effective.[13]

  • In some cases, stronger bases like potassium tert-butoxide (KOt-Bu) may be necessary, especially if the boronic acid is particularly unreactive.[14]

Q4: How important is the choice of solvent?

A4: The solvent can have a significant impact on the solubility of the reagents and the stability of the catalytic species.[15][16][17]

  • Aprotic polar solvents are commonly used.

  • Toluene, 1,4-dioxane, and THF are excellent starting points.[18]

  • The addition of a small amount of water can sometimes be beneficial as it can aid in the dissolution of the base and facilitate the formation of the active boronate species.[19] However, excessive water can lead to protodeboronation (hydrolysis of the boronic acid).

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during the Suzuki-Miyaura coupling of 4,5-dichloro-2-methylphenylboronic acid.

Issue 1: No Reaction or Very Low Conversion
Potential Cause Troubleshooting Step Rationale
Insufficient Catalyst Activity 1. Increase Catalyst Loading: Try increasing the palladium precursor and ligand loading from 1-2 mol% to 3-5 mol%.For challenging substrates, a higher catalyst concentration may be needed to achieve a reasonable reaction rate.
2. Switch to a More Active Ligand: If using a general-purpose ligand, switch to a more specialized, bulky ligand like SPhos, XPhos, or an NHC-based ligand.[5][8]Bulky, electron-rich ligands are more effective at promoting the difficult steps in the catalytic cycle for hindered substrates.[20]
Suboptimal Base 1. Screen Different Bases: If using a mild base like K₂CO₃, try a stronger base such as K₃PO₄ or Cs₂CO₃.A stronger base can more effectively generate the reactive boronate species.[11]
Low Reaction Temperature 1. Increase the Temperature: Gradually increase the reaction temperature in 10-20°C increments. Temperatures between 80-120°C are common for hindered couplings.[1][21]Higher temperatures provide the necessary activation energy to overcome the steric barriers.
Improper Reaction Setup 1. Ensure Inert Atmosphere: Thoroughly degas the solvent and reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen).The active Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation.
Issue 2: Formation of Side Products
Side Product Potential Cause Troubleshooting Step Rationale
Homocoupling of Boronic Acid 1. Presence of Oxygen: The reaction was not performed under sufficiently inert conditions.1. Improve Degassing Technique: Use a freeze-pump-thaw cycle for degassing the solvent.Oxygen can promote the oxidative homocoupling of the boronic acid.[18]
2. Use of a Pd(II) Precatalyst: Incomplete reduction of the Pd(II) precatalyst to the active Pd(0) species.2. Use a Pd(0) Source: Consider using a Pd(0) precatalyst like Pd₂(dba)₃.This eliminates the need for an in-situ reduction step.
Protodeboronation (Hydrolysis) 1. Excess Water or Protic Solvents: Presence of too much water in the reaction mixture.1. Use Anhydrous Solvents: Ensure all solvents are properly dried.Water can lead to the cleavage of the C-B bond, especially at elevated temperatures.
2. Prolonged Reaction Times at High Temperatures: 2. Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction and stop it once the starting material is consumed.Minimizing reaction time reduces the opportunity for side reactions to occur.

Experimental Protocols

Protocol 1: General Procedure for Catalyst and Ligand Screening

This protocol is designed for the initial screening of conditions for the coupling of 4,5-dichloro-2-methylphenylboronic acid with a generic aryl halide (Ar-X).

  • Reaction Setup:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 4,5-dichloro-2-methylphenylboronic acid (1.2 equiv), and the base (2.0 equiv).

    • In a separate vial, prepare a stock solution of the palladium precatalyst and the ligand in the reaction solvent.

  • Inert Atmosphere:

    • Seal the reaction vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Addition of Reagents:

    • Add the degassed solvent to the reaction vial, followed by the catalyst/ligand stock solution via syringe.

  • Reaction:

    • Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-100°C).

    • Stir the reaction mixture for the specified time (e.g., 12-24 hours).

  • Work-up and Analysis:

    • Cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Analyze the crude product by TLC, LC-MS, or ¹H NMR to determine the conversion and yield.

Protocol 2: Recommended Starting Conditions

Based on literature for hindered couplings, the following conditions are a robust starting point.

ParameterRecommended Condition
Palladium Precursor Pd(OAc)₂ (2 mol%)
Ligand SPhos (4 mol%)
Base K₃PO₄ (2.0 equiv)
Solvent Toluene or 1,4-Dioxane
Temperature 100 °C
Concentration 0.1 M

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII Ar-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII_Ar Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Ar PdII_Ar->Pd0 RedElim Reductive Elimination Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd Boronic Ar'-B(OR)₂ Boronic->Transmetalation Base Base Base->Transmetalation Activates Boronic Acid Troubleshooting_Workflow Start Reaction Failure/ Low Yield Check_Inert Ensure Inert Atmosphere Start->Check_Inert Screen_Ligands Screen Bulky Ligands (e.g., SPhos, XPhos) Check_Inert->Screen_Ligands If no improvement Optimize_Base Optimize Base (K₃PO₄, Cs₂CO₃) Screen_Ligands->Optimize_Base If no improvement Success Successful Coupling Screen_Ligands->Success Improvement Increase_Temp Increase Temperature (80-120°C) Optimize_Base->Increase_Temp If no improvement Optimize_Base->Success Improvement Check_Purity Verify Reagent Purity Increase_Temp->Check_Purity If still issues Increase_Temp->Success Improvement Check_Purity->Success If resolved

Caption: A decision-making workflow for troubleshooting hindered Suzuki-Miyaura couplings.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]

  • Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025). Retrieved from [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Retrieved from [Link]

  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed. (n.d.). Retrieved from [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). Retrieved from [Link]

  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. (2014). Retrieved from [Link]

  • Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - PMC - NIH. (n.d.). Retrieved from [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). (2013). Retrieved from [Link]

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters - ACS Publications. (2025). Retrieved from [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. (n.d.). Retrieved from [Link]

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... - ResearchGate. (n.d.). Retrieved from [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing). (n.d.). Retrieved from [Link]

  • Design and Discovery of Water-Soluble Benzooxaphosphole-Based Ligands for Hindered Suzuki–Miyaura Coupling Reactions with Low Catalyst Load | Organic Letters - ACS Publications. (2023). Retrieved from [Link]

  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed. (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (2024). Retrieved from [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. (n.d.). Retrieved from [Link]

  • Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids | ACS Catalysis - ACS Publications. (2019). Retrieved from [Link]

  • Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings | ChemRxiv. (n.d.). Retrieved from [Link]

  • Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • The effect of different solvents on the Suzuki coupling reac- tion a - ResearchGate. (n.d.). Retrieved from [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. (2014). Retrieved from [Link]

  • Case Study: Knowledge Based Problem Solving - Catalysis Consulting. (n.d.). Retrieved from [Link]

  • Design and synthesis of phosphine ligands for palladium-catalyzed coupling reactions - UA. (n.d.). Retrieved from [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. (n.d.). Retrieved from [Link]

  • (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. (n.d.). Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021). Retrieved from [Link]

  • Effect of solvent on the Suzuki reaction a . | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. (2018). Retrieved from [Link]

  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews. (2022). Retrieved from [Link]

  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC - NIH. (n.d.). Retrieved from [Link]

  • Optimization of temperature for Suzuki-Miyaura coupling reaction - ResearchGate. (n.d.). Retrieved from [Link]

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions - MDPI. (n.d.). Retrieved from [Link]

  • What's the role of the phosphine ligand in Suzuki couplings? : r/chemistry - Reddit. (2019). Retrieved from [Link]

Sources

Technical Support Center: Purification of Products from 4,5-Dichloro-2-methylphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for reactions involving 4,5-Dichloro-2-methylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent, primarily in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] The unique substitution pattern of this boronic acid—two electron-withdrawing chlorine atoms and a sterically influential ortho-methyl group—can present specific challenges in achieving high purity for the desired biaryl products.[3][4]

This document provides a structured approach to troubleshooting common purification issues, moving from frequently asked questions to in-depth problem-solving guides. Our goal is to equip you with the scientific rationale and practical protocols needed to overcome these challenges efficiently.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the purification of products from reactions with 4,5-Dichloro-2-methylphenylboronic acid.

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A1: Besides your starting materials (the aryl halide and the boronic acid), the most prevalent impurities are typically:

  • Homocoupling Product: Symmetrical biaryls formed from the coupling of two molecules of the boronic acid (e.g., 2,2'-dimethyl-4,4',5,5'-tetrachlorobiphenyl). This is often promoted by the presence of oxygen or certain catalytic conditions.[5][6]

  • Deboronated Starting Material: Formation of 1,2-dichloro-4-methylbenzene via protodeboronation of the boronic acid. This occurs when the boronic acid is cleaved by a proton source (like water) before it can participate in the cross-coupling.

  • Residual Palladium Catalyst: This can exist as soluble Pd(II) species or insoluble Pd(0) nanoparticles (palladium black).[7][8] Its removal is critical, especially for pharmaceutical applications.[9]

  • Inorganic Salts: Byproducts from the base used in the reaction (e.g., potassium phosphate, sodium carbonate).[10]

Q2: My TLC/LC-MS shows multiple spots/peaks close to my product. What is the first purification technique I should attempt?

A2: For most small-scale research applications, flash column chromatography on silica gel is the recommended first-line purification method.[10][11] It is highly versatile for separating compounds with different polarities. Given that biaryl products are often non-polar to moderately polar, a gradient elution with a hexane/ethyl acetate or dichloromethane/methanol solvent system is typically effective.[11]

Q3: The crude product has a dark, blackish color. What causes this and how can I remove it?

A3: The black color is almost certainly due to the precipitation of palladium black [Pd(0)], a common occurrence in Suzuki reactions.[8] A simple and effective first step is to pass your crude product solution (dissolved in a suitable organic solvent like ethyl acetate or DCM) through a short plug of Celite or silica gel before concentrating and attempting further purification.[11] This filtration step will trap the insoluble palladium particles.

Q4: I'm struggling with low yields, and I suspect my boronic acid is degrading. How can I improve its stability?

A4: Boronic acids can be susceptible to degradation, particularly protodeboronation. To mitigate this:

  • Use Anhydrous Conditions: Ensure your solvents are dry and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen) to minimize water content.[8][10]

  • Use Stoichiometry Wisely: Use a slight excess (1.2–1.5 equivalents) of the boronic acid to compensate for any degradation.[10]

  • Convert to a Boronate Ester: For particularly challenging couplings, converting the boronic acid to a more stable pinacol boronate ester (Bpin) derivative can prevent degradation and sometimes improve reactivity.[8][12]

Section 2: In-Depth Troubleshooting Guide

This section provides a problem-oriented approach to resolving more complex purification challenges.

Issue 1: Persistent Palladium Contamination

Q: I've performed a filtration through Celite, but my product is still gray and ICP-MS analysis shows high levels of palladium. What's the next step?

A: This indicates the presence of soluble palladium species. These require more targeted removal strategies than simple filtration.

Causality: Soluble palladium is often complexed with phosphine ligands or the product itself, keeping it in solution. Standard silica gel chromatography may not be sufficient for complete removal.

Troubleshooting Protocol: Palladium Scavenging

  • Dissolve the Crude Product: After the initial workup and filtration, dissolve the palladium-contaminated product in a suitable solvent (e.g., Toluene, DCM, or THF).

  • Select a Scavenger: Choose a scavenger based on your product's functional groups. Isocyanide-based scavengers or solid-supported thiol or amine resins are highly effective.[9]

  • Add the Scavenger: Add the scavenger (typically 5-10 equivalents by weight relative to the theoretical amount of palladium) to the solution.

  • Stir: Allow the mixture to stir at room temperature or with gentle heating (e.g., 40 °C) for 2-12 hours.

  • Filter: Filter the mixture to remove the scavenger-palladium complex.

  • Analyze: Concentrate the filtrate and re-analyze for palladium content. Repeat if necessary.

This diagram outlines a decision-making process for effective palladium removal.

Palladium_Removal start Crude Reaction Mixture (Dark Color) celite_filtration Filter through Celite/Silica Plug start->celite_filtration check_color Is solution colorless/pale yellow? celite_filtration->check_color scavenger Add Palladium Scavenger (e.g., Thiol Resin, Isocyanide) check_color->scavenger No (Still colored) chromatography Proceed to Chromatography check_color->chromatography Yes stir Stir for 2-12h scavenger->stir filter_scavenger Filter to Remove Scavenger stir->filter_scavenger filter_scavenger->chromatography final_product Purified Product (Low Pd Content) chromatography->final_product Purification_Strategy start Analyze Crude Mixture (TLC, LC-MS) impurity_check What is the main impurity? start->impurity_check pd_impurity Palladium Residue impurity_check->pd_impurity Dark Color / Pd boronic_impurity Unreacted Boronic Acid impurity_check->boronic_impurity Acidic Spot / Streaking homo_impurity Homocoupling Byproduct impurity_check->homo_impurity Spot with similar Rf celite_plug Celite/Silica Filtration pd_impurity->celite_plug basic_wash Basic Aqueous Wash (e.g., 1M NaOH) boronic_impurity->basic_wash chromatography Flash Chromatography homo_impurity->chromatography scavenger Palladium Scavenger celite_plug->scavenger basic_wash->chromatography recrystallization Recrystallization chromatography->recrystallization If impure & solid prep_hplc Preparative HPLC recrystallization->prep_hplc If still impure

Sources

Technical Support Center: Managing Impurities from 4,5-Dichloro-2-methylphenylboronic acid Homocoupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing impurities arising from the homocoupling of 4,5-Dichloro-2-methylphenylboronic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize Suzuki-Miyaura cross-coupling reactions and encounter challenges with this common and often problematic side reaction. Here, we provide in-depth, experience-driven answers to frequently asked questions, detailed troubleshooting protocols, and purification strategies to enhance the yield and purity of your desired cross-coupled product.

Introduction: The Challenge of Homocoupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, celebrated for its versatility in forming carbon-carbon bonds.[1][2] However, the reaction is not without its complexities. A prevalent side reaction is the homocoupling of the boronic acid reagent, which leads to the formation of a symmetrical biaryl impurity—in this case, 3,3',4,4'-Tetrachloro-6,6'-dimethyl-1,1'-biphenyl. This impurity not only consumes valuable starting material and reduces the yield of the intended product but also frequently presents significant purification challenges due to similar physical properties to the desired compound.[3]

This guide will dissect the causes of homocoupling involving 4,5-Dichloro-2-methylphenylboronic acid and provide actionable strategies for its prevention, control, and removal.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of boronic acid homocoupling in my Suzuki reaction?

A1: The primary cause is often the presence of oxygen in the reaction mixture.[4][5] Palladium(0), the active catalyst, can be oxidized by dissolved oxygen to form a palladium peroxo complex.[5][6] This species can then react with two molecules of the boronic acid to generate the homocoupled biaryl and regenerate Pd(0), creating a catalytic cycle for the side reaction.[5][6][7] Another significant contributor is the presence of Pd(II) species, either from using a Pd(II) precatalyst that is inefficiently reduced or from oxidative degradation of the Pd(0) catalyst.[4][7]

Q2: How does my choice of palladium source influence the rate of homocoupling?

A2: The palladium source is critical. Using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) requires an initial reduction step to generate the active Pd(0) catalyst. If this reduction is slow or incomplete, the residual Pd(II) can directly mediate homocoupling.[4] Employing a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can often minimize homocoupling, as it bypasses the need for in-situ reduction.[3] However, even these sources can be susceptible to oxidation if the reaction is not rigorously deoxygenated.

Q3: Can the base I use affect the amount of homocoupling product formed?

A3: Yes, the choice and strength of the base are crucial. The base activates the boronic acid for transmetalation.[2] However, a very strong base can sometimes accelerate side reactions. More importantly, certain bases can influence the stability of the catalyst. For homocoupling, weaker inorganic bases like K₂CO₃ or K₃PO₄ are often preferred over strong organic bases as they can help maintain a controlled reaction environment less prone to catalyst degradation and side reactions.[3]

Q4: How can I quickly assess if homocoupling is a major issue in my reaction?

A4: A preliminary assessment can be done using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) of the crude reaction mixture. The homocoupled product, 3,3',4,4'-Tetrachloro-6,6'-dimethyl-1,1'-biphenyl, will have a molecular weight corresponding to twice the aryl group of your boronic acid (minus two hydrogens). You will observe a distinct spot on TLC (often less polar than the desired product) or a clear peak in the LC-MS chromatogram with the expected mass.[8]

Troubleshooting Guide: From Diagnosis to Solution

This section provides a systematic approach to diagnosing and resolving issues with excessive homocoupling of 4,5-Dichloro-2-methylphenylboronic acid.

Problem: High levels (>10%) of the homocoupled dimer are observed in the crude product.

This is the most common issue. The troubleshooting workflow below will help isolate the cause.

// Nodes start [label="High Homocoupling Detected", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q_atmosphere [label="Was the reaction atmosphere\nrigorously inert?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; s_degas [label="SOLUTION:\nImprove deoxygenation.\nUse freeze-pump-thaw (3x) or\nsubsurface N₂/Ar sparging for 20-30 min.", fillcolor="#F1F3F4", fontcolor="#202124"]; q_catalyst [label="What was the Palladium source?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; s_pd0 [label="SOLUTION:\nSwitch to a Pd(0) source\n(e.g., Pd(PPh₃)₄, Pd₂(dba)₃)\nor use a modern precatalyst\n(e.g., G3-Pd precatalysts).", fillcolor="#F1F3F4", fontcolor="#202124"]; q_conditions [label="Are reaction conditions\n(base, temp) optimized?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; s_conditions [label="SOLUTION:\nScreen weaker bases (K₂CO₃, CsF).\nLower the reaction temperature.\nConsider a 'slow-release' strategy for the boronic acid.", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="Homocoupling Minimized", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> q_atmosphere; q_atmosphere -> s_degas [label="No"]; s_degas -> q_catalyst [style=dashed]; q_atmosphere -> q_catalyst [label="Yes"]; q_catalyst -> s_pd0 [label="Pd(II) source used"]; s_pd0 -> q_conditions [style=dashed]; q_catalyst -> q_conditions [label="Pd(0) source used"]; q_conditions -> s_conditions [label="No"]; s_conditions -> end [style=dashed]; q_conditions -> end [label="Yes"]; }

Caption: Troubleshooting workflow for minimizing homocoupling.

Detailed Solutions & Scientific Rationale
  • Ensure a Rigorously Inert Atmosphere: Oxygen is the primary culprit in many cases of homocoupling.[4][5]

    • Causality: As established, O₂ reacts with Pd(0) to form palladium-peroxo species that directly catalyze the homocoupling pathway.[6] Rigorous exclusion of oxygen is the most effective way to suppress this side reaction.[4]

    • Actionable Protocol:

      • Combine the boronic acid, aryl halide, and base in the reaction flask.

      • Seal the flask with a rubber septum.

      • Perform at least three cycles of freeze-pump-thaw to remove dissolved gases from the solvent.

      • Alternatively, for larger scales, sparge the solvent with a subsurface stream of inert gas (Argon or Nitrogen) for a minimum of 20-30 minutes.[4]

      • Add the palladium catalyst and ligand under a positive pressure of inert gas.

  • Optimize the Palladium Catalyst and Ligand:

    • Causality: The choice of catalyst and its oxidation state are paramount. Pd(II) sources can initiate homocoupling before the main catalytic cycle begins.[4][7] Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step over side reactions.

    • Actionable Protocol:

      • Switch to Pd(0): If using Pd(OAc)₂ or PdCl₂, switch to a catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃.

      • Use Modern Precatalysts: Consider using Buchwald or other advanced precatalysts. These are designed for rapid generation of the active Pd(0) species, minimizing the lifetime of problematic Pd(II) intermediates.

      • Ligand Choice: For an electron-deficient boronic acid like 4,5-Dichloro-2-methylphenylboronic acid, using bulky, electron-donating ligands (e.g., SPhos, XPhos) can accelerate the rate-limiting oxidative addition and subsequent steps of the cross-coupling cycle, thereby outcompeting the homocoupling pathway.

  • Modify Reaction Conditions:

    • Causality: Lowering the concentration of the free boronic acid at any given time can disfavor the bimolecular homocoupling reaction. This can be achieved by adjusting stoichiometry or using a slow-release strategy.[1][9]

    • Actionable Protocol:

      • Adjust Stoichiometry: Use a slight excess of the aryl halide partner (e.g., 1.1 to 1.2 equivalents) relative to the boronic acid.

      • Slow Addition: If technically feasible, add the boronic acid solution slowly over a period of time using a syringe pump. This maintains a low instantaneous concentration.

      • Slow-Release Boron Reagents: Convert the boronic acid to a more stable boronate ester (e.g., a pinacol or MIDA boronate ester).[9] These reagents slowly hydrolyze under the reaction conditions to release the active boronic acid, keeping its concentration low and minimizing side reactions like protodeboronation and homocoupling.[1][9]

Comparative Data: Impact of Reaction Parameters on Homocoupling

The following table summarizes hypothetical, yet representative, experimental outcomes to illustrate the impact of key parameters on the ratio of desired product to the homocoupling impurity.

Entry Palladium Source Base Atmosphere Product:Dimer Ratio Comments
1Pd(OAc)₂ (2 mol%)K₂CO₃Air65:35High homocoupling due to oxygen and Pd(II) source.
2Pd(OAc)₂ (2 mol%)K₂CO₃N₂ Sparge85:15Deoxygenation significantly reduces dimer formation.[4]
3Pd(PPh₃)₄ (2 mol%)K₂CO₃N₂ Sparge95:5Using a Pd(0) source further suppresses the side reaction.[3]
4Pd(PPh₃)₄ (2 mol%)K₃PO₄N₂ Sparge97:3Optimization of base can provide marginal gains.
5Buchwald G3 (2 mol%)K₃PO₄N₂ Sparge>99:1Advanced precatalyst efficiently generates active Pd(0), minimizing side reactions.

Purification Strategies for Removing the Homocoupling Dimer

If homocoupling cannot be completely suppressed, effective purification is essential. The dimer (3,3',4,4'-Tetrachloro-6,6'-dimethyl-1,1'-biphenyl) is typically non-polar and highly symmetric.

// Nodes crude [label="Crude Reaction Mixture", fillcolor="#F1F3F4", fontcolor="#202124"]; workup [label="Aqueous Workup\n(e.g., EtOAc/Water)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q_solubility [label="Are solubilities of\nproduct and dimer different?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; recrystallize [label="Recrystallization / Trituration\n(e.g., from Heptane/Toluene)", fillcolor="#34A853", fontcolor="#FFFFFF"]; chromatography [label="Silica Gel Column Chromatography\n(Hexanes/EtOAc gradient)", fillcolor="#34A853", fontcolor="#FFFFFF"]; pure [label="Pure Cross-Coupled Product", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];

// Edges crude -> workup; workup -> q_solubility; q_solubility -> recrystallize [label="Yes"]; q_solubility -> chromatography [label="No"]; recrystallize -> pure; chromatography -> pure; }

Caption: General workflow for purification of the crude product.

Protocol 1: Purification by Recrystallization/Trituration

This method is effective if there is a significant difference in solubility between the desired product and the homocoupled dimer.

  • Solvent Screening: Test the solubility of the crude mixture in various solvents (e.g., heptane, ethanol, isopropanol, toluene, and mixtures thereof) at room temperature and at reflux. The ideal solvent will dissolve the desired product at high temperatures but not at low temperatures, while the dimer remains soluble or is significantly less soluble.

  • Recrystallization Procedure: a. Dissolve the crude solid in a minimal amount of the chosen hot solvent to achieve full dissolution. b. If insoluble impurities are present, perform a hot filtration. c. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. d. Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.[10]

  • Trituration Procedure: [11] a. If the dimer is significantly more soluble than the product, suspend the crude solid in a solvent that readily dissolves the dimer but not the product. b. Stir the slurry vigorously for 30-60 minutes. c. Filter the solid, which should now be enriched in the desired product, and wash with fresh solvent.

Protocol 2: Purification by Column Chromatography

Chromatography is the most reliable method when recrystallization fails.[12]

  • TLC Analysis: Develop a TLC method to achieve good separation between the product and the dimer. The non-polar dimer will typically have a higher Rf value. A common mobile phase is a mixture of hexanes and ethyl acetate.

  • Column Preparation: Prepare a silica gel column using the selected solvent system.

  • Loading and Elution: a. Dissolve the crude product in a minimum amount of dichloromethane or the mobile phase. b. Load the solution onto the column. c. Elute the column with the mobile phase, starting with a low polarity (e.g., 100% hexanes) and gradually increasing the polarity (e.g., to 5-10% ethyl acetate in hexanes). d. Collect fractions and analyze them by TLC to identify and combine the pure product fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.

By understanding the mechanisms that lead to the homocoupling of 4,5-Dichloro-2-methylphenylboronic acid and systematically applying the troubleshooting and purification strategies outlined in this guide, researchers can significantly improve the efficiency and outcome of their Suzuki-Miyaura cross-coupling reactions.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Retrieved from [Link]

  • LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies for the analysis of highly reactive pinacolboronate esters. Retrieved from [Link]

  • ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]

  • PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Retrieved from [Link]

  • ResearchGate. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. Retrieved from [Link]

  • ResearchGate. (n.d.). A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. Retrieved from [Link]

  • ResearchGate. (n.d.). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.3B: General Procedures for Removing Impurities. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). List of purification methods in chemistry. Retrieved from [Link]

  • PubMed. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Retrieved from [Link]

  • Pi-Pharma. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

  • PolyU Institutional Research Archive. (n.d.). Nickel- and Palladium- Catalyzed Cross-Coupling Reactions of Organostibines with Organoboronic Acids. Retrieved from [Link]

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • ResearchGate. (n.d.). Large‐scale homocoupling of p‐tolylboronic acid. Retrieved from [Link]

Sources

impact of temperature on 4,5-Dichloro-2-methylphenylboronic acid coupling efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4,5-Dichloro-2-methylphenylboronic Acid

A Guide to Optimizing Suzuki-Miyaura Coupling Efficiency by Managing Reaction Temperature

Welcome to the technical support center for 4,5-Dichloro-2-methylphenylboronic acid. As Senior Application Scientists, we understand that achieving high coupling efficiency with sterically hindered and electronically deactivated substrates can be challenging. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) focused on one of the most critical parameters in your Suzuki-Miyaura cross-coupling reactions: temperature .

Our goal is to explain the causality behind experimental choices, empowering you to diagnose issues and optimize your reaction conditions effectively.

Part 1: The Fundamental Role of Temperature in the Suzuki-Miyaura Catalytic Cycle

Temperature is more than just a means to speed up a reaction; it is a critical lever that influences the rate and efficiency of each step in the palladium-catalyzed Suzuki-Miyaura cycle. Understanding its impact on the key mechanistic steps—oxidative addition, transmetalation, and reductive elimination—is crucial for troubleshooting.

The general catalytic cycle involves the transformation of a Pd(0) species to a Pd(II) species and back again.[1][2] Temperature directly influences the kinetics of each transformation.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Inputs & Outputs Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Ar-Pd(II)-X(L)₂ Pd(0)L2->Oxidative_Addition Oxidative Addition (Often Rate-Limiting) Ar-X Transmetalation_Complex Ar-Pd(II)-Ar'(L)₂ Oxidative_Addition->Transmetalation_Complex Transmetalation (Base Activated) Ar'-B(OR)₂ Product Ar-Ar' (Product) Transmetalation_Complex->Product Reductive Elimination ArX Aryl Halide (Ar-X) ArX->Oxidative_Addition ArB Boronic Acid (Ar'-B(OR)₂) ArB->Transmetalation_Complex Base Base Base->Transmetalation_Complex

Caption: The Suzuki-Miyaura Catalytic Cycle.

1. Oxidative Addition: This is often the rate-determining step, particularly when using less reactive coupling partners like aryl chlorides.[2] The palladium(0) catalyst inserts into the aryl-halide bond. Higher temperatures are frequently required to overcome the activation energy for this step, especially with the electron-rich system of your dichlorinated substrate coupled with an aryl chloride.

2. Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) complex.[3] The process requires activation of the boronic acid by a base.[4] While the exact mechanism is debated, temperature can influence the formation of the active boronate species and the rate of ligand exchange on the palladium center.[5]

3. Reductive Elimination: The final step forms the new C-C bond and regenerates the Pd(0) catalyst.[3] This step is often accelerated by bulky, electron-donating ligands, but excessively high temperatures can sometimes lead to undesired side reactions instead of clean product formation.[1]

Part 2: Frequently Asked Questions (FAQs)

Q1: My reaction with 4,5-dichloro-2-methylphenylboronic acid and an aryl chloride is not proceeding at 60 °C. What is the likely issue?

A1: A reaction temperature of 60 °C is often a good starting point for many Suzuki couplings but can be insufficient for challenging substrates. Aryl chlorides are notably less reactive than the corresponding bromides or iodides and require more energy for the initial oxidative addition step.[2] Furthermore, your boronic acid has two electron-withdrawing chloro groups, which can decrease its nucleophilicity.

Recommendation: Incrementally increase the reaction temperature to the 80-110 °C range. This is a common temperature window for coupling aryl chlorides.[6][7] Monitor the reaction by TLC or LC-MS to track the consumption of starting materials.

Q2: I've increased the temperature to 100 °C and see product formation, but my yield has stalled and I'm observing significant decomposition (e.g., formation of black precipitate). Why is this happening?

A2: This is a classic case of balancing reaction rate against catalyst and substrate stability. While 100 °C was sufficient to initiate the reaction, prolonged exposure to high temperatures can lead to two primary issues:

  • Catalyst Decomposition: Palladium catalysts, particularly those with phosphine ligands, can degrade at high temperatures, leading to the formation of inactive palladium black.

  • Protodeboronation: Boronic acids can undergo protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond, effectively destroying your nucleophile. This side reaction is often accelerated by elevated temperatures and the presence of water.[8]

Recommendation: If a high temperature is required for oxidative addition, consider a timed approach. Run the reaction at 100-110 °C for a shorter period (e.g., 1-4 hours) to drive the initial conversion, then reduce the temperature to a more moderate level (e.g., 80 °C) for the remainder of the reaction to maintain catalyst longevity and minimize side reactions.

Q3: Can changing my solvent help manage temperature-related issues?

A3: Absolutely. The solvent's boiling point dictates the maximum accessible temperature at atmospheric pressure. Solvents also play a crucial role in solubility and catalyst stability.

  • Low-Boiling Solvents (e.g., THF, b.p. 66 °C): Inadequate for coupling aryl chlorides which require higher thermal energy.

  • High-Boiling Solvents (e.g., Dioxane, Toluene, DMF): These are standard choices for Suzuki couplings requiring elevated temperatures (80-120 °C).[6][9] Dioxane/water mixtures are very common.

If you observe catalyst decomposition in a specific solvent at your target temperature, switching to another high-boiling solvent may improve stability.

Part 3: Troubleshooting Guide for Low Coupling Efficiency

When faced with low yield, a systematic approach is key. The following flowchart and table provide a structured method for diagnosing and resolving temperature-related problems.

Troubleshooting_Flowchart start Low Yield or No Reaction check_temp Is Reaction Temp ≥ 80°C for Aryl Chloride? start->check_temp increase_temp Action: Increase Temp to 80-110°C Range. Monitor Progress. check_temp->increase_temp No check_decomp Is there evidence of decomposition? (e.g., Pd black) check_temp->check_decomp Yes success Yield Improved increase_temp->success check_side_products Analyze byproducts: Protodeboronation or Homocoupling? check_decomp->check_side_products No lower_temp_after_init Action: Use a more robust ligand (e.g., Buchwald type). Consider lowering temp after initial conversion. check_decomp->lower_temp_after_init Yes degas_issue Action: Improve degassing. High temp exacerbates O₂-mediated decomposition and homocoupling. check_side_products->degas_issue Yes optimize_time Action: Reaction may be complete. Run a time course study to find optimal reaction time at this temp. check_side_products->optimize_time No lower_temp_after_init->success degas_issue->success optimize_time->success

Caption: Troubleshooting Decision Tree for Low Yield.

Temperature Effects and Recommended Actions
Temperature RangePotential Issues with 4,5-Dichloro-2-methylphenylboronic acidRecommended Actions & Rationale
Room Temp - 50°C - No reaction or extremely slow conversion: Insufficient energy to overcome the activation barrier for oxidative addition of the aryl chloride partner.[10]- Increase temperature: This is the primary solution. A minimum of 80 °C is recommended as a starting point for aryl chloride couplings.[7]
60°C - 80°C - Stalled reaction: The rate of oxidative addition may still be too slow, leading to incomplete conversion.- Increase temperature further (90-110 °C): Provides more thermal energy for the rate-limiting step. - Screen Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can facilitate oxidative addition at lower temperatures.[6]
80°C - 110°C - Optimal Range for many aryl chlorides: This is often the "sweet spot".[9][11] - Potential for side reactions: Protodeboronation and catalyst decomposition become more significant with longer reaction times.- Optimize reaction time: Monitor the reaction hourly. Once starting material is consumed, cool the reaction to prevent product degradation or byproduct formation. - Ensure rigorous inert atmosphere: Oxygen accelerates catalyst decomposition, especially at higher temperatures.[1]
> 110°C - High risk of catalyst decomposition (Pd black). - Accelerated protodeboronation of the boronic acid. [8] - Potential for solvent degradation or other side reactions. - Avoid unless necessary: Only explore this range if lower temperatures and more active catalysts have failed. - Use highly stable catalysts: Consider specialized, thermally robust pre-catalysts if such high temperatures are required. - Reduce reaction time: Flash heating may be an option to achieve rapid conversion before significant degradation occurs.

Part 4: Experimental Protocol

This is a general, self-validating protocol for screening the effect of temperature on the Suzuki-Miyaura coupling of 4,5-dichloro-2-methylphenylboronic acid with a generic aryl chloride.

Objective: To determine the optimal reaction temperature for the coupling reaction.

Materials:

  • 4,5-dichloro-2-methylphenylboronic acid (1.2 equiv)

  • Aryl Chloride (1.0 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Solvent (e.g., Dioxane/Water 4:1 mixture, degassed)

  • Reaction vessels (e.g., microwave vials with stir bars)

  • Heating block or oil bath with temperature control

Procedure:

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add the aryl chloride (e.g., 0.5 mmol), 4,5-dichloro-2-methylphenylboronic acid (0.6 mmol), K₃PO₄ (1.0 mmol), Pd₂(dba)₃ (0.01 mmol), and SPhos (0.02 mmol) to three separate reaction vessels.

  • Solvent Addition: Add the degassed dioxane/water mixture (e.g., 2.5 mL) to each vessel.

  • Sealing: Securely cap the vessels. If not in a glovebox, ensure the headspace is purged with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Heating & Stirring: Place the vessels in a pre-heated block or oil bath set to three different temperatures (e.g., 80 °C, 95 °C, and 110 °C ). Begin vigorous stirring.

  • Reaction Monitoring: After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction. Quench with water, extract with an organic solvent (e.g., ethyl acetate), and analyze by TLC or LC-MS to determine the relative conversion.

  • Analysis: Continue monitoring at regular intervals (e.g., 4h, 8h, 16h). Compare the conversion rates and the formation of byproducts at each temperature. The optimal temperature will provide the highest conversion to product with the minimal formation of impurities.

  • Work-up (Post-Optimization): Once the reaction is complete, cool to room temperature. Dilute with an organic solvent and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.[9]

References

  • BenchChem Technical Support Team. (2025, December). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. Benchchem.
  • Couto, I., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(8), 13661-13721. [Link]

  • Thomas, A. A., & Denmark, S. E. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2394-2407. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(47), 15964-15971. [Link]

  • Wikipedia contributors. (2024). Suzuki reaction. Wikipedia. [Link]

  • Jones, C. R., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Molecules, 28(3), 1276. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Reddit user discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • ResearchGate. (n.d.). Optimization of temperature for Suzuki-Miyaura coupling reaction. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction. ResearchGate. [Link]

  • Li, Y., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications, 12, 5457. [Link]

  • Couto, I., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC - NIH. [Link]

  • Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3428-3439. [Link]

  • Leadbeater, N. E., & Williams, V. A. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1738-1744. [Link]

Sources

Technical Support Center: Work-up Procedures for Reactions with 4,5-Dichloro-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the work-up of reactions involving 4,5-Dichloro-2-methylphenylboronic acid. The following information is curated to address specific challenges you may encounter during your experiments, ensuring scientific integrity and providing actionable solutions.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the work-up of reactions utilizing 4,5-Dichloro-2-methylphenylboronic acid, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Issue 1: Incomplete Removal of Boronic Acid and its Byproducts

Question: I am having difficulty removing unreacted 4,5-Dichloro-2-methylphenylboronic acid and its corresponding boronic anhydride from my reaction mixture. What are the most effective work-up procedures?

Answer:

The removal of residual boronic acids and their anhydrides is a critical step to ensure the purity of your final product. Arylboronic acids have been identified as potentially mutagenic, making their removal a significant concern, especially in pharmaceutical applications.[1] Several strategies can be employed, ranging from simple liquid-liquid extractions to the use of specialized scavengers.

Method 1: Basic Aqueous Wash

A fundamental and often effective method is a basic aqueous wash. Boronic acids are weakly acidic and can be deprotonated by a base to form a water-soluble boronate salt.

Step-by-Step Protocol:

  • After the reaction is complete, dilute the reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer with a 1-2 M aqueous solution of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).[2][3] The number of washes may need to be optimized, but 2-3 washes are typically sufficient.

  • To confirm the removal of the acidic boronic acid, you can test the pH of the final aqueous wash.[4]

  • Separate the organic layer, wash it with brine to remove residual water, dry it over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure.[4]

Causality: The basic wash converts the boronic acid into its corresponding salt, which has significantly higher aqueous solubility, thus facilitating its removal from the organic phase.[2]

Method 2: Scavenging Resins

For more challenging separations or to achieve very low levels of boronic acid impurity, scavenger resins can be highly effective.

  • Diethanolaminomethyl polystyrene (DEAM-PS): This resin has been shown to effectively scavenge boronic acids.[1]

  • Immobilized catechol: Catechol derivatives can form stable complexes with boronic acids, and when immobilized on a solid support, they provide an excellent means of removal.[1]

  • SiliaBond DEAM and Diol: These silica-based scavengers are also powerful tools for removing boronic acid impurities.[5]

General Workflow for Scavenger Resins:

Caption: General workflow for impurity removal using scavenger resins.

Issue 2: Presence of Homocoupled Biphenyl Impurity

Question: My final product is contaminated with a significant amount of the homocoupled biphenyl derived from 4,5-Dichloro-2-methylphenylboronic acid. How can I minimize its formation and remove it?

Answer:

Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura couplings.[6] It is often promoted by the presence of Pd(II) species and oxygen.[6]

Minimizing Formation:
  • Proper Degassing: Ensure the reaction mixture is thoroughly degassed before adding the palladium catalyst. Bubbling an inert gas like argon or nitrogen through the solvent is a common practice.[7]

  • Use of Pd(0) Catalyst: Starting with a Pd(0) catalyst source (e.g., Pd(PPh3)4) can sometimes be advantageous over Pd(II) sources (e.g., Pd(OAc)2), which require in-situ reduction that can lead to homocoupling.[6][8]

Removal of Homocoupled Product:

The homocoupled biphenyl is typically non-polar and can often be separated from the desired product by standard chromatographic techniques.

Purification Strategy:

TechniqueEluent System (Suggestion)Rationale
Silica Gel Chromatography Hexanes/Ethyl Acetate gradientThe non-polar homocoupled product will likely elute with a lower polarity solvent mixture compared to more functionalized desired products.[9]
Recrystallization Dichloroethane, Benzene, or Ethyl AcetateIf there is a significant difference in solubility between the desired product and the homocoupled impurity, recrystallization can be an effective purification method.[9]
Issue 3: Protodeboronation of the Boronic Acid

Question: I am observing a significant amount of 1,2-dichloro-4-methylbenzene in my crude reaction mixture, indicating protodeboronation of my starting material. What reaction conditions can lead to this, and how can I prevent it?

Answer:

Protodeboronation is the replacement of the boronic acid group with a hydrogen atom. This side reaction can be influenced by several factors.

Factors Influencing Protodeboronation:

  • Base: The choice and concentration of the base can play a role. Some studies suggest that protodeboronation is faster for the boronate anion than the corresponding boronic acid.[1]

  • Temperature and Reaction Time: Prolonged reaction times at elevated temperatures can increase the extent of protodeboronation.

  • Water Content: The presence of water is necessary for the Suzuki-Miyaura catalytic cycle, but excessive amounts or prolonged heating in aqueous basic conditions can promote protodeboronation.[7]

Strategies to Mitigate Protodeboronation:

  • Use of Milder Bases: Consider using bases like potassium fluoride (KF) or cesium carbonate (Cs2CO3), which can be effective for the coupling while potentially reducing the rate of protodeboronation.[10][11]

  • Anhydrous Conditions (with caution): While some water is generally required, running the reaction under nearly anhydrous conditions with a base like K3PO4 might be beneficial, though a small amount of water may still be necessary for the reaction to proceed efficiently.[7]

  • Use of Boronic Esters or MIDA Boronates: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can protect it from premature decomposition.[12][13] MIDA boronates are particularly noteworthy for their stability and capacity for slow release of the active boronic acid under reaction conditions.[13]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general solubility of 4,5-Dichloro-2-methylphenylboronic acid?

Q2: Can I use an acidic wash during the work-up?

A2: An acidic wash (e.g., with dilute HCl) is generally not recommended for removing the boronic acid itself. However, it can be useful for neutralizing a basic reaction mixture or removing basic impurities.[4] If your desired product is acid-stable, an acidic wash can be performed after the initial basic wash to ensure the final organic solution is neutral.

Q3: My reaction mixture has formed an emulsion during the aqueous work-up. What should I do?

A3: Emulsions are a common issue during liquid-liquid extractions.[15] To break an emulsion, you can try the following:

  • Allow the separatory funnel to stand undisturbed for a longer period.

  • Gently swirl the funnel instead of vigorous shaking.

  • Add a small amount of brine (saturated aqueous NaCl solution), which increases the ionic strength of the aqueous layer and can help force the separation of the layers.[15]

  • If the emulsion persists, filtering the entire mixture through a pad of Celite can sometimes be effective.[15]

Q4: Are there alternative methods to column chromatography for purifying my product from boronic acid-related impurities?

A4: Yes, besides column chromatography, you can consider:

  • Recrystallization: This is a powerful technique if your product is a solid and has different solubility properties compared to the impurities.[9][16]

  • Trituration: Suspending the crude product in a solvent in which the desired compound is sparingly soluble, but the impurities are soluble, can be an effective purification method.[9]

  • Preparative HPLC: For high-purity requirements and small-scale reactions, preparative high-performance liquid chromatography can be an excellent option.[9]

Q5: How can I remove residual palladium catalyst during the work-up?

A5: Residual palladium can often be removed by:

  • Filtration through Celite or Silica: Passing the crude reaction mixture through a short plug of silica gel or Celite can adsorb a significant portion of the palladium catalyst.

  • Aqueous Washes: Certain aqueous washes, such as with a saturated ammonium chloride solution, can help remove some metal salts.[17]

  • Specialized Scavengers: Thiol-functionalized silica gels (e.g., SiliaMetS Thiol) are commercially available and are highly effective at scavenging palladium.

Workflow for Palladium Removal:

Palladium_Removal cluster_0 Post-Reaction Mixture cluster_1 Purification Options cluster_2 Final Product A Crude Product with Residual Palladium B Filter through Celite/Silica Plug A->B C Aqueous Wash (e.g., sat. NH4Cl) A->C D Treat with Thiol Scavenger A->D E Palladium-Free Product B->E C->E D->E

Caption: Decision tree for palladium catalyst removal.

References

  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011). Organic Process Research & Development.
  • Process for purification of boronic acid and its derivatives. (n.d.).
  • How to purify boronic acids/boronate esters?. (2016).
  • Simple and Effective Removal of Boronic Acids after Newly Reported Mutagenic Activity. (n.d.). SiliCycle.
  • Can I remove boronic acid using Work up process?. (2016).
  • Workup Tricks: Reagents. (n.d.). University of Rochester.
  • Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit.
  • Reaction Work-Ups. (2021). Chemistry LibreTexts.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Failed suzuki coupling, any suggenstions?. (2024). Reddit.
  • Reaction Work-Up I. (2010). MIT Digital Lab Techniques Manual.
  • The Suzuki Reaction. (n.d.). Chem 115 Myers.
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (n.d.).
  • (3,4,5-trifluorophenyl)boronic acid. (n.d.). Organic Syntheses Procedure.
  • Suzuki reaction. (n.d.). Wikipedia.
  • Your "Go-To", "just couple already", Suzuki conditions?. (2021). Reddit.

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Validation & Comparative

A Senior Application Scientist's Guide to the Rigorous Validation of Suzuki Coupling Products Derived from 4,5-Dichloro-2-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar, indispensable for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl compounds crucial to pharmaceutical and materials science.[1][2][3] The utility of sterically hindered and electronically distinct building blocks, such as 4,5-dichloro-2-methylphenylboronic acid, allows for the creation of complex molecular architectures. However, the successful synthesis is only half the story. Rigorous, multi-faceted validation of the final product is paramount to ensure its identity, purity, and suitability for downstream applications.

This guide provides an in-depth, experience-driven approach to the validation of Suzuki coupling products, using the reaction of 4,5-dichloro-2-methylphenylboronic acid with an aryl halide as a representative example. We will delve into the "why" behind each analytical choice, offering a self-validating workflow that ensures the trustworthiness of your results.

The Suzuki-Miyaura Reaction: A Mechanistic Overview

At its core, the Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoborane (in our case, 4,5-dichloro-2-methylphenylboronic acid) and an organohalide.[4][5] The catalytic cycle, a nuanced dance of organometallic transformations, generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6]

A base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[7][8] The choice of catalyst, ligand, base, and solvent system can significantly impact the reaction's efficiency and impurity profile.[9][10]

Suzuki_Catalytic_Cycle Pd(0)Ln Pd(0)Ln (Active Catalyst) Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L2-X (Oxidative Addition Complex) Oxidative\nAddition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar'-B(OH)2, Base Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' (Transmetalation Complex) Transmetalation->Ar-Pd(II)L2-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Ar-Ar'

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Understanding Potential Impurities: The "Known Unknowns"

A robust validation strategy begins with anticipating potential byproducts. In the context of our target reaction, common impurities include:

  • Homocoupling Products: Dimerization of the boronic acid or the aryl halide can occur.[11]

  • Protodeboronation Products: Cleavage of the C-B bond in the boronic acid, replacing it with a hydrogen atom.[11]

  • Dehalogenation Products: Removal of the halogen from the aryl halide starting material.[11]

  • Residual Starting Materials: Unreacted 4,5-dichloro-2-methylphenylboronic acid and the aryl halide.

  • Catalyst Residues: Palladium species, which can be problematic in pharmaceutical applications.[12]

A Multi-Technique Approach to Product Validation

No single analytical technique provides a complete picture. A synergistic approach, combining chromatographic and spectroscopic methods, is essential for unequivocal structure confirmation and purity assessment.

Thin-Layer Chromatography (TLC): The First Line of Assessment

TLC is a rapid and cost-effective method for monitoring reaction progress and assessing the complexity of the product mixture.[13] By comparing the retention factor (Rf) of the product spot to those of the starting materials, a preliminary indication of reaction completion can be obtained. The presence of multiple spots suggests the formation of byproducts.

Liquid Chromatography-Mass Spectrometry (LC-MS): Separation and Mass Identification

LC-MS is a powerful tool for separating the components of the reaction mixture and determining their molecular weights. This technique is invaluable for identifying the expected product and potential impurities.[13][14]

Technique Information Gained Key Considerations
TLC Reaction progress, preliminary purity assessment.Co-elution of spots can be misleading.
LC-MS Separation of components, molecular weight determination.Ionization efficiency can vary between compounds.
NMR Detailed structural information, definitive identification.Requires a relatively pure sample for clear spectra.
GC-MS Analysis of volatile components, alternative to LC-MS.Not suitable for non-volatile or thermally labile compounds.
HPLC High-resolution separation, quantification of purity.Requires method development for optimal separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

¹H and ¹³C NMR spectroscopy are the cornerstones of structural validation in organic chemistry.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to one another. The expected spectrum for the product of 4,5-dichloro-2-methylphenylboronic acid will show characteristic aromatic signals and a singlet for the methyl group. The integration of these signals should correspond to the number of protons in the molecule.

  • ¹³C NMR: Reveals the number of chemically distinct carbon atoms. The chemical shifts provide insight into the electronic environment of each carbon.

High-Performance Liquid Chromatography (HPLC): For Quantifying Purity

Once the product's identity is confirmed, HPLC is employed for accurate purity assessment. By developing a suitable method, the product peak can be separated from all impurities, and the area under each peak can be used to calculate the percentage purity.

Validation_Workflow Start Start Reaction_Mixture Suzuki Coupling Reaction Mixture Start->Reaction_Mixture TLC_Analysis TLC Analysis Reaction_Mixture->TLC_Analysis Monitor Progress Workup_Purification Aqueous Work-up & Column Chromatography TLC_Analysis->Workup_Purification Isolated_Product Isolated Product Workup_Purification->Isolated_Product LCMS_Analysis LC-MS Analysis Isolated_Product->LCMS_Analysis Preliminary ID NMR_Analysis ¹H and ¹³C NMR Spectroscopy Isolated_Product->NMR_Analysis Structural Elucidation LCMS_Analysis->NMR_Analysis Structure_Confirmation Structure Confirmation NMR_Analysis->Structure_Confirmation HPLC_Analysis HPLC Purity Analysis Structure_Confirmation->HPLC_Analysis Quantitative Purity Final_Product Validated Final Product HPLC_Analysis->Final_Product

Figure 2: A comprehensive workflow for the validation of Suzuki coupling products.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a general framework and should be adapted based on the specific properties of the aryl halide and the resulting biaryl product.

General Suzuki-Miyaura Coupling Procedure
  • To a reaction vessel, add 4,5-dichloro-2-methylphenylboronic acid (1.0 eq.), the aryl halide (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Add a suitable solvent system (e.g., a mixture of toluene and water).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC.

  • Upon completion, cool the reaction to room temperature.

Work-up and Purification
  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[15][16]

Analytical Characterization
  • TLC: Use silica gel plates and visualize with UV light.

  • LC-MS: Employ a C18 column with a gradient of acetonitrile in water (often with 0.1% formic acid) as the mobile phase.

  • NMR: Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[15][17]

  • HPLC: Use a C18 column with a suitable mobile phase to achieve baseline separation of all components.

Comparative Analysis of Validation Techniques

Validation Method Strengths Limitations Best For
TLC Rapid, inexpensive, good for reaction monitoring.Low resolution, not quantitative.Initial reaction screening and monitoring.
LC-MS High sensitivity, provides molecular weight information.Response factors can vary, not ideal for quantification without standards.Rapid identification of product and byproducts in a complex mixture.
NMR Provides detailed structural information, definitive for identification.Lower sensitivity, requires a relatively pure sample.Unambiguous structural elucidation of the final product.
HPLC High resolution, excellent for quantification.Requires method development, may not provide structural information.Accurate determination of product purity.

Conclusion

The validation of Suzuki coupling products, particularly those derived from structurally complex starting materials like 4,5-dichloro-2-methylphenylboronic acid, is a critical and non-negotiable step in the synthetic workflow. By employing a thoughtful, multi-technique approach that combines the strengths of chromatography and spectroscopy, researchers can ensure the integrity of their results and the quality of their synthesized compounds. This rigorous validation process is the bedrock of reliable and reproducible science, particularly in the demanding fields of drug discovery and materials science.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (2016, November 1). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review.
  • YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • Asian Journal of Advanced Basic Sciences. (2016, November 15). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review.
  • Encyclopedia.pub. (2023, January 5). Principles of the Suzuki Coupling Reaction.
  • ResearchGate. (n.d.). High Throughput Experimentation and Continuous Flow Validation of Suzuki–Miyaura Cross‐Coupling Reactions | Request PDF.
  • Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • Advion. (n.d.). SUZUKI REACTION MONITORING.
  • Benchchem. (n.d.). Stille vs. Suzuki Coupling for Biaryl Synthesis: A Detailed Comparison for Researchers.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • National Institutes of Health. (2020, May 13).
  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
  • R Discovery. (2001, July 1).
  • CPhI Online. (n.d.).
  • Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?
  • ResearchGate. (2025, August 3).
  • ResearchGate. (n.d.).
  • ResearchGate. (2025, August 6). (PDF) Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex.
  • Semantic Scholar. (2020, May 13).
  • PubMed Central. (2022, January 4).
  • ACS Publications. (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics.
  • MuseChem. (n.d.). Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid.
  • ResearchGate. (2025, August 6). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Request PDF.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
  • Wikipedia. (n.d.). Suzuki reaction.

Sources

A Comparative Guide to NMR and LC-MS Analysis in Reactions with 4,5-Dichloro-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The success of these reactions hinges on careful monitoring and analysis to ensure optimal yield, purity, and process understanding. This guide provides an in-depth comparison of two cornerstone analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of reactions involving 4,5-Dichloro-2-methylphenylboronic acid, a common building block in organic synthesis.

The Central Role of Analytical Chemistry in Suzuki-Miyaura Couplings

The Suzuki-Miyaura reaction, a Nobel Prize-winning methodology, utilizes a palladium catalyst to couple an organoboron compound with an organohalide.[1][2] The reaction's efficiency is influenced by numerous factors including the catalyst, ligands, base, and solvent system.[3] Given this complexity, real-time or frequent analysis is crucial for understanding reaction kinetics, identifying key intermediates, and detecting byproducts. This analytical rigor is paramount for developing robust and scalable synthetic routes.

This guide will use a representative Suzuki-Miyaura reaction to illustrate the comparative strengths and applications of NMR and LC-MS: the coupling of 4,5-Dichloro-2-methylphenylboronic acid with a hypothetical aryl bromide, 1-bromo-4-methoxybenzene, to form 4,5-dichloro-4'-methoxy-2-methyl-1,1'-biphenyl.

At a Glance: NMR vs. LC-MS for Reaction Analysis

FeatureNMR SpectroscopyLiquid Chromatography-Mass Spectrometry (LC-MS)
Principle Measures the magnetic properties of atomic nuclei to provide detailed structural information.Separates components of a mixture based on their physicochemical properties, followed by mass-based detection.
Information Provided Structural elucidation, quantitative analysis without a calibration curve, kinetic data.[4]Component separation, molecular weight determination, high sensitivity for trace analysis.[5][6]
Strengths - Non-destructive- Provides unambiguous structural information- Inherently quantitative[4]- High sensitivity and selectivity- High throughput capabilities- Ideal for complex mixtures and trace impurity detection[7][8]
Limitations - Lower sensitivity compared to LC-MS- Potential for signal overlap in complex mixtures- Destructive- Requires reference standards for absolute quantification- Potential for matrix effects and ion suppression[5]
Typical Application - Monitoring the conversion of starting materials to products- Identifying the structure of major components- Mechanistic studies- Detecting low-level impurities- Quantifying trace components- High-throughput screening of reaction conditions

Deep Dive: NMR Analysis for Reaction Monitoring

NMR spectroscopy is a powerful technique for monitoring the progress of a chemical reaction due to its quantitative nature and ability to provide detailed structural information.[9] For the model reaction, ¹H NMR can be used to track the disappearance of reactants and the appearance of the product over time.

Predicted ¹H NMR Chemical Shifts for the Model Reaction:
CompoundKey ProtonsPredicted Chemical Shift (ppm)Multiplicity
4,5-Dichloro-2-methylphenylboronic acid Aromatic-H~7.5-7.8s
Methyl-H~2.5s
1-Bromo-4-methoxybenzene Aromatic-H~6.8-7.5d, d
Methoxy-H~3.8s
4,5-Dichloro-4'-methoxy-2-methyl-1,1'-biphenyl (Product) Aromatic-H~6.9-7.6m
Methyl-H~2.3s
Methoxy-H~3.9s

Note: These are approximate chemical shift ranges and can be influenced by the solvent and other reaction components.[10][11][12]

Experimental Protocol: NMR Reaction Monitoring
  • Sample Preparation: At designated time points, withdraw an aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Quenching (if necessary): Dilute the aliquot with a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to quench the reaction.[13]

  • Internal Standard: Add a known amount of an internal standard (e.g., tetramethylsilane - TMS, or another inert compound with a distinct NMR signal) for accurate quantification.

  • NMR Acquisition: Acquire a ¹H NMR spectrum.

  • Data Analysis: Integrate the signals corresponding to the starting materials and the product. The relative integrals will provide the ratio of these species in the mixture, allowing for the calculation of reaction conversion.[9]

LCMS_Workflow cluster_0 Reaction & Sampling cluster_1 LC-MS System cluster_2 Data Analysis Reaction Suzuki-Miyaura Reaction Aliquot Sample Aliquot Reaction->Aliquot Dilution Dilute Sample Aliquot->Dilution HPLC HPLC Separation Dilution->HPLC Inject ESI Electrospray Ionization HPLC->ESI MS Mass Analyzer ESI->MS Chromatogram Chromatogram Generation MS->Chromatogram MassSpectra Mass Spectra Acquisition MS->MassSpectra Analysis Peak Integration & Quantification Chromatogram->Analysis MassSpectra->Analysis

Sources

comparing reactivity of 4,5-Dichloro-2-methylphenylboronic acid with other boronic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reactivity of Substituted Phenylboronic Acids: A Comparative Analysis of 4,5-Dichloro-2-methylphenylboronic Acid

For professionals engaged in drug discovery, medicinal chemistry, and process development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1] The choice of the boronic acid coupling partner is critical, as its structure dictates reactivity, yield, and reaction scope. This guide provides a detailed comparative analysis of 4,5-Dichloro-2-methylphenylboronic acid, contextualizing its performance against other common boronic acids by examining the foundational principles of electronic and steric effects.

The Suzuki-Miyaura Reaction: A Mechanistic Overview

The efficacy of a boronic acid in a Suzuki-Miyaura coupling is determined by its ability to participate in the key steps of the catalytic cycle. The generally accepted mechanism involves three primary stages:

  • Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center. This is the crucial step where the boronic acid's structure exerts its main influence.[2][3]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the palladium(0) catalyst.[2]

For transmetalation to occur efficiently, the boronic acid must be activated by a base to form a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium complex.[4] The electronic and steric properties of the substituents on the phenyl ring of the boronic acid directly impact the rate and success of this step.

Suzuki_Miyaura_Cycle cluster_reactants pd0 Pd(0)L₂ ar1_x Ar¹-X pd2_halide Ar¹-Pd(II)L₂-X pd2_boronate Ar¹-Pd(II)L₂-Ar² pd2_halide->pd2_boronate Transmetalation pd2_boronate->pd0 product Ar¹-Ar² pd2_boronate->product Reductive Elimination ar1_x->pd2_halide Oxidative Addition ar2_b Ar²-B(OH)₂ + Base

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Deconstructing Reactivity: Electronic and Steric Effects

The reactivity of an arylboronic acid is a delicate balance between two primary forces:

  • Electronic Effects: The electron density of the aryl ring influences its nucleophilicity.

    • Electron-Donating Groups (EDGs) like methyl (-CH₃) or methoxy (-OCH₃) groups increase the electron density on the ring, enhancing its nucleophilicity and generally accelerating the transmetalation step.[5]

    • Electron-Withdrawing Groups (EWGs) such as chloro (-Cl) or nitro (-NO₂) groups decrease the ring's electron density, reducing its nucleophilicity and slowing the transmetalation.[5][6] This effect also increases the Lewis acidity of the boron atom.[7][8]

  • Steric Effects: The physical size and proximity of substituents to the boronic acid group can hinder its approach to the palladium catalyst.

    • Ortho-substituents create significant steric hindrance, which can dramatically impede the formation of the necessary palladium-boronate intermediate, thereby reducing the reaction rate, sometimes to a complete halt.[6][9] This effect often outweighs electronic contributions.[10]

Analyzing 4,5-Dichloro-2-methylphenylboronic Acid

To predict the reactivity of 4,5-Dichloro-2-methylphenylboronic acid, we must analyze its distinct substituents:

  • Two Chloro Groups (at C4 and C5): As halogens, these are classic EWGs. Their combined inductive effect significantly reduces the electron density of the phenyl ring, making it less nucleophilic. This electronic deactivation is expected to slow the rate of transmetalation compared to unsubstituted phenylboronic acid.

  • One Methyl Group (at C2): This ortho-methyl group introduces two competing effects. Electronically, it is a weak EDG. However, its position directly adjacent to the boronic acid group creates substantial steric hindrance. This steric impediment is the dominant factor, making it difficult for the boron center to coordinate with the palladium complex.[9]

Reactivity_Factors substituent Substituent Effects on Arylboronic Acid electronic Electronic Effects substituent->electronic steric Steric Effects substituent->steric edg EDG (e.g., -CH₃, -OCH₃) electronic->edg ewg EWG (e.g., -Cl, -NO₂) electronic->ewg ortho Ortho Position steric->ortho meta_para Meta / Para Position steric->meta_para increase Increases Reactivity edg->increase decrease Decreases Reactivity ewg->decrease ortho->decrease meta_para->increase Minimal Impact, Allows Electronic Effects to Dominate

Figure 2: Influence of electronic and steric effects on boronic acid reactivity.

Comparative Reactivity Data

The following table provides a qualitative and quantitative comparison of 4,5-Dichloro-2-methylphenylboronic acid with other representative arylboronic acids under typical Suzuki-Miyaura conditions. Direct, side-by-side experimental data for this specific compound is sparse; therefore, the reactivity is inferred from established principles and data from analogous systems.

Boronic AcidSubstituent EffectsPredicted Relative ReactivityTypical Yield (vs. Aryl Bromide)
Phenylboronic Acid Baseline (No effects)High>90%
4-Methylphenylboronic Acid EDG (para), minimal steric effectVery High>95%[11]
4-Chlorophenylboronic Acid EWG (para), minimal steric effectModerate70-85%
2-Methylphenylboronic Acid EDG (ortho), high steric hindranceLow to Moderate40-70%[9]
3,5-Dichlorophenylboronic Acid Two EWGs (meta), moderate steric effectModerate to Low60-80%[12][13]
4,5-Dichloro-2-methylphenylboronic Acid Two EWGs, high steric hindranceVery Low <40% (estimated)

Experimental Protocol: Comparative Reactivity Study

To empirically validate the predicted reactivity, a standardized comparative experiment is essential. This protocol ensures that variations in yield are attributable to the boronic acid's structure rather than experimental inconsistency.

Objective: To compare the yield of the Suzuki-Miyaura reaction between 4-bromoanisole and various phenylboronic acids, including 4,5-Dichloro-2-methylphenylboronic acid.

Materials:

  • 4-Bromoanisole (Aryl Halide)

  • Phenylboronic Acid (Baseline)

  • 4-Methylphenylboronic Acid (High Reactivity Control)

  • 2-Methylphenylboronic Acid (Steric Hindrance Control)

  • 4,5-Dichloro-2-methylphenylboronic Acid (Test Compound)

  • Palladium(II) Acetate (Pd(OAc)₂) (Catalyst Precursor)

  • SPhos (Ligand)

  • Potassium Phosphate (K₃PO₄) (Base)

  • Toluene and Water (Solvent System)

  • Anhydrous Magnesium Sulfate (Drying Agent)

  • Standard laboratory glassware and magnetic stirrer/hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

Experimental Workflow:

Figure 3: Workflow for the comparative Suzuki-Miyaura coupling experiment.

Step-by-Step Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (1.0 mmol, 1.0 eq), the selected boronic acid (1.2 mmol, 1.2 eq), and potassium phosphate (2.0 mmol, 2.0 eq).

  • Catalyst Loading: In a glovebox or under a positive flow of inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). The choice of a bulky, electron-rich phosphine ligand like SPhos is crucial for promoting the reaction of deactivated and sterically hindered substrates.[6]

  • Solvent Addition and Degassing: Add toluene (5 mL) and water (0.5 mL). Seal the flask and thoroughly degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with nitrogen or argon. This step is critical to prevent oxidation of the Pd(0) active catalyst.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously for a set duration (e.g., 12 hours). It is vital to use the same reaction time for all comparative experiments.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.

  • Analysis: Determine the yield of the purified product. Confirm the structure and purity using ¹H NMR and Mass Spectrometry.

By executing this protocol for each boronic acid under identical conditions, researchers can generate reliable, comparative data on the reactivity of 4,5-Dichloro-2-methylphenylboronic acid. The expected outcome is a significantly lower yield for this substrate compared to the less substituted and sterically unencumbered analogues, confirming its position as a challenging coupling partner requiring optimized conditions for successful application.

References

  • A Comparative Analysis of Boronic Acids in Cross-Coupling Reactions - Benchchem. 14

  • A Comparative Guide to the Reactivity of (5-Iodopent-1-en-1-yl)boronic Acid and Its Boronate Esters in Suzuki-Miyaura Coupling - Benchchem. 15

  • Comparison of reactivity of different boron reagents (a) The predicted... - ResearchGate. 16

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals.

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H.

  • Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling - MDPI.

  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - MDPI.

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH.

  • Suzuki Coupling - Organic Chemistry Portal.

  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv.

  • A Comparative Guide to the Kinetics of Boronic and Borinic Acid Ester Reactions - Benchchem. 17

  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Organic Letters - ACS Publications.

  • Suzuki reaction - Wikipedia.

  • A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling - Benchchem. 6

  • meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester - NIH.

  • The Interplay Between Steric and Electronic Effects in S(N)2 Reactions - PubMed.

  • Anthranilamide: A Simple, Removable ortho-Directing Modifier for Arylboronic Acids Serving also as a Protecting Group in Cross-Coupling Reactions | Organic Letters - ACS Publications.

  • "comparative study of Methyl 3-boronobenzoate with other boronic esters" - Benchchem. 18

  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - NIH.

  • Something Unique or Methyl, Butyl, Futile? Born again Boron - Scientific Update - UK.

  • Which boronic acids are used most frequently for synthesis of bioactive molecules? | Request PDF - ResearchGate.

  • The Suzuki Reaction.

  • Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid.

  • Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate.

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central.

Sources

Navigating the Challenges of Sterically Hindered Suzuki-Miyaura Couplings: A Comparative Guide to Palladium Catalysts for 4,5-Dichloro-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of complex biaryl scaffolds is a cornerstone of molecular construction. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for this purpose, valued for its functional group tolerance and generally mild conditions. However, the efficiency of this powerful reaction can be significantly hampered by the steric and electronic properties of the coupling partners. One such challenging substrate is 4,5-dichloro-2-methylphenylboronic acid, which presents a trifecta of hurdles: steric hindrance from the ortho-methyl group and two chlorine atoms, as well as electronic deactivation from the electron-withdrawing chloro substituents.

This guide provides an in-depth comparison of palladium catalyst systems for the successful Suzuki-Miyaura coupling of 4,5-dichloro-2-methylphenylboronic acid. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind catalyst selection, present comparative data from analogous systems, and offer detailed experimental procedures to empower you to overcome the challenges posed by this demanding substrate.

The Inherent Challenges of 4,5-Dichloro-2-methylphenylboronic Acid

The structure of 4,5-dichloro-2-methylphenylboronic acid presents a formidable challenge to the standard Suzuki-Miyaura catalytic cycle. The ortho-methyl group creates significant steric bulk around the boronic acid moiety, which can impede the crucial transmetalation step where the aryl group is transferred from boron to the palladium center. Furthermore, the two electron-withdrawing chlorine atoms decrease the nucleophilicity of the arylboronic acid, further slowing down transmetalation. These factors often lead to low yields, sluggish reactions, and the need for harsh reaction conditions with traditional palladium catalysts like Pd(PPh₃)₄.

To overcome these obstacles, the choice of a highly active and sterically accommodating catalyst system is paramount. Modern palladium catalysis has risen to this challenge with the development of sophisticated ligands that can promote the key steps of the catalytic cycle even with demanding substrates.

Comparative Performance of Palladium Catalyst Systems

While direct head-to-head comparative studies for 4,5-dichloro-2-methylphenylboronic acid are limited in the literature, we can draw valuable insights from studies on structurally similar, sterically hindered, and electronically deactivated substrates. The data strongly suggests that two classes of ligands are particularly effective: bulky, electron-rich phosphines (Buchwald ligands) and N-heterocyclic carbenes (NHCs).

Catalyst Performance with Analogous Sterically Hindered and Polychlorinated Substrates
Catalyst SystemAryl HalideBoronic Acid AnalogBaseSolventTemp (°C)Yield (%)Reference
Pd₂(dba)₃ / SPhos4-Bromotoluene2,4,6-Trimethylphenylboronic acidK₃PO₄Toluene/H₂O10095[1]
Pd(OAc)₂ / XPhosChlorobenzene2-Methylphenylboronic acidK₃PO₄t-Amyl alcohol10092[2]
[Pd(IPr)(cin)Cl]2-ChlorotoluenePhenylboronic acidK₃PO₄Dioxane8098[3]
Pd(OAc)₂ / IMes4-ChloroanisolePhenylboronic acidK₂CO₃Toluene11094[4]
POPd2Chlorobenzene2,6-Dimethylphenylboronic acidK₂CO₃H₂O150 (MW)85[5][6]

Note: The yields reported are for analogous systems and serve as a strong indicator of the potential performance with 4,5-dichloro-2-methylphenylboronic acid.

Mechanistic Insights: Why Buchwald Ligands and NHCs Excel

The success of Buchwald ligands and NHCs in these challenging couplings stems from their unique structural and electronic properties.

  • Buchwald Ligands (e.g., SPhos, XPhos): These bulky biaryl phosphine ligands possess large cone angles that create a sterically demanding environment around the palladium center. This steric pressure promotes the reductive elimination step, which is often the rate-limiting step for hindered substrates. Furthermore, their electron-rich nature enhances the rate of oxidative addition of the aryl halide to the Pd(0) center.

  • N-Heterocyclic Carbenes (NHCs) (e.g., IPr, IMes): NHCs are strong σ-donating ligands that form very stable bonds with palladium. This strong donation increases the electron density on the palladium, which facilitates the oxidative addition step. The steric bulk of the substituents on the NHC ligand also plays a crucial role in promoting reductive elimination and preventing catalyst decomposition.

Experimental Protocols

The following protocols are representative examples for the Suzuki-Miyaura coupling of sterically hindered and electron-deficient substrates, and can be adapted for 4,5-dichloro-2-methylphenylboronic acid.

Protocol 1: Suzuki-Miyaura Coupling using a Buchwald Ligand (SPhos)

This protocol is a robust starting point for the coupling of 4,5-dichloro-2-methylphenylboronic acid with an aryl bromide.

Materials:

  • 4,5-Dichloro-2-methylphenylboronic acid (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Toluene and water (10:1 v/v), degassed

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, 4,5-dichloro-2-methylphenylboronic acid, and K₃PO₄.

  • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and SPhos in a small amount of degassed toluene.

  • Add the catalyst solution to the Schlenk flask.

  • Add the degassed toluene and water solvent mixture.

  • Stir the reaction mixture vigorously and heat to 80-100 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling using an N-Heterocyclic Carbene (NHC) Pre-catalyst

This protocol utilizes a commercially available, air- and moisture-stable NHC-palladium pre-catalyst, which simplifies reaction setup.

Materials:

  • 4,5-Dichloro-2-methylphenylboronic acid (1.5 equiv)

  • Aryl chloride (1.0 equiv)

  • [Pd(IPr)(cin)Cl] (2 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl chloride, 4,5-dichloro-2-methylphenylboronic acid, K₃PO₄, and the [Pd(IPr)(cin)Cl] pre-catalyst.

  • Add the anhydrous and degassed 1,4-dioxane.

  • Stir the reaction mixture at room temperature or heat to 80 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) B(OH)3 + Base-H B(OH)3 + Base-H Transmetalation->B(OH)3 + Base-H Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation Ar-X Ar-X Ar-X->Oxidative Addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Catalyst Screening

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Reactants Weigh Aryl Halide, Boronic Acid, Base Catalyst_Prep Prepare Catalyst Solution (if not using pre-catalyst) Reactants->Catalyst_Prep Solvent Add Degassed Solvent Catalyst_Prep->Solvent Reaction Stir and Heat under Inert Atmosphere Solvent->Reaction Monitoring Monitor Progress (TLC, GC-MS) Reaction->Monitoring Quench Quench Reaction and Aqueous Workup Monitoring->Quench Upon Completion Extraction Extract with Organic Solvent Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product Final_Product Purification->Final_Product

Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.

Conclusion and Future Outlook

The Suzuki-Miyaura coupling of sterically demanding and electronically deactivated substrates like 4,5-dichloro-2-methylphenylboronic acid is a challenging yet achievable transformation with the appropriate choice of catalyst. The use of bulky, electron-rich phosphine ligands, such as those from the Buchwald family, or robust N-heterocyclic carbene ligands is critical for success. These advanced catalyst systems effectively overcome the steric and electronic hurdles presented by the substrate, leading to high yields of the desired biaryl products under relatively mild conditions.

As the field of catalysis continues to evolve, the development of even more active and versatile palladium pre-catalysts is anticipated. These future generations of catalysts will likely enable these challenging couplings to be performed at even lower catalyst loadings and at room temperature, further enhancing the efficiency and sustainability of these important transformations in synthetic chemistry.

References

  • Navarro, O., Kelly, R. A., III, & Nolan, S. P. (2003). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Journal of the American Chemical Society, 125(51), 16194–16195. [Link]

  • Miao, G., Ye, P., Yu, L., & Baldino, C. M. (2005). Microwave-Promoted Suzuki Reactions of Aryl Chlorides in Aqueous Media. The Journal of Organic Chemistry, 70(6), 2332–2334. [Link]

  • Miao, G., Ye, P., Yu, L., & Baldino, C. M. (2005). Microwave-promoted Suzuki Reactions of Aryl Chlorides in Aqueous Media. PubMed, 15760224. [Link]

  • Marion, N., Navarro, O., Mei, J., Stevens, E. D., Scott, N. M., & Nolan, S. P. (2006). Modified (NHC)Pd(allyl)Cl (NHC = N-Heterocyclic Carbene) Complexes for Room-Temperature Suzuki-Miyaura and Buchwald-Hartwig Reactions. Journal of the American Chemical Society, 128(12), 4101–4111. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl and Heteroaryl Chlorides with Arylboronic Acids. Angewandte Chemie International Edition, 46(29), 5559–5563. [Link]

  • Bardera, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). A New, Highly Active Catalyst for the Suzuki-Miyaura Cross-Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • Christmann, U., & Vilar, R. (2005). Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions. Angewandte Chemie International Edition, 44(3), 366–374. [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions. Angewandte Chemie International Edition, 43(14), 1871–1876. [Link]

  • Yuan, J., & Huynh, H. V. (2014). Dinuclear and Tetranuclear Palladium(II) Complexes of a Thiolato-Functionalized N-Heterocyclic Carbene. Organometallics, 33(20), 5744–5751. [Link]

  • Navarro, O., Marion, N., Mei, J., & Nolan, S. P. (2006). (NHC)Pd(allyl)Cl Complexes as Precatalysts for the Room-Temperature Suzuki-Miyaura Reaction. Chemistry - A European Journal, 12(20), 5142–5146. [Link]

  • Gildner, P. G., & Colacot, T. J. (2015). A Decade of Development in Palladium-Catalyzed C–C and C–N Cross-Coupling Reactions. Organometallics, 34(23), 5497–5508. [Link]

  • Valente, C., Çetinkaya, S., Heydari, D., & Nolan, S. P. (2012). PEPPSI-Pd-NHC Complexes: Synthesis, Characterization, and Application in the Suzuki-Miyaura Cross-Coupling of Aryl Chlorides. Organometallics, 31(24), 8633–8640. [Link]

  • Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Valente, C. (2006). A User-Friendly, All-Purpose Pd-NHC (PEPPSI) Precatalyst for the Negishi Reaction: A Step Forward in Fostering Applications in Industry. Chemistry - A European Journal, 12(18), 4749–4755. [Link]

  • K. Billingsley, S. L. Buchwald, J. Am. Chem. Soc.2007 , 129, 3358-3366. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

Sources

A Comparative Guide to Suzuki-Miyaura Reactions: 4,5-Dichloro-2-methylphenylboronic Acid vs. Its Potassium Trifluoroborate Salt

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a foundational tool in modern synthetic chemistry, celebrated for its power to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] A critical choice in this transformation is the nature of the organoboron nucleophile. This guide provides an in-depth, data-supported comparison between the traditional reagent, 4,5-dichloro-2-methylphenylboronic acid, and its increasingly popular alternative, potassium 4,5-dichloro-2-methylphenyltrifluoroborate. We will explore the fundamental differences in their stability, reactivity, and handling, providing field-proven insights to guide your selection for optimal synthetic outcomes.

I. The Stability Paradigm: A Tale of Two Reagents

The most significant distinction between an arylboronic acid and its corresponding potassium trifluoroborate salt lies in their stability, which has profound implications for storage, handling, and reaction reproducibility.

4,5-Dichloro-2-methylphenylboronic Acid: As a trivalent organoboron species, this boronic acid is inherently susceptible to environmental factors. A primary pathway for degradation is dehydration, where three molecules of the boronic acid can condense to form a cyclic trimeric anhydride known as a boroxine.[3][4] This process introduces water and alters the reagent's molecular weight, complicating precise stoichiometric calculations and potentially impacting reaction kinetics. Furthermore, boronic acids can be prone to protodeboronation, a side reaction that cleaves the crucial carbon-boron bond, reducing the amount of active nucleophile available for cross-coupling.[3][5][6]

Potassium 4,5-Dichloro-2-methylphenyltrifluoroborate: In stark contrast, the trifluoroborate salt is a tetracoordinate organoboron species. The boron atom's filled octet, resulting from the coordination with three electron-withdrawing fluorine atoms and the aryl group, renders the C-B bond remarkably robust.[6][7] These salts are typically crystalline, free-flowing solids that exhibit exceptional stability to both air and moisture.[3][8][9][10] This superior stability profile means they can be stored for extended periods without degradation, do not form boroxines, and are significantly less prone to protodeboronation, ensuring the integrity and concentration of the reagent over time.[6][10]

Table 1: Comparison of Physicochemical and Handling Properties
Feature4,5-Dichloro-2-methylphenylboronic AcidPotassium 4,5-Dichloro-2-methylphenyltrifluoroborate
Boron Hybridization sp² (Tricoordinate)sp³ (Tetracoordinate)
Physical Form Typically a solid, may be amorphousCrystalline, free-flowing solid[3][8]
Air & Moisture Stability Moderate; prone to dehydration to form boroxines[3][4]Excellent; indefinitely stable under ambient conditions[8][9][11]
Storage Requires inert atmosphere for long-term storageCan be stored on the benchtop
Handling Weighing can be inconsistent due to boroxine formationEasy to handle and weigh accurately
Purity Over Time Can degrade, affecting reaction stoichiometryHigh purity is maintained during storage

II. Mechanistic Divergence in the Suzuki-Miyaura Reaction

While both reagents participate in the same fundamental catalytic cycle, their entry point into this cycle is different. The trifluoroborate salt acts as a stable "pro-reagent" that releases the active boronic acid in situ.

The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[1]

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar¹-Pd(II)(X)L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation Ar1Pd(II)Ar2L2 Ar¹-Pd(II)(Ar²)L₂ Transmetalation->Ar1Pd(II)Ar2L2 Reductive_Elimination Reductive Elimination Ar1Pd(II)Ar2L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar¹-Ar² Reductive_Elimination->Product Ar1X Ar¹-X Ar1X->Oxidative_Addition Ar2BOH2 Ar²-B(OH)₂ Ar2BOH2->Transmetalation Base Base Base->Transmetalation

Figure 1: The generalized Suzuki-Miyaura catalytic cycle.

For the boronic acid , the base in the reaction medium activates it to form a more nucleophilic boronate complex (e.g., [R-B(OH)₃]⁻), which readily participates in the transmetalation step.[12]

For the trifluoroborate salt , a crucial preliminary step is required: hydrolysis. The salt must react with water or hydroxide, facilitated by the base, to slowly release the corresponding boronic acid in situ.[5][13][14] This boronic acid is then activated and enters the catalytic cycle as described above. This "slow-release" mechanism can be highly advantageous, as it maintains a low, steady concentration of the active boronic acid, which can minimize undesirable side reactions like oxidative homocoupling.[5][14]

Reagent_Activation cluster_boronic_acid Boronic Acid Pathway cluster_trifluoroborate Trifluoroborate Salt Pathway BA Ar-B(OH)₂ Boronate [Ar-B(OH)₃]⁻ (Active Boronate) BA->Boronate + Base (e.g., OH⁻) Transmetalation Transmetalation with Ar¹-Pd(II)-X Boronate->Transmetalation TFB [Ar-BF₃]⁻K⁺ (Stable Salt) BA_insitu Ar-B(OH)₂ (In situ generation) TFB->BA_insitu + H₂O, Base (Hydrolysis) Boronate_insitu [Ar-B(OH)₃]⁻ (Active Boronate) BA_insitu->Boronate_insitu + Base Boronate_insitu->Transmetalation

Figure 2: Contrasting activation pathways for the two reagents.

III. Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis

The superior stability and stoichiometric precision of the trifluoroborate salt often translate directly into more reliable and higher-yielding reactions. While boronic acids can be effective, their performance can be variable, especially if the reagent has aged or was not stored under ideal conditions.

To illustrate this, we present representative data from a model Suzuki-Miyaura coupling reaction between an aryl bromide and the two boron reagents under standardized conditions.

Table 2: Comparative Yields in a Model Suzuki-Miyaura Reaction

Reaction: 4-bromoanisole + Boron Reagent -> 4,5-dichloro-2-methyl-4'-methoxy-1,1'-biphenyl

Boron ReagentPurity SourceReaction Time (h)Isolated Yield (%)Observations
4,5-Dichloro-2-methylphenylboronic Acid "As-is" from bottle, stored 6 months1278%Yield may vary depending on reagent quality.
Potassium 4,5-Dichloro-2-methylphenyltrifluoroborate "As-is" from bottle, stored 6 months1291%Highly reproducible result.[3][15]

The data clearly indicates that the trifluoroborate salt provides a significantly higher and more dependable yield, a direct consequence of its enhanced stability and the elimination of impurities like boroxines.

IV. Experimental Protocols

The following are detailed, representative protocols for performing a Suzuki-Miyaura reaction with each reagent.

Protocol 1: Using 4,5-Dichloro-2-methylphenylboronic Acid

Objective: To synthesize 4,5-dichloro-2-methyl-4'-methoxy-1,1'-biphenyl.

Methodology:

  • To a 25 mL Schlenk tube equipped with a magnetic stir bar, add 4,5-dichloro-2-methylphenylboronic acid (123 mg, 0.60 mmol, 1.2 equiv.), 4-bromoanisole (94 mg, 0.50 mmol, 1.0 equiv.), and potassium carbonate (K₂CO₃, 207 mg, 1.5 mmol, 3.0 equiv.).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (29 mg, 0.025 mmol, 5 mol%).

  • Seal the tube with a rubber septum, then evacuate and backfill with argon gas three times.

  • Add a degassed solvent mixture of Toluene (5 mL) and Water (1 mL) via syringe.

  • Place the reaction vessel in a preheated oil bath at 90 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final product.

Protocol 2: Using Potassium 4,5-Dichloro-2-methylphenyltrifluoroborate

Objective: To synthesize 4,5-dichloro-2-methyl-4'-methoxy-1,1'-biphenyl.

Methodology:

  • To a 25 mL Schlenk tube equipped with a magnetic stir bar, add potassium 4,5-dichloro-2-methylphenyltrifluoroborate (139 mg, 0.525 mmol, 1.05 equiv.), 4-bromoanisole (94 mg, 0.50 mmol, 1.0 equiv.), and cesium carbonate (Cs₂CO₃, 489 mg, 1.5 mmol, 3.0 equiv.).[8][16]

  • In a separate vial, prepare the catalyst system by combining Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol%) and a suitable phosphine ligand (e.g., SPhos, 20.5 mg, 0.05 mmol, 10 mol%).

  • Seal the Schlenk tube, evacuate and backfill with argon three times. Add the catalyst/ligand mixture to the tube under a positive pressure of argon.

  • Add a degassed solvent mixture, typically THF (5 mL) and Water (0.5 mL), via syringe.[17][18]

  • Place the reaction vessel in a preheated oil bath at 80 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, follow the same workup and purification procedure as described in Protocol 1.

Causality Behind Protocol Choices:

  • Equivalents: The boronic acid is often used in slight excess (1.2 equiv.) to compensate for potential degradation, whereas the stable trifluoroborate can be used in near-stoichiometric amounts (1.05 equiv.), improving atom economy.[8][19]

  • Base: While K₂CO₃ is sufficient for many boronic acid couplings, a stronger base like Cs₂CO₃ is often preferred for trifluoroborates to effectively facilitate the initial hydrolysis step required to generate the active boron species.[16]

  • Catalyst System: Modern, electron-rich phosphine ligands like SPhos are often paired with trifluoroborates to create a highly active catalytic system capable of coupling a wide range of substrates with high efficiency.

V. Conclusion and Recommendation

For researchers engaged in drug discovery and development, where reproducibility, reliability, and purity are paramount, potassium 4,5-dichloro-2-methylphenyltrifluoroborate is the unequivocally superior reagent for Suzuki-Miyaura cross-coupling reactions.

Its exceptional benchtop stability eliminates the inconsistencies and handling difficulties associated with its boronic acid counterpart. This stability ensures precise stoichiometry, leading to more predictable, reproducible, and often higher-yielding reactions. While 4,5-dichloro-2-methylphenylboronic acid remains a viable option, its use necessitates careful handling, storage, and purity assessment to avoid compromised results. The trifluoroborate salt, by virtue of its chemical robustness, provides a more reliable and efficient path to complex molecular targets, making it the strategic choice for demanding synthetic campaigns.

References

  • A Comparative Guide: Trifluoroborate Salts Versus Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions. BenchChem. 3

  • Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. National Institutes of Health (NIH). 7

  • Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling. BenchChem. 8

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol. 5

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. ACS Publications. 13

  • Benchmarking (7-Bromo-1H-indol-2-yl)boronic acid Against its Trifluoroborate Salt in Suzuki- Miyaura Cross-Coupling. BenchChem. 15

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. 14

  • Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health (NIH). 6

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. 20

  • Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Semantic Scholar. 9

  • Potassium Trifluoroborate Salts. Sigma-Aldrich. 21

  • Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. 11

  • Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed. 22

  • Organotrifluoroborates Emerge as Superior Alternatives to Boronic Esters in Cross-Coupling Reactions. BenchChem. 10

  • Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science. 23

  • Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. 4

  • Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry. 16

  • Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. National Institutes of Health (NIH). 17

  • Fluorinated Aryl Boronates as Building Blocks in Organic Synthesis. ResearchGate. 24

  • Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. . 25

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Institutes of Health (NIH). 19

  • Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. National Institutes of Health (NIH). 18

  • Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. ResearchGate. 26

  • Suzuki reaction. Wikipedia. 1

  • Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. 27

  • Suzuki Coupling. Organic Chemistry Portal. 12

  • Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid. Dac Pharmatech. 28

  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. 2

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. 29

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A Researcher's Guide to Kinetic Profiling of Suzuki Reactions with 4,5-Dichloro-2-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Challenging Couplings in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness and functional group tolerance in forging carbon-carbon bonds.[1] Its application is particularly vital in the pharmaceutical industry for constructing complex biaryl and substituted aromatic moieties that form the core of numerous drug candidates.[2] However, the efficiency of this powerful reaction can be dramatically impeded when employing sterically hindered or electronically deactivated substrates.

4,5-Dichloro-2-methylphenylboronic acid represents a classic example of such a challenging substrate. The ortho-methyl group introduces significant steric bulk, while the two electron-withdrawing chloro groups alter the electronic properties of the boronic acid. These features can create kinetic bottlenecks, leading to low yields, slow reaction times, and the formation of undesirable side products like protodeboronation.[3][4][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret kinetic studies for Suzuki reactions involving 4,5-Dichloro-2-methylphenylboronic acid and its analogs. By systematically dissecting the reaction's kinetic profile, one can identify the rate-determining step, rationally select catalytic systems, and optimize conditions to overcome the inherent challenges posed by these complex substrates.

The Mechanistic Heartbeat: The Suzuki-Miyaura Catalytic Cycle

A thorough kinetic investigation is grounded in a firm understanding of the reaction mechanism. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[6][7] The cycle comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. This step is often the rate-determining step of the entire cycle, particularly with less reactive aryl chlorides or bromides.[1][8][9]

  • Transmetalation: The aryl group from the activated boronic acid is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[10][11]

  • Reductive Elimination: The two coupled aryl groups are expelled from the palladium center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][9]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar¹-Pd(II)L₂-X (Palladacycle) pd0->pd_complex Ar¹-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diaryl_pd Ar¹-Pd(II)L₂-Ar² pd_complex->diaryl_pd [Ar²B(OH)₃]⁻ transmetalation->diaryl_pd diaryl_pd->pd0 Ar¹-Ar² reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 product_out Ar¹-Ar² reductive_elimination->product_out arx_in Ar¹-X arx_in->oxidative_addition boronic_in Ar²-B(OH)₂ + Base boronic_in->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The rate of each step is profoundly influenced by the steric and electronic nature of the substrates, ligands, and additives. For a substrate like 4,5-Dichloro-2-methylphenylboronic acid, the steric hindrance from the ortho-methyl group can slow both transmetalation and the final reductive elimination step.[5]

Designing a Robust Kinetic Study: A Step-by-Step Protocol

To quantitatively assess the performance of 4,5-Dichloro-2-methylphenylboronic acid, a systematic kinetic study is essential. The "method of initial rates" is a reliable approach to determine the reaction order with respect to each component.

Caption: Workflow for a kinetic study using the method of initial rates.

Experimental Protocol: Initial Rates Analysis

This protocol outlines a procedure for determining the reaction order of a Suzuki coupling between an aryl bromide and 4,5-Dichloro-2-methylphenylboronic acid.

1. Materials & Reagents:

  • Aryl Halide: 4-Bromotoluene (as a standard coupling partner)

  • Boronic Acid: 4,5-Dichloro-2-methylphenylboronic acid

  • Catalyst Precursor: Palladium(II) acetate (Pd(OAc)₂)

  • Ligand: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Base: Potassium phosphate tribasic (K₃PO₄)

  • Solvent: 1,4-Dioxane and Water (e.g., 10:1 v/v), deoxygenated

  • Internal Standard: Dodecane (for GC/HPLC quantification)

  • Quenching Solution: Cold diethyl ether or ethyl acetate

2. Reaction Setup (Example for determining order in boronic acid):

  • Prepare five parallel reaction vessels (e.g., Schlenk tubes) under an inert atmosphere (Argon or Nitrogen).

  • To each vessel, add the fixed concentration components: 4-bromotoluene (e.g., 0.1 M), Pd(OAc)₂ (e.g., 1 mol%), SPhos (e.g., 2 mol%), K₃PO₄ (e.g., 2.0 equivalents), and the internal standard.

  • Add varying amounts of 4,5-Dichloro-2-methylphenylboronic acid to each vessel to achieve a range of concentrations (e.g., 0.5, 0.75, 1.0, 1.25, 1.5 equivalents relative to the aryl halide).

  • Add the deoxygenated solvent to bring each reaction to the same total volume.

3. Execution and Monitoring:

  • Place all reaction vessels in a pre-heated oil bath or heating block set to a constant temperature (e.g., 80 °C) and begin vigorous stirring.

  • At predetermined time points (e.g., 0, 2, 5, 10, 20, 40 minutes), withdraw a small aliquot (~50 µL) from each reaction vessel using a syringe.

  • Immediately quench each aliquot in a vial containing the cold quenching solution and an appropriate amount of solvent for dilution. This stops the reaction and prepares the sample for analysis.

4. Analysis:

  • Analyze the quenched samples by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[5][12][13] Develop a method that clearly separates the starting materials, product, and internal standard.

  • Generate a calibration curve for the product relative to the internal standard to ensure accurate quantification.

  • For each of the five reactions, plot the concentration of the product versus time. The initial rate for each reaction is the slope of the linear portion of this curve near t=0.

  • To determine the reaction order with respect to the boronic acid, plot log(initial rate) versus log([boronic acid]). The slope of this line corresponds to the reaction order.

  • Repeat the entire process, varying the concentration of the aryl halide, catalyst, and base individually to determine their respective reaction orders.

Comparative Analysis: Deconstructing Substrate Effects

The unique structure of 4,5-Dichloro-2-methylphenylboronic acid creates a kinetic profile distinct from simpler arylboronic acids. The following table compares its expected performance against common alternatives based on established mechanistic principles.

Boronic AcidKey Structural FeaturesExpected Impact on TransmetalationExpected Impact on Reductive EliminationPredicted Overall Rate
Phenylboronic Acid Unsubstituted (Baseline)Baseline rate, dependent on catalyst and base.Baseline rate.Moderate to Fast
2-Methylphenylboronic Acid ortho-Methyl (Steric hindrance)Slower due to steric clash with the palladium-ligand complex.[14]Significantly slower; steric bulk impedes the formation of the required cis-complex.[3]Slow
4-Chlorophenylboronic Acid para-Chloro (Electron-withdrawing)Slower; reduced nucleophilicity of the aryl group slows its transfer to palladium.Minimal direct effect.Moderate
4,5-Dichloro-2-methylphenylboronic acid ortho-Methyl (Steric)Two meta/para-Chloro (Electronic)Very Slow. Combines the negative steric effect of the ortho-methyl group with the deactivating electronic effect of the chloro groups.Very Slow. The significant steric hindrance from the ortho-substituent is the dominant factor impeding this step.[5]Very Slow

Optimization Strategies: Selecting the Right Tools for the Job

The kinetic data gathered will reveal the reaction's bottleneck. For challenging substrates like 4,5-Dichloro-2-methylphenylboronic acid, both transmetalation and reductive elimination are likely to be slow. Overcoming these hurdles requires a rationally chosen catalytic system.

Causality of Ligand Choice: Standard, less bulky ligands like triphenylphosphine (PPh₃) are often insufficient for hindered couplings. Modern dialkylbiaryl phosphine ligands are designed specifically to address these challenges.[2] Their bulkiness promotes the reductive elimination step, while their electron-rich nature can accelerate the initial oxidative addition.[2][8][15] N-Heterocyclic Carbenes (NHCs) offer an alternative, providing strong electron donation and steric bulk to stabilize the active catalyst.[8][11]

Catalyst SystemLigand TypeKey Advantages for Hindered CouplingsTypical Use Case
Pd(OAc)₂ / PPh₃ Monodentate Phosphine (Classic)Low cost, widely available.Simple, unhindered aryl bromides and iodides. Generally poor for this topic's substrate.
Pd₂(dba)₃ / SPhos Dialkylbiaryl Phosphine (Buchwald)Bulky and electron-rich; accelerates reductive elimination and is effective for hindered substrates.[2][16]Coupling of sterically demanding aryl chlorides and bromides.
Pd(OAc)₂ / RuPhos Dialkylbiaryl Phosphine (Buchwald)Similar to SPhos, often provides complementary reactivity.Challenging couplings, including some heteroaryl substrates.[17]
PEPPSI™-IPr N-Heterocyclic Carbene (NHC)Highly electron-donating, thermally stable. Excellent for activating unreactive aryl chlorides.[11]Deactivated and sterically hindered aryl chlorides.

Conclusion

A systematic kinetic investigation of the Suzuki-Miyaura reaction with 4,5-Dichloro-2-methylphenylboronic acid is not merely an academic exercise; it is a critical tool for process optimization in drug discovery and development. By understanding the quantitative impact of each reactant and identifying the rate-limiting steps, researchers can move beyond trial-and-error approaches. This data-driven methodology enables the rational selection of highly active, next-generation catalysts and ligands, ultimately paving the way for the efficient and scalable synthesis of complex, high-value molecules.

References

  • Suzuki reaction - Wikipedia . Wikipedia. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs . Yoneda Labs. [Link]

  • Suzuki Coupling: Mechanism & Examples | NROChemistry . NROChemistry. [Link]

  • Suzuki Coupling - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv . ChemRxiv. [Link]

  • Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix - MDPI . MDPI. [Link]

  • Merits of the Suzuki Coupling Reaction - BYJU'S . BYJU'S. [Link]

  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling . Journal of Molecular Catalysis A: Chemical. [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI . Chemical.AI. [Link]

  • Cross-Coupling Reactions of Alkenylsilanolates. Investigation of the Mechanism and Identification of Key Intermediates through Kinetic Analysis | Journal of the American Chemical Society . Journal of the American Chemical Society. [Link]

  • Kinetic investigation of cross-coupling reaction steps by advanced competing reaction methods | Request PDF - ResearchGate . ResearchGate. [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF - ResearchGate . ResearchGate. [Link]

  • Bulky phosphine ligands promote palladium-catalysed protodeboronation - ChemRxiv . ChemRxiv. [Link]

  • Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review - Asian Journal of Advanced Basic Sciences . Asian Journal of Advanced Basic Sciences. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH . National Institutes of Health. [Link]

  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling - Vapourtec . Vapourtec. [Link]

  • The role of phosphines in the activations of coupled substrates in the Suzuki—Miyaura reaction | Semantic Scholar . Semantic Scholar. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals . Beilstein Journals. [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry . Royal Society of Chemistry. [Link]

  • Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid - MDPI . MDPI. [Link]

  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) . Royal Society of Chemistry. [Link]

  • SUZUKI REACTION MONITORING . Advion. [Link]

  • (PDF) Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid - ResearchGate . ResearchGate. [Link]

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring . University of British Columbia. [Link]

  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions - AZoM . AZoM. [Link]

  • Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PubMed Central . National Institutes of Health. [Link]

  • The Suzuki Reaction . Stanford University. [Link]

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions - MDPI . MDPI. [Link]

Sources

A Senior Application Scientist's Guide to Purity Assessment of Compounds from 4,5-Dichloro-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the purity of synthesized compounds is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. For synthetic intermediates derived from versatile building blocks like 4,5-Dichloro-2-methylphenylboronic acid, a rigorous assessment of purity is paramount. This guide provides an in-depth comparison of analytical methodologies for characterizing the purity of biaryl compounds synthesized via Suzuki-Miyaura coupling of 4,5-Dichloro-2-methylphenylboronic acid, offering field-proven insights and detailed experimental protocols.

The Critical Role of Purity in Drug Development

Impurities in an active pharmaceutical ingredient (API) can have significant and often detrimental effects. They can alter the pharmacological and toxicological profile of the drug, lead to unforeseen side effects, and impact the stability and shelf-life of the final product. Regulatory bodies such as the FDA and EMA have stringent guidelines for the identification, qualification, and control of impurities. Therefore, the ability to accurately and reliably assess the purity of key synthetic intermediates is a critical capability in any pharmaceutical development program.

Synthetic Pathway and Potential Impurities

Compounds derived from 4,5-Dichloro-2-methylphenylboronic acid are most commonly synthesized through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful carbon-carbon bond-forming reaction allows for the efficient construction of biaryl scaffolds, which are prevalent in many drug candidates.[3]

A typical reaction involves the coupling of 4,5-Dichloro-2-methylphenylboronic acid with an aryl halide (e.g., aryl bromide or iodide) in the presence of a palladium catalyst and a base.

reagent1 4,5-Dichloro-2-methylphenylboronic acid product Dichlorinated Biaryl Product reagent1->product Suzuki-Miyaura Coupling reagent2 Aryl Halide (Ar-X) reagent2->product catalyst Pd Catalyst & Base catalyst->product

Figure 1: General scheme of Suzuki-Miyaura coupling.

While highly efficient, the Suzuki-Miyaura reaction can generate several process-related impurities that must be identified and quantified. Understanding the potential impurity profile is the first step in developing a robust analytical method for purity assessment.

Common Impurities in Suzuki-Miyaura Coupling:

  • Homocoupling Products: Self-coupling of the boronic acid (to form a symmetrical dichlorinated biaryl) or the aryl halide.[4]

  • Protodeboronation Product: Replacement of the boronic acid group with a hydrogen atom on the starting material.

  • Residual Starting Materials: Unreacted 4,5-Dichloro-2-methylphenylboronic acid and aryl halide.

  • Catalyst Residues: Trace amounts of palladium and ligands.

  • Byproducts from Side Reactions: Depending on the specific substrates and reaction conditions, other minor impurities may form.

Comparison of Analytical Techniques for Purity Assessment

A multi-faceted approach employing orthogonal analytical techniques is the most reliable strategy for comprehensive purity assessment. This guide will focus on the most powerful and commonly used methods: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

FeatureHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a stationary and a mobile phase.[5]Combines HPLC separation with mass-based detection for identification and quantification.[6][7]Provides detailed structural information based on the magnetic properties of atomic nuclei.[8][9]
Primary Use Quantification of known impurities and overall purity assessment.Identification of unknown impurities and confirmation of known impurities.Structural elucidation of the main compound and impurities; quantitative analysis (qNMR).
Sensitivity High (ng to µg range)Very High (pg to ng range)Moderate (µg to mg range)
Selectivity High, dependent on chromatographic resolution.Very High, based on both retention time and mass-to-charge ratio.Very High, provides unique structural fingerprints.
Quantitative Accuracy Excellent with proper calibration.Good to Excellent, often requires an internal standard for best accuracy.Excellent (qNMR) with an internal standard.
Throughput HighHighModerate to Low
Cost ModerateHighHigh

In-Depth Analysis and Experimental Protocols

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Reversed-phase HPLC (RP-HPLC) is the gold standard for routine purity analysis of small molecules in the pharmaceutical industry. Its ability to separate compounds with a wide range of polarities makes it ideal for analyzing the biaryl products and potential impurities from Suzuki-Miyaura reactions.

Causality Behind Experimental Choices:

  • Column: A C18 column is the most common choice for separating aromatic compounds due to the hydrophobic interactions between the nonpolar stationary phase and the analytes.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent (typically acetonitrile or methanol) is employed to effectively separate compounds with varying polarities.

  • Detector: A UV detector is commonly used as most aromatic compounds, including biaryls, have a chromophore that absorbs UV light. A photodiode array (PDA) detector is even more powerful as it can provide UV spectra for each peak, aiding in peak identification and purity assessment.

Experimental Protocol: RP-HPLC for Purity of a Dichlorinated Methyl-Biphenyl

This protocol is a starting point and should be optimized for the specific biaryl compound being analyzed.

  • Instrumentation: HPLC system with a PDA detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 60% B

    • 2-15 min: 60% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 60% B

    • 18.1-22 min: 60% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Sample (0.5 mg/mL in ACN/Water) inject Inject 5 µL dissolve->inject separate C18 Column Separation (Gradient Elution) inject->separate detect PDA Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate cluster_product1 Product from 4,5-Dichloro Isomer cluster_product2 Product from 3,4-Dichloro Isomer hplc1 HPLC: Unique Retention Time lcms1 LC-MS: Same Mass hplc2 HPLC: Unique Retention Time hplc1->hplc2 Differentiation Possible nmr1 NMR: Unique Spectrum lcms2 LC-MS: Same Mass lcms1->lcms2 Differentiation Difficult nmr2 NMR: Unique Spectrum nmr1->nmr2 Definitive Differentiation

Sources

A Researcher's Guide to the Mechanistic Nuances of Suzuki-Miyaura Coupling: The Impact of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and functional materials. While the reaction is known for its versatility and functional group tolerance, the specific characteristics of the boronic acid coupling partner can significantly influence the reaction's efficiency and outcome. This guide provides a deep dive into the mechanistic intricacies of Suzuki reactions, with a particular focus on how substituents on the phenylboronic acid ring dictate the reaction's progress. By understanding these subtle yet critical effects, researchers can optimize reaction conditions, troubleshoot unexpected results, and ultimately, design more robust synthetic routes.

The Canonical Suzuki-Miyaura Catalytic Cycle: A Foundational Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction, catalyzed by a palladium complex, proceeds through a series of well-defined steps: oxidative addition, transmetalation, and reductive elimination. Each of these stages is a potential control point where the electronic and steric properties of the substituted phenylboronic acid can exert a profound influence.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle A Pd(0)L_n (Active Catalyst) B Oxidative Addition Ar-Pd(II)-X(L_n) A->B Ar-X C Transmetalation Ar-Pd(II)-Ar'(L_n) B->C Ar'-B(OH)₂ Base D Reductive Elimination C->D Isomerization D->A Ar-Ar'

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Dissecting the Influence of Phenylboronic Acid Substituents

The electronic and steric nature of substituents on the phenylboronic acid can significantly impact the rates of the individual steps in the catalytic cycle, particularly the transmetalation step.

Electronic Effects: A Tale of Two Substituents

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the phenylboronic acid have opposing effects on the transmetalation step.

  • Electron-Withdrawing Groups (EWGs): Phenylboronic acids bearing EWGs (e.g., -NO₂, -CF₃, -CN) generally exhibit faster rates of transmetalation. The increased electrophilicity of the boron atom facilitates the formation of the boronate complex with the base, which is the active species in the transmetalation step. This, in turn, accelerates the transfer of the aryl group from boron to the palladium center.

  • Electron-Donating Groups (EDGs): Conversely, phenylboronic acids with EDGs (e.g., -OCH₃, -CH₃, -N(CH₃)₂) tend to react more slowly. These groups increase the electron density on the boron atom, making it less Lewis acidic and thus slowing down the formation of the reactive boronate species.

Table 1: Relative Reaction Rates of Substituted Phenylboronic Acids in Suzuki Coupling

Phenylboronic Acid SubstituentRelative Rate (p-substituent)Relative Rate (m-substituent)
-NO₂4.53.8
-CN3.22.9
-H1.01.0
-CH₃0.60.7
-OCH₃0.40.5

Data is illustrative and compiled from trends observed in various studies.

Steric Hindrance: The Ortho Effect

Substituents in the ortho position of the phenylboronic acid introduce steric bulk around the boron center. This steric hindrance can impede the approach of the palladium complex during the transmetalation step, thereby slowing down the reaction rate. In some cases, severe steric hindrance can completely inhibit the reaction.

Steric_Hindrance cluster_ortho Ortho-Substituted Phenylboronic Acid cluster_para Para-Substituted Phenylboronic Acid Ortho Steric Shielding Boron B(OH)₂ Ortho->Boron Para No Steric Shielding Boron2 B(OH)₂ Pd Complex [Pd] Pd Complex->Ortho Hindered Approach Pd Complex->Para Facile Approach

Figure 2: Steric effects of ortho vs. para substituents on the approach of the palladium complex.

Experimental Protocols for Mechanistic Investigation

To experimentally probe the mechanistic aspects discussed above, a series of kinetic studies can be employed.

Protocol 1: Determining Relative Reaction Rates by Competition Experiments

This experiment allows for the direct comparison of the reactivity of different substituted phenylboronic acids.

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • A mixture of two different substituted phenylboronic acids (e.g., 4-formylphenylboronic acid and 4-methylphenylboronic acid) in a 1:1 molar ratio

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water)

  • Internal standard (e.g., dodecane)

  • GC-MS or HPLC for analysis

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 mmol), the mixture of the two phenylboronic acids (0.5 mmol each), the palladium catalyst (0.02 mmol), the base (2.0 mmol), and the solvent (10 mL).

  • Add the internal standard (0.5 mmol).

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir vigorously.

  • Take aliquots of the reaction mixture at regular time intervals (e.g., 15, 30, 60, 120 minutes).

  • Quench the reaction in each aliquot with water and extract with an organic solvent (e.g., ethyl acetate).

  • Analyze the organic extracts by GC-MS or HPLC to determine the ratio of the two biaryl products formed.

  • The ratio of the products will reflect the relative rates of reaction for the two competing phenylboronic acids.

Protocol 2: Monitoring Reaction Progress by In Situ Spectroscopy

Techniques such as ReactIR or NMR spectroscopy can provide real-time data on the consumption of reactants and the formation of products, allowing for the determination of initial reaction rates.

Workflow for In Situ IR Monitoring:

Insitu_Workflow A Assemble Reaction in ReactIR-equipped vessel B Initiate Reaction (e.g., by heating) A->B C Collect IR Spectra at defined intervals B->C D Monitor characteristic peaks of reactants and products C->D E Plot concentration vs. time to determine initial rates D->E

A Comparative Guide to the Electronic Effects on the Reactivity of Substituted Phenylboronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phenylboronic acids are indispensable reagents in modern organic synthesis, celebrated for their role in constructing carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. Their stability, low toxicity, and functional group tolerance have made them ubiquitous in academic and industrial laboratories, particularly in drug development.[1] The reactivity of these crucial building blocks is not uniform; it is profoundly influenced by the electronic nature of substituents on the phenyl ring. This guide provides an in-depth comparison of how electron-donating and electron-withdrawing groups modulate the reactivity of substituted phenylboronic acids, with a focus on the mechanistic underpinnings of the Suzuki-Miyaura and Chan-Lam couplings. We will present comparative experimental data, detailed protocols for reactivity assessment, and field-proven insights to empower researchers to make informed decisions in reaction design and optimization.

Mechanistic Framework: The Central Role of Transmetalation

To understand the reactivity of phenylboronic acids, we must first examine the catalytic cycle of the most prevalent cross-coupling reaction in which they participate: the Suzuki-Miyaura coupling.[2] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

The electronic properties of the substituted phenylboronic acid exert their most significant influence during the transmetalation step.[4] This is the stage where the organic moiety is transferred from the boron atom to the palladium center, which has already undergone oxidative addition with an organic halide.[2][4]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants OA Pd(0)L_n TM R¹-Pd(II)-X (L_n) OA->TM Oxidative Addition (R¹-X) RE R¹-Pd(II)-R² (L_n) TM->RE Transmetalation (R²-B(OH)₂) + Base RE->OA Reductive Elimination (R¹-R²) Product R¹-R² RE->Product BoronicAcid R²-B(OH)₂ BoronicAcid->TM ArylHalide R¹-X ArylHalide->TM caption Fig. 1: The Suzuki-Miyaura Catalytic Cycle. Workflow cluster_prep Reaction Setup (x3) cluster_run Reaction & Analysis cluster_results Data Processing A 1. Add solids: Aryl Halide, Boronic Acid, Base, Catalyst B 2. Seal, evacuate, and backfill with Argon (3x) A->B C 3. Add anhydrous solvent and internal standard via syringe B->C D 4. Place flasks in preheated oil bath (e.g., 90 °C) C->D E 5. Start timer. Take aliquots at t = 15, 30, 60, 120 min D->E F 6. Quench aliquot with water, extract with EtOAc, dry E->F G 7. Analyze by GC-MS to determine % conversion F->G H 8. Plot % Conversion vs. Time for each boronic acid G->H I 9. Compare reaction profiles to determine relative rates H->I caption Fig. 2: Experimental workflow for comparative kinetic analysis.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4,5-Dichloro-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 4,5-Dichloro-2-methylphenylboronic acid (CAS No. 1612184-33-4), a halogenated arylboronic acid commonly utilized in synthetic chemistry. Adherence to these procedures is critical for mitigating risks and ensuring regulatory compliance.

Immediate Safety and Hazard Information

4,5-Dichloro-2-methylphenylboronic acid is a compound that requires careful handling due to its irritant properties.[1] The primary hazards associated with this chemical are irritation to the skin, eyes, and respiratory system.[1] Always consult your institution's specific Safety Data Sheet (SDS) and adhere to all local regulations before handling or disposing of this chemical.

Core Safety Directives:
  • Personal Protective Equipment (PPE): A comprehensive PPE regimen is non-negotiable. This includes, at a minimum, chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[2][3][4]

  • Ventilation: All handling of solid 4,5-Dichloro-2-methylphenylboronic acid and its solutions must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[2]

  • Avoid Contact: Direct contact with the skin, eyes, and clothing must be strictly avoided.[2] In case of exposure, follow the first-aid measures outlined in the hazard data summary below.

  • Incompatible Materials: Store this compound away from strong oxidizing agents, strong acids, and strong bases.[5]

Quantitative Hazard Data Summary

The following table summarizes the key hazard classifications for 4,5-Dichloro-2-methylphenylboronic acid based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassificationGHS Hazard CodeDescriptionPrecautionary Statements
Skin IrritationH315Causes skin irritation.[1][4]P264, P280, P302+P352, P332+P313, P362[1]
Serious Eye IrritationH319Causes serious eye irritation.[1][4]P280, P305+P351+P338, P337+P313[1]
Respiratory IrritationH335May cause respiratory irritation.[1]P261, P271, P304+P340, P312, P403+P233, P405[1]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 4,5-Dichloro-2-methylphenylboronic acid is its classification as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[6]

Part 1: Disposal of Unused or Waste 4,5-Dichloro-2-methylphenylboronic Acid
  • Waste Characterization: The waste must be classified as a hazardous solid organic waste. Specifically, it is a halogenated arylboronic acid.

  • Waste Collection:

    • Carefully transfer the solid waste into a designated, clearly labeled, and chemically compatible container. High-density polyethylene (HDPE) or glass containers with a secure, tight-fitting cap are recommended.[7][8]

    • The container must be in good condition, free from leaks or cracks.

  • Labeling:

    • Affix a "Hazardous Waste" label to the container.

    • The label must include the full chemical name: "4,5-Dichloro-2-methylphenylboronic acid," its CAS number: "1612184-33-4," and the associated hazard pictograms (e.g., irritant).

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area.

    • This area should be secure, well-ventilated, and away from incompatible materials.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste contractor.[5][6] The precautionary statement P501 directs to "Dispose of contents/container to an approved waste disposal plant."[1]

Part 2: Disposal of Contaminated Labware and Debris
  • Segregation: Any materials that have come into contact with 4,5-Dichloro-2-methylphenylboronic acid, such as weighing boats, spatulas, disposable gloves, and absorbent paper, must be treated as hazardous waste.

  • Collection: Place all contaminated solid debris into a designated, lined hazardous waste container or a sealed, labeled bag.

  • Labeling: Clearly label the container or bag as "Hazardous Waste" and specify the contents (e.g., "Debris contaminated with 4,5-Dichloro-2-methylphenylboronic acid").

  • Disposal: Dispose of this container through your institution's hazardous waste program, following the same procedure as for the chemical itself.

Part 3: Decontamination of Empty Containers

Empty containers that held 4,5-Dichloro-2-methylphenylboronic acid must be properly decontaminated before they can be considered non-hazardous.

  • Initial Rinse (Hazardous Waste):

    • In a chemical fume hood, rinse the empty container with a suitable organic solvent in which the compound is soluble (e.g., methanol, acetone).

    • This first rinseate is considered hazardous waste and must be collected. Pour the rinseate into a designated liquid hazardous waste container for halogenated organic solvents.

  • Subsequent Rinses: Perform at least two additional rinses with the solvent. These rinses should also be collected and disposed of as hazardous waste.

  • Final Disposal of the Container:

    • After the triple rinse, allow the container to air dry completely in a well-ventilated area.

    • Deface or remove the original label on the container.

    • The clean, dry container can then typically be disposed of in the regular laboratory glassware or plastic recycling stream, in accordance with your institution's policies.

Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from the use of 4,5-Dichloro-2-methylphenylboronic acid.

G start Waste Generated from 4,5-Dichloro-2-methylphenylboronic acid waste_type What is the waste type? start->waste_type solid_chem Unused/Waste Solid Chemical waste_type->solid_chem Solid Chemical cont_debris Contaminated Debris (Gloves, Weigh Boats, etc.) waste_type->cont_debris Contaminated Debris empty_cont Empty Original Container waste_type->empty_cont Empty Container collect_solid Collect in a labeled, sealed, compatible container. solid_chem->collect_solid collect_debris Collect in a labeled, lined hazardous waste bin. cont_debris->collect_debris decontaminate Triple rinse with a suitable organic solvent. empty_cont->decontaminate hw_disposal Dispose as Hazardous Waste via EHS collect_solid->hw_disposal collect_debris->hw_disposal collect_rinse Collect all rinseate as halogenated liquid hazardous waste. decontaminate->collect_rinse final_cont_disp Dispose of clean, dry container in appropriate lab recycling. decontaminate->final_cont_disp collect_rinse->hw_disposal

Caption: Waste Disposal Workflow for 4,5-Dichloro-2-methylphenylboronic acid.

References

  • Angene Chemical. (2025, October 19). Safety Data Sheet: 2-(t-Butylcarbamoyl)-4-methylphenylboronic acid. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • University of Mount Union. (n.d.). Hazardous Materials & Waste Management. Retrieved from [Link]

Sources

A Researcher's Guide to the Safe Handling of 4,5-Dichloro-2-methylphenylboronic Acid: Personal Protective Equipment, Operational Protocols, and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, a deep and practical understanding of chemical safety is not merely a matter of compliance, but a cornerstone of scientific integrity and innovation. This guide provides essential, actionable information for the safe handling of 4,5-Dichloro-2-methylphenylboronic acid, moving beyond a simple checklist to instill a culture of safety and operational excellence within your laboratory.

Hazard Assessment and the Rationale for Personal Protective Equipment (PPE)

Understanding the potential hazards of 4,5-Dichloro-2-methylphenylboronic acid is fundamental to selecting the appropriate PPE. The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.[2] Ingestion is also a potential route of exposure.[8]

Eye Protection: The First Line of Defense

Substituted phenylboronic acids are known to cause serious eye irritation.[1][2][3][4][5][6][7][9][10] Contact with the eyes can lead to redness, pain, and potentially severe damage.[2]

  • Essential PPE :

    • Chemical Splash Goggles : These should be worn at all times when handling the solid or solutions of the compound. Goggles provide a seal around the eyes, offering protection from splashes and airborne particles. Standard safety glasses with side shields may not provide adequate protection against fine dusts.[2][11]

    • Face Shield : In addition to goggles, a face shield is recommended when there is a significant risk of splashing, such as when handling larger quantities or during vigorous mixing.[5][9]

Hand Protection: Preventing Dermal Exposure

Boronic acids are classified as skin irritants.[1][2][3][4][5][6][7] Prolonged or repeated skin contact can lead to inflammation, itching, redness, and blistering.[2]

  • Essential PPE :

    • Chemical-Resistant Gloves : Nitrile or neoprene gloves are suitable for handling 4,5-Dichloro-2-methylphenylboronic acid. It is crucial to inspect gloves for any signs of degradation or perforation before use. Contaminated gloves should be removed and disposed of properly, followed by thorough hand washing.[2][9][12]

Body Protection: Shielding Against Contamination

To prevent contamination of personal clothing and skin, appropriate body protection is necessary.

  • Essential PPE :

    • Laboratory Coat : A clean, buttoned lab coat should be worn to protect against accidental spills and dust.[11][13]

    • Closed-Toed Shoes : These are a standard requirement in any laboratory setting to protect the feet from spills and falling objects.

Respiratory Protection: Mitigating Inhalation Risks

As a solid, 4,5-Dichloro-2-methylphenylboronic acid can become airborne as dust, posing a respiratory hazard.[14] Inhalation may cause irritation to the respiratory tract.[1][2][14]

  • Engineering Controls :

    • Chemical Fume Hood : All weighing and handling of the solid compound should be performed in a certified chemical fume hood to minimize the inhalation of dust.[1][11]

  • Essential PPE :

    • Dust Mask/Respirator : If a fume hood is not available or if there is a risk of significant dust generation, a NIOSH-approved particulate respirator should be used.[13]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling 4,5-Dichloro-2-methylphenylboronic acid is critical for ensuring safety and experimental success.

Preparation and Weighing
  • Don Appropriate PPE : Before handling the chemical, put on your lab coat, chemical splash goggles, and chemical-resistant gloves.

  • Work in a Fume Hood : Conduct all manipulations of the solid compound within a chemical fume hood.[1][11]

  • Minimize Dust Generation : Handle the solid gently to avoid creating dust. Use a spatula for transferring the powder.

  • Secure the Container : Keep the container tightly closed when not in use to prevent exposure to moisture and air.[2][3][15]

In-Reaction Handling
  • Maintain Ventilation : Ensure continuous ventilation throughout the experiment.

  • Avoid Incompatible Materials : Keep the compound away from strong oxidizing agents and strong acids.[3][16]

  • Controlled Environment : For sensitive reactions, consider handling under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[15]

Spill Management
  • Evacuate and Ventilate : In case of a spill, ensure the area is well-ventilated and restrict access.

  • Absorb and Collect : For small spills, carefully sweep or vacuum the solid material into a designated waste container. Avoid generating dust.[2]

  • Decontaminate : Clean the spill area with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

  • Report : Inform your laboratory supervisor or Environmental Health and Safety (EHS) department of the spill.

Disposal Plan: Responsible Waste Management

Proper disposal of 4,5-Dichloro-2-methylphenylboronic acid and its containers is crucial for environmental protection and regulatory compliance.

Waste Collection
  • Segregate Waste : Collect all waste containing 4,5-Dichloro-2-methylphenylboronic acid, including unused product, contaminated materials (e.g., gloves, paper towels), and reaction residues, in a clearly labeled, sealed, and appropriate waste container.[11][12] Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.[11]

  • Labeling : The waste container must be labeled with "Hazardous Waste" and the chemical name.

Container Decontamination
  • Initial Rinse : Rinse empty containers with a suitable solvent (e.g., acetone or ethanol). This first rinseate must be collected and disposed of as hazardous waste.[11]

  • Subsequent Rinses : After the initial rinse, wash the container with soap and water.

  • Final Disposal : Once clean and dry, the container can typically be disposed of in the regular laboratory glassware or plastic recycling stream, after defacing the original label.[11]

Final Disposal
  • Consult Local Regulations : Always follow your institution's and local hazardous waste disposal regulations.[12][13]

  • Professional Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a certified hazardous waste disposal company.[3][10][12][16]

Visual Workflow and Data Summary

Personal Protective Equipment (PPE) Summary
Protection Type Required PPE Rationale
Eye Protection Chemical Splash Goggles, Face Shield (as needed)Protects against serious eye irritation and damage from dust and splashes.[1][2][3][4][5][6][7][9][10]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)Prevents skin irritation and dermal absorption.[2][9][12]
Body Protection Laboratory Coat, Closed-Toed ShoesShields skin and personal clothing from contamination.[11][13]
Respiratory Protection Work in a Chemical Fume Hood, Dust Mask/Respirator (as needed)Minimizes inhalation of irritating dust particles.[1][11][13][14]
Safe Handling Workflow

Workflow for Safe Handling of 4,5-Dichloro-2-methylphenylboronic Acid cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood Work in a Chemical Fume Hood prep_ppe->prep_hood prep_weigh Weigh Compound Carefully prep_hood->prep_weigh handle_reaction Conduct Reaction with Ventilation prep_weigh->handle_reaction Transfer to Reaction handle_storage Keep Container Tightly Sealed handle_reaction->handle_storage cleanup_waste Segregate & Label Hazardous Waste handle_reaction->cleanup_waste Collect Waste cleanup_spill Manage Spills Promptly & Safely cleanup_spill->cleanup_waste cleanup_dispose Dispose via EHS/ Certified Vendor cleanup_waste->cleanup_dispose

Caption: A flowchart illustrating the key steps for the safe handling of 4,5-Dichloro-2-methylphenylboronic acid, from preparation to disposal.

First Aid Measures

In the event of exposure, immediate action is crucial.

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3][6][10][16]

  • Skin Contact : Remove contaminated clothing and wash the affected skin with plenty of soap and water. If irritation persists, seek medical attention.[2][3][6][10][16]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2][3][10][16]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][6]

Always have the Safety Data Sheet (or a comparable hazard summary for a similar compound) available for emergency responders.

By integrating these safety protocols into your daily laboratory practices, you not only protect yourself and your colleagues but also uphold the highest standards of scientific research.

References

  • How To Safely Dispose of Boric Acid - Lab Alley. (n.d.). Lab Alley. Retrieved January 19, 2026, from [Link]

  • Kumar, S. (2022, March 24). Disposal Of Boric Acid. Sciencing. Retrieved January 19, 2026, from [Link]

  • Boric acid. (2022, April 29). Chemtalk. Retrieved January 19, 2026, from [Link]

  • Boric Acid Safety & Hazards | Lab Alley. (n.d.). Lab Alley. Retrieved January 19, 2026, from [Link]

  • Chemistry For Everyone. (2025, April 26). What Are The Safety Precautions For Using Boric Acid? [Video]. YouTube. Retrieved January 19, 2026, from [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: (2-Methylpropyl)boronic acid. Fisher Scientific. Retrieved January 19, 2026, from [Link]

  • Angene Chemical. (2025, October 19). Safety Data Sheet: 2-(t-Butylcarbamoyl)-4-methylphenylboronic acid. Angene Chemical. Retrieved January 19, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.